molecular formula C7H10BrClN2 B1381030 (4-Bromobenzyl)hydrazine hydrochloride CAS No. 1727-08-8

(4-Bromobenzyl)hydrazine hydrochloride

Cat. No.: B1381030
CAS No.: 1727-08-8
M. Wt: 237.52 g/mol
InChI Key: JNYUWAFJQNITFC-UHFFFAOYSA-N
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Description

(4-Bromobenzyl)hydrazine hydrochloride (CAS 73319-57-0) is a versatile bifunctional building block essential in organic synthesis and medicinal chemistry research. Its structure incorporates both a nucleophilic hydrazine group and an aromatic bromide, making it a valuable precursor for the construction of various nitrogen-containing heterocycles. Researchers frequently employ this compound in the synthesis of pharmaceutically relevant scaffolds, including indoles, pyrazoles, and other fused ring systems, via palladium-catalyzed cross-coupling reactions [1] and cyclocondensation reactions [2] . The bromine atom serves as a handle for further structural elaboration using Suzuki, Heck, or other metal-catalyzed couplings, allowing for the introduction of complex substituents. Concurrently, the hydrazine moiety is a key functional group for preparing hydrazones and hydrazides, which are common intermediates in developing active agents. Its primary research value lies in its application as a key intermediate in the discovery and development of new therapeutic compounds [3] . This product is intended for research applications in a controlled laboratory environment only.

Properties

IUPAC Name

(4-bromophenyl)methylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2.ClH/c8-7-3-1-6(2-4-7)5-10-9;/h1-4,10H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYUWAFJQNITFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNN)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1727-08-8
Record name [(4-bromophenyl)methyl]hydrazine hydrochloride
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Foundational & Exploratory

(4-Bromobenzyl)hydrazine hydrochloride physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Physicochemical Properties of (4-Bromobenzyl)hydrazine Hydrochloride

Foreword for the Researcher

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the physical and chemical properties of this compound. As a Senior Application Scientist, my objective is to provide not just data, but a contextualized, field-proven understanding of this specific reagent. A critical point of clarification is addressed from the outset: this compound is frequently confused with its isomer, (4-Bromophenyl)hydrazine hydrochloride. This guide will focus exclusively on the benzyl derivative, highlighting its unique characteristics and providing practical, reliable information for its application in a laboratory setting.

Section 1: Compound Identification and Structural Elucidation

The precise identification of reagents is fundamental to reproducible research. This compound (CAS No. 1727-08-8) is a substituted hydrazine derivative whose utility in organic synthesis stems from the reactive hydrazine moiety attached to a brominated benzyl scaffold.

A common point of error is its confusion with (4-Bromophenyl)hydrazine hydrochloride (CAS No. 622-88-8). The distinction lies in the linkage of the hydrazine group to the aromatic ring: the benzyl isomer contains a methylene (-CH2-) bridge, whereas the phenyl isomer features a direct nitrogen-carbon bond to the ring. This structural difference, illustrated below, profoundly impacts the compound's reactivity and physical properties.

G cluster_0 (4-Bromobenzyl)hydrazine HCl cluster_1 (4-Bromophenyl)hydrazine HCl benzyl Br-Ph-CH₂-NH-NH₃⁺ Cl⁻ phenyl Br-Ph-NH-NH₃⁺ Cl⁻ caption Fig. 1: Structural Isomers

Fig. 1: Structural Isomers

Key Identifiers:

  • IUPAC Name: [(4-bromophenyl)methyl]hydrazine hydrochloride

  • Synonyms: 4-Bromobenzylhydrazine hydrochloride

  • CAS Number: 1727-08-8

  • Molecular Formula: C₇H₁₀BrClN₂

Section 2: Physicochemical Properties

Quantitative data on this compound is less prevalent in the literature compared to its phenyl isomer. The following table summarizes its known physical properties.

PropertyValue / DescriptionSource(s)
Molecular Weight 237.52 g/mol
Appearance Solid. Typically a white to off-white solid or powder.
Purity Commercially available at ≥97% purity.
Melting Point Data not readily available in cited literature. For comparison, the isomeric (4-bromophenyl)hydrazine hydrochloride has a melting point of 220-230 °C with decomposition.[1][2][3][4][5]N/A
Solubility Specific quantitative data is limited. As a hydrochloride salt, it is expected to be soluble in polar solvents like water, methanol, and DMSO, with limited solubility in non-polar aprotic solvents like hexanes or diethyl ether.Inferred
Hygroscopicity While not explicitly documented, hydrazine salts are often hygroscopic and should be stored under dry conditions.[2][6]Inferred

Section 3: Spectral and Analytical Characterization

While a complete, published spectral dataset for this compound is scarce, we can infer its expected characteristics based on its structure and data from its free base form, (4-Bromobenzyl)hydrazine (CAS 45811-94-7).

  • ¹H NMR: The proton NMR spectrum of the free base is available.[7] Upon protonation to form the hydrochloride salt, a downfield shift is expected for the protons on and adjacent to the nitrogen atoms (the -CH₂- and -NHNH₂ groups). The N-H proton signals are often broad and may exchange with D₂O.

  • ¹³C NMR: The spectrum would show seven distinct carbon signals: four for the aromatic ring (two substituted, two unsubstituted), and one for the benzylic -CH₂- group.

  • Infrared (IR) Spectroscopy: Key expected vibrational frequencies include:

    • 3200-3400 cm⁻¹: N-H stretching from the hydrazinium ion.

    • 3000-3100 cm⁻¹: Aromatic C-H stretching.

    • 2850-2950 cm⁻¹: Aliphatic C-H stretching from the -CH₂- group.

    • ~1600 cm⁻¹: C=C stretching from the aromatic ring.

    • ~1070 cm⁻¹: C-Br stretching.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion of the free base (C₇H₉BrN₂) upon deprotonation and ionization. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature.

Section 4: Safety, Handling, and Storage

No specific Material Safety Data Sheet (MSDS) for this compound was identified in the search results. Therefore, the following guidance is based on the well-documented hazards of the closely related (4-Bromophenyl)hydrazine hydrochloride and general principles for handling hydrazine derivatives. This approach is a standard, precautionary measure in chemical safety.

Hazard Identification: (4-Bromophenyl)hydrazine hydrochloride is classified as causing severe skin burns and eye damage (GHS H314).[4][8][9][10][11] It is prudent to assume this compound carries similar corrosive hazards.

  • GHS Classification (Assumed): Skin Corrosion/Irritation, Category 1; Serious Eye Damage, Category 1.

  • Signal Word: Danger

Recommended Handling Protocol:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust. Ensure an eyewash station and safety shower are immediately accessible.[10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[4][9][10]

    • Skin Protection: Wear nitrile or neoprene gloves and a flame-retardant lab coat. Ensure full body coverage.[4][9][10]

    • Respiratory Protection: For operations that may generate significant dust, use a NIOSH-approved respirator with a P3 (particulate) filter.[4]

  • Handling Practices: Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[11][12]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]

  • Keep away from incompatible materials, particularly strong oxidizing agents and strong bases.[10]

  • Store in a locked cabinet or area designated for corrosive materials.[9][10][11]

Section 5: Synthetic Utility and Applications

This compound is a valuable building block in synthetic organic chemistry. Its primary utility lies in the construction of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and agrochemicals. The terminal -NH₂ group of the hydrazine moiety acts as a potent nucleophile, readily reacting with electrophilic centers.

A classic application of such a reagent is in the Knorr pyrazole synthesis or similar condensations with 1,3-dicarbonyl compounds to yield substituted pyrazoles. The presence of the bromo-benzyl group offers a site for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the late-stage functionalization of the final product.

Section 6: Experimental Protocol: Synthesis and Purification

The following is a representative, two-step protocol for the synthesis of this compound, adapted from established procedures for similar compounds.[13][14]

G start 4-Bromobenzyl bromide step1 Step 1: Free Base Formation React with excess hydrazine hydrate in a suitable solvent (e.g., methanol). start->step1 intermediate (4-Bromobenzyl)hydrazine (Free Base) step1->intermediate step2 Step 2: Salt Formation Dissolve free base in a solvent (e.g., Et₂O) and treat with HCl (e.g., HCl in ether) to precipitate the salt. intermediate->step2 product This compound step2->product purify Purification Filter the precipitate, wash with cold solvent, and dry under vacuum. product->purify

Fig. 2: Synthesis Workflow

Step 1: Synthesis of (4-Bromobenzyl)hydrazine (Free Base)

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromobenzyl bromide (1.0 eq) in methanol.

  • Reaction: Add hydrazine hydrate (excess, e.g., 5-10 eq) dropwise to the solution at room temperature. A mild exotherm may be observed.

  • Heating: Heat the reaction mixture to a gentle reflux (e.g., 45-50 °C) for 3-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Workup: After cooling to room temperature, remove the methanol under reduced pressure. Add deionized water to the residue and extract the product with an organic solvent like ethyl acetate (3x).

  • Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude free base.

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude (4-Bromobenzyl)hydrazine from Step 1 in a minimal amount of a suitable solvent, such as diethyl ether.

  • Precipitation: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate as a solid.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Purification: Wash the filter cake with a small amount of cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the resulting white to off-white solid under high vacuum to obtain the final product, this compound.

This self-validating protocol includes a purification step (recrystallization/precipitation) that ensures the final product's identity and purity can be confirmed using the analytical methods described in Section 3.

References

An In-depth Technical Guide to (4-Bromobenzyl)hydrazine Hydrochloride: Structure, Bonding, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

(4-Bromobenzyl)hydrazine hydrochloride is a substituted benzylhydrazine derivative that serves as a crucial intermediate in synthetic organic chemistry. Its unique structural architecture, featuring a reactive hydrazine moiety, a stabilizing benzyl group, and a strategically placed bromine atom, makes it a valuable synthon for the construction of complex heterocyclic systems and other molecular scaffolds of pharmaceutical interest. The hydrochloride salt form enhances its stability and improves its handling characteristics as a solid reagent.

For drug development professionals, understanding the nuanced interplay between the compound's structure, bonding, and reactivity is paramount. The bromine atom provides a versatile handle for further functionalization via cross-coupling reactions, while the hydrazine group is a gateway to a diverse array of nitrogen-containing heterocycles. This guide offers a detailed exploration of the fundamental chemical principles governing this compound, providing the in-depth knowledge required to effectively leverage this reagent in complex synthetic campaigns.

Molecular Structure and Bonding Analysis

The foundational step in harnessing any chemical reagent is a thorough understanding of its molecular structure. Key identifiers for this compound are provided in the table below.

IdentifierValueSource
Chemical Name This compound-
CAS Number 1727-08-8[1]
Molecular Formula C₇H₁₀BrClN₂[1]
Molecular Weight 237.53 g/mol [1]
Parent Compound CAS 45811-94-7 ((4-Bromobenzyl)hydrazine)[2]

The structure is composed of three primary components: a para-substituted bromobenzyl ring, a methylene (-CH₂-) linker, and a hydrazinium group (-NHNH₃⁺), which is protonated by hydrochloric acid.

Caption: Structure of this compound.

Bonding and Hybridization
  • Aromatic Ring: The six carbon atoms of the benzene ring are sp² hybridized, forming a planar, cyclic, and fully conjugated system. The C-C bond lengths within the ring are intermediate between a single and double bond, characteristic of aromatic systems.

  • Methylene Linker (-CH₂-): The carbon atom of the methylene bridge is sp³ hybridized, forming tetrahedral geometry with bond angles of approximately 109.5°. This linker provides conformational flexibility, separating the reactive hydrazine group from the steric bulk and electronic influence of the aromatic ring.

  • Hydrazinium Group (-NH-NH₃⁺): In the hydrochloride salt, the terminal nitrogen atom of the hydrazine moiety is protonated, forming a hydrazinium ion. Both nitrogen atoms are sp³ hybridized. The presence of the positive charge on the terminal nitrogen significantly influences the nucleophilicity of the adjacent nitrogen, a key consideration in reaction planning.

Electronic Effects

The bromine atom at the para-position exerts two opposing electronic effects:

  • Inductive Effect (-I): As an electronegative atom, bromine withdraws electron density from the benzene ring through the sigma bond network.

  • Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the aromatic pi-system, donating electron density.

For halogens, the inductive effect typically outweighs the resonance effect, resulting in a net deactivation of the aromatic ring towards electrophilic substitution. However, its para-position directs incoming electrophiles to the ortho positions. More importantly, in the context of drug design, the bromine atom serves as an excellent leaving group or coupling partner in transition-metal-catalyzed reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the facile introduction of molecular complexity.

Physicochemical Properties and Reactivity

While specific experimental data for this compound is not widely published, properties can be inferred from related structures and general chemical principles.

PropertyPredicted Value / ObservationJustification
Appearance White to off-white crystalline solid.Typical for organic hydrochloride salts.
Solubility Soluble in polar solvents like water and alcohols.The ionic nature of the hydrochloride salt enhances solubility in polar media.
Melting Point Expected to be a high-melting solid, likely decomposing upon melting.Ionic compounds have strong intermolecular forces. Benzylhydrazine dihydrochloride melts at 143-145 °C.
pKa The pKa of the hydrazinium ion is estimated to be around 8.The parent benzylhydrazine has a predicted pKa of 8.45[3]. The electron-withdrawing bromo-group may slightly lower this value.

The primary mode of reactivity involves the hydrazine moiety. Despite the protonation, the lone pair on the nitrogen atom adjacent to the benzyl group (Nα) retains nucleophilic character and is the primary site of reaction. This makes the compound a key precursor for forming hydrazones, a reaction central to the synthesis of many heterocyclic frameworks.

Synthesis and Application

General Synthetic Pathway

(4-Bromobenzyl)hydrazine is typically synthesized via the nucleophilic substitution of a 4-bromobenzyl halide with hydrazine. The resulting free base is then treated with hydrochloric acid to precipitate the more stable hydrochloride salt.[3][4]

References

(4-Bromobenzyl)hydrazine hydrochloride CAS number 45811-94-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (4-Bromobenzyl)hydrazine Hydrochloride: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Abstract

This compound is a versatile and reactive chemical intermediate of significant interest to researchers in medicinal chemistry and organic synthesis. Its unique structure, featuring a nucleophilic hydrazine moiety, a flexible benzyl linker, and a functionalizable aryl bromide handle, makes it a valuable building block for constructing complex molecular architectures. This guide provides a comprehensive technical overview of this compound, covering its precise chemical identity, physicochemical properties, synthetic methodologies, and core reactivity. Furthermore, it explores its strategic application in drug development, particularly how the aryl bromide can be leveraged for library diversification through modern cross-coupling reactions. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a laboratory setting.

Compound Identification and Structural Clarification

A critical first step in utilizing any chemical reagent is unambiguous identification. The topic compound, this compound, is part of a family of related brominated hydrazine derivatives. It is crucial to distinguish it from its structural isomer, (4-Bromophenyl)hydrazine hydrochloride, and its corresponding free base, as they possess different chemical properties and CAS numbers.

Feature(4-Bromobenzyl)hydrazine HCl (Topic)(4-Bromobenzyl)hydrazine (Free Base)(4-Bromophenyl)hydrazine HCl (Isomer)
Structure Br-Ph-CH₂-NH-NH₂ · HClBr-Ph-CH₂-NH-NH₂Br-Ph-NH-NH₂ · HCl
CAS Number 1727-08-8 [1]45811-94-7[2]622-88-8[3][4]
Key Difference Hydrazine linked via a methylene (-CH₂-) bridgeFree base form of the topic compoundHydrazine directly attached to the aromatic ring

This guide will focus exclusively on This compound (CAS: 1727-08-8) . Its utility stems from the spatial separation of the reactive hydrazine group from the aromatic ring, which imparts conformational flexibility, a feature often sought in drug candidates to optimize binding interactions with biological targets.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical properties is essential for its proper handling, storage, and use in reactions.

PropertyValueSource
CAS Number 1727-08-8[1]
Molecular Formula C₇H₁₀BrClN₂[1]
Molecular Weight 237.52 g/mol [1]
Appearance White to off-white solid/powder
Purity Typically >97%
Solubility Soluble in water; slightly soluble in alcohols like methanol and DMSO[4]
Melting Point Not widely reported, but the related (4-Bromophenyl)hydrazine HCl melts at 220-230 °C with decomposition[4]
Spectroscopic Profile
  • ¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the disubstituted benzene ring (typically two doublets in the 7.2-7.6 ppm range). The benzylic protons (-CH₂-) would appear as a singlet around 4.0 ppm. The protons on the hydrazine moiety (-NH-NH₂) would be broad, exchangeable signals further downfield, with their chemical shift being highly dependent on solvent and concentration.

  • ¹³C NMR: The spectrum will display four distinct signals for the aromatic carbons, one for the benzylic carbon (~50-60 ppm), and no other aliphatic signals.

  • Mass Spectrometry (MS): The mass spectrum of the free base (C₇H₉BrN₂) would show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio), with the molecular ion peaks corresponding to its molecular weight.

  • Infrared (IR) Spectroscopy: Key stretches would include N-H stretching (broad bands around 3200-3400 cm⁻¹), C-H stretching from the aromatic and methylene groups (~2850-3100 cm⁻¹), and C=C stretching from the aromatic ring (~1400-1600 cm⁻¹).

Synthesis and Manufacturing

This compound is typically synthesized in a two-step process starting from the commercially available 4-Bromobenzyl bromide. This method is efficient and analogous to standard procedures for preparing substituted benzylhydrazines.[5][6]

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Salt Formation A 4-Bromobenzyl bromide C (4-Bromobenzyl)hydrazine (Free Base) A->C Reaction in Solvent (e.g., Water, Ethanol) B Hydrazine Hydrate (excess) B->C D (4-Bromobenzyl)hydrazine F This compound (Product) D->F Protonation in Solvent (e.g., Ether, Acetone) E Hydrochloric Acid (HCl) E->F

Fig 1. General synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis

This protocol is a representative example based on established methods for similar compounds.[5][7]

  • Step 1: Formation of the Free Base.

    • To a round-bottom flask equipped with a magnetic stirrer and addition funnel, add hydrazine hydrate (80% solution in water, ~5-10 equivalents) diluted with an appropriate solvent like ethanol.

    • Cool the flask in an ice bath to 0-5 °C.

    • Dissolve 4-Bromobenzyl bromide (1.0 equivalent) in ethanol and add it dropwise to the stirred hydrazine solution over 30-60 minutes, maintaining the low temperature.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Remove the excess hydrazine and solvent under reduced pressure.

    • Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude (4-Bromobenzyl)hydrazine free base.

  • Step 2: Hydrochloride Salt Formation.

    • Dissolve the crude free base in a minimal amount of a solvent in which the hydrochloride salt is insoluble, such as diethyl ether or acetone.

    • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) with stirring.

    • A white precipitate of this compound will form immediately.

    • Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dictated by the reactivity of its hydrazine functional group. The terminal nitrogen (-NH₂) is highly nucleophilic and readily reacts with electrophiles.

Core Reactivity: Hydrazone Formation

The most prominent reaction of hydrazines is their condensation with aldehydes and ketones to form stable hydrazones.[8] This reaction is foundational in medicinal chemistry for linking molecular fragments and is a key step in famous name reactions like the Wolff-Kishner reduction.

Fig 2. Condensation reaction to form a stable hydrazone derivative.

This reaction provides a robust method for conjugating the (4-bromobenzyl) moiety to other molecules, forming a stable C=N bond. The resulting hydrazones are themselves valuable intermediates and often exhibit a wide range of biological activities.[8][9]

Applications in Drug Discovery and Medicinal Chemistry

Hydrazine and hydrazone derivatives are privileged structures in medicinal chemistry, known to possess a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[9][10] this compound serves as an ideal starting point for exploring this chemical space.

Scaffold for Library Synthesis via Cross-Coupling

The true power of this reagent in modern drug discovery lies in the presence of the 4-bromo substituent on the phenyl ring. This site serves as a versatile handle for post-synthesis modification using transition-metal-catalyzed cross-coupling reactions. This allows for the rapid diversification of a common core structure, a key strategy in generating chemical libraries for high-throughput screening.

Fig 3. Strategic use in library synthesis for drug discovery.

Workflow Example: Fragment-Based Drug Discovery (FBDD)

  • Core Fragment Synthesis: React this compound with a library of small, diverse aldehydes and ketones to generate a library of brominated hydrazone fragments.

  • Screening: Screen this fragment library against a biological target of interest (e.g., an enzyme or receptor).

  • Hit Identification: Identify "hits"—fragments that bind to the target, albeit weakly.

  • Structure-Activity Relationship (SAR) by Catalog: For a promising hit, the 4-bromo position provides a vector for optimization. Using a catalog of commercially available boronic acids, perform Suzuki coupling reactions to rapidly synthesize dozens of analogs where the bromine is replaced with different functional groups.

  • Potency Optimization: Screen the new, diversified library to identify compounds with improved potency and optimized pharmacological properties.

This strategy allows chemists to efficiently explore the chemical space around an initial hit and rapidly develop potent lead compounds.

Safety, Handling, and Storage

Substituted hydrazines and their salts require careful handling due to their potential toxicity and corrosive nature. The safety data for the closely related (4-Bromophenyl)hydrazine hydrochloride provides a strong basis for the expected hazards.[3][11][12][13]

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationGHS05 (Corrosion)DangerH314: Causes severe skin burns and eye damage.[3][12][13]
Serious Eye DamageGHS05 (Corrosion)DangerH318: Causes serious eye damage.[3]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[11][12]

  • Personal Protective Equipment: Wear appropriate PPE, including:

    • Gloves: Chemical-resistant gloves (e.g., nitrile).[11][12]

    • Eye Protection: Safety goggles and a face shield.[11][12]

    • Lab Coat: A standard laboratory coat.[11]

  • Hygiene: Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[11]

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[12]

  • The compound may be hygroscopic; store in a desiccator if necessary.[4]

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block for modern synthetic and medicinal chemistry. Its distinct structural features—a reactive nucleophile, a flexible linker, and a versatile cross-coupling handle—provide researchers with a powerful tool for the efficient synthesis of novel and diverse molecular entities. By understanding its properties, synthesis, and reactivity, and by adhering to strict safety protocols, scientists can fully leverage this compound's potential to accelerate the discovery of new therapeutics and other advanced functional molecules.

References

An In-depth Technical Guide to (4-Bromobenzyl)hydrazine Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of (4-Bromobenzyl)hydrazine hydrochloride, a key reagent in synthetic and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis, reactivity, and applications, with a focus on its role in the generation of novel molecular entities.

Core Molecular and Physical Properties

This compound is a benzylhydrazine derivative that serves as a versatile building block in organic synthesis. Its structural isomer, (4-bromophenyl)hydrazine hydrochloride, is more commonly documented; however, the benzyl analogue possesses distinct reactivity owing to the methylene spacer between the phenyl ring and the hydrazine moiety.

A summary of its key properties is presented below:

PropertyValueSource(s)
Chemical Name This compound--INVALID-LINK--hydrazine-hydrochloride-1727-08-8.html)
CAS Number 1727-08-8--INVALID-LINK--
Molecular Formula C₇H₁₀BrClN₂--INVALID-LINK--hydrazine-hydrochloride-1727-08-8.html)
Molecular Weight 237.53 g/mol --INVALID-LINK--hydrazine%20hydrochloride.html)
Synonyms [(4-bromophenyl)methyl]hydrazine hydrochloride--INVALID-LINK--hydrazine%20hydrochloride.html)

Synthesis and Chemical Reactivity

The synthesis of benzylhydrazine derivatives can be achieved through various methods, including the amination of benzylic C(sp³)–H bonds with dialkyl azodicarboxylates and efficient photocatalytic processes from unactivated phenylethanol analogues.[1]

The reactivity of this compound is primarily centered around the nucleophilic nature of the hydrazine group. This functionality makes it an excellent precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are prevalent in many biologically active molecules.[]

Role in Heterocyclic Synthesis

Hydrazine derivatives are fundamental in the construction of various heterocyclic systems.[] The reactivity of the nitrogen atoms in this compound allows for participation in cyclization reactions to form stable ring structures such as pyrazoles and pyridazines.[]

Substituted pyrazoles are significant targets in the pharmaceutical industry.[3] A general and regioselective one-pot synthesis of substituted pyrazoles involves the reaction of N-monosubstituted hydrazones with nitro-olefins.[3] Benzylhydrazine is a suitable primary alkyl hydrazine for this type of reaction.[3] The process typically begins with the formation of a hydrazone in situ, which then undergoes a cycloaddition reaction.[4]

A three-component reaction for pyrazole synthesis using benzylhydrazine dihydrochloride has been documented.[4] In this procedure, benzylhydrazine dihydrochloride is reacted with an aldehyde (e.g., 4-chlorobenzaldehyde) in a mixture of methanol and water to form the corresponding hydrazone.[4] This is followed by the addition of a nitro-olefin to yield the desired pyrazole.[4]

Experimental Workflow: Three-Component Pyrazole Synthesis

cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cycloaddition A 4-Chlorobenzaldehyde D Stir at Room Temperature (3h) A->D B Benzylhydrazine Dihydrochloride B->D C Methanol/Water C->D E Hydrazone Intermediate D->E G Reaction Mixture E->G To next step F Nitro-olefin F->G H Stirring G->H I Precipitation of Pyrazole H->I

Caption: Workflow for the three-component synthesis of pyrazoles.

Pyridazinone derivatives are another class of heterocyclic compounds with significant biological activities that can be synthesized from hydrazine derivatives.[5] The synthesis often involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine.[6] For instance, the reaction of β-aroylpropionic acids with hydrazine derivatives is a common route to pyridazinones.[6] While specific examples utilizing this compound are not prevalent in the literature, its structural similarity to other hydrazines suggests its utility in such transformations.

Logical Relationship: Hydrazine to Heterocycle

A (4-Bromobenzyl)hydrazine Hydrochloride D Pyrazole Derivative A->D Cyclocondensation E Pyridazinone Derivative A->E Cyclocondensation B 1,3-Dicarbonyl Compound B->D Reactant C 1,4-Dicarbonyl Compound C->E Reactant

Caption: Synthetic pathways from this compound.

Applications in Drug Development and Medicinal Chemistry

Hydrazine derivatives are crucial in medicinal chemistry for the synthesis of compounds with a broad spectrum of biological activities.[7] Benzohydrazides, a related class of compounds, have shown potential as antibacterial, antifungal, and anticancer agents.[8] Benzylhydrazine is a key component in the development of pharmaceutical compounds, including anticancer and neuroactive agents.[]

The utility of this compound in drug discovery lies in its ability to serve as a scaffold for generating diverse libraries of heterocyclic compounds. The bromo- and benzyl-moieties offer sites for further functionalization, allowing for the fine-tuning of physicochemical properties and biological activity.

Safety and Handling

Due to the limited availability of a specific Safety Data Sheet for this compound (CAS 1727-08-8), it is prudent to handle this compound with the same precautions as its better-documented isomer, (4-Bromophenyl)hydrazine hydrochloride (CAS 622-88-8), and other hydrazine derivatives.

Hydrazine derivatives are generally considered hazardous. (4-Bromophenyl)hydrazine hydrochloride is classified as corrosive and can cause severe skin burns and eye damage.[9][10][11]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[10]

  • Skin Protection: Wear impervious, flame-resistant clothing and gloves.[10]

  • Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation occurs.[10]

Handling and Storage
  • Handle in a well-ventilated area, preferably under a chemical fume hood.[9]

  • Avoid breathing dust.[9]

  • Do not ingest.[9]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[9]

  • Store in a corrosives area.[9]

  • Incompatible with strong oxidizing agents and bases.[9]

First Aid Measures
  • Inhalation: Remove to fresh air. Seek immediate medical attention.[9]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water. Seek immediate medical attention.[9]

  • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Seek immediate medical attention.[9]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[9]

Conclusion

This compound is a valuable, albeit less-documented, reagent in organic synthesis and medicinal chemistry. Its unique structural features provide a platform for the synthesis of diverse heterocyclic compounds with potential biological activity. While exercising caution due to limited specific safety data, researchers can leverage the reactivity of this compound to explore novel chemical space in drug discovery and development.

References

A Technical Guide to the Solubility of (4-Bromobenzyl)hydrazine Hydrochloride in Organic Solvents: A Framework for Experimental Determination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (4-Bromobenzyl)hydrazine hydrochloride is a substituted hydrazine derivative with potential applications in medicinal chemistry and organic synthesis, where it serves as a valuable building block. The solubility of such reagents is a critical physicochemical parameter that dictates reaction conditions, purification strategies, and the potential for formulation in drug development workflows. Despite its importance, quantitative solubility data for this compound in common organic solvents is not readily available in public literature. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of this compound. We will explore the theoretical principles governing the solubility of organic hydrochloride salts, provide a qualitative prediction of its solubility profile, and present a detailed, field-proven experimental protocol for its quantitative measurement using the equilibrium shake-flask method. This document is designed to bridge the existing data gap by empowering researchers with the foundational knowledge and practical methodology required to generate reliable and reproducible solubility data.

Introduction to this compound and the Imperative of Solubility

Substituted hydrazines are a cornerstone of modern synthetic chemistry, prized for their role in constructing nitrogen-containing heterocycles—a common motif in pharmacologically active compounds.[1][2] this compound, featuring a brominated benzyl group, is a reactive intermediate poised for use in creating diverse molecular scaffolds. The presence of the bromine atom provides a handle for further functionalization via cross-coupling reactions, while the hydrazine moiety is a precursor for forming hydrazones or cyclizing into heterocyclic systems.[3][4]

In any chemical process, from small-scale synthesis to large-scale manufacturing and formulation, the solubility of the starting materials is a paramount concern. It directly influences:

  • Reaction Kinetics: The rate and efficiency of a reaction often depend on the concentration of the reactants in the solution phase.

  • Process Development: Solvent selection for synthesis, extraction, and crystallization is dictated by the solubility profile of the target compound and its impurities.

  • Drug Formulation: For active pharmaceutical ingredients (APIs), solubility in various media is a key determinant of bioavailability and the feasibility of different dosage forms.[5]

As a hydrochloride salt, this compound is expected to exhibit significantly different solubility behavior compared to its free base form. The ionic character imparted by the salt structure fundamentally alters its interaction with solvent molecules. This guide provides the necessary tools to systematically characterize these interactions.

Theoretical Principles Governing Solubility

The dissolution of a solid crystalline substance like this compound in a solvent is a complex process governed by the interplay of intermolecular forces. For an ionic organic salt, two primary energy considerations are at odds:

  • Crystal Lattice Energy: This is the energy required to overcome the strong electrostatic forces holding the (4-Bromobenzyl)hydrazinium cations and chloride anions together in the solid crystal lattice. This is a significant energy barrier that must be surmounted for dissolution to occur.

  • Solvation Energy: This is the energy released when the dissociated ions are stabilized by interactions with solvent molecules.

Dissolution is favorable when the solvation energy is sufficient to overcome the crystal lattice energy. The nature of the solvent is the most critical factor influencing this balance.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess a dipole moment and can act as hydrogen bond donors. They are particularly effective at solvating both cations and anions. The hydroxyl group's hydrogen can stabilize the chloride anion, while the oxygen's lone pairs can stabilize the hydrazinium cation. Hydrazine itself is miscible with water and alcohols.[6][7] However, its salts, such as hydrazine sulfate, are noted to be practically insoluble in ethanol, demonstrating that the salt form dramatically alters solubility behavior.[8][9]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have a strong dipole moment but lack hydrogen bond-donating capability. They are effective at solvating cations through dipole-ion interactions but are less effective at solvating small anions like chloride. Therefore, solubility is often moderate but lower than in polar protic solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack a significant dipole moment and cannot form strong interactions with ions. The energy of solvation is very low, making it insufficient to overcome the crystal lattice energy. Consequently, ionic salts like this compound are expected to be virtually insoluble in nonpolar solvents.[8]

Predicted Solubility Profile

In the absence of experimental data, a qualitative solubility profile can be predicted based on the "like dissolves like" principle and the theoretical framework discussed above. This compound is a highly polar, ionic compound. Its solubility will be dominated by its ability to dissociate and have its resulting ions solvated.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh to ModerateExcellent capacity for solvating both the hydrazinium cation and the chloride anion through hydrogen bonding and ion-dipole interactions. Water is expected to be the best solvent.[10]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to LowCapable of solvating the cation via dipole interactions, but less effective at solvating the chloride anion. DMSO is often a better solvent for salts than acetonitrile due to its higher polarity.
Low-Polarity Dichloromethane, ChloroformVery LowInsufficient polarity to effectively solvate the ions and overcome the crystal lattice energy. Hydrazine is noted as being insoluble in chloroform.[8]
Nonpolar Toluene, Hexanes, Diethyl EtherInsolubleLacks the necessary polarity and hydrogen bonding capability for meaningful interaction with an ionic salt.

Standardized Protocol for Experimental Solubility Determination

To generate reliable quantitative data, a standardized and robust methodology is essential. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[11] It ensures that the solution has reached saturation and is in equilibrium with the solid phase.

Principle of the Method

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered to remove all undissolved solid, and the concentration of the solute in the clear filtrate is measured using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Mandatory Visualization: Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sample Phase 3: Sampling & Dilution cluster_analysis Phase 4: Quantification prep_vial 1. Add excess solid (4-Bromobenzyl)hydrazine HCl to a vial add_solvent 2. Add a precise volume of the test solvent prep_vial->add_solvent seal_vial 3. Seal vial tightly to prevent evaporation add_solvent->seal_vial agitate 4. Agitate at constant T° (e.g., 25°C, 24-48h) using an orbital shaker seal_vial->agitate check_solid 5. Visually confirm excess solid remains agitate->check_solid let_settle 6. Allow suspension to settle briefly check_solid->let_settle filter 7. Withdraw aliquot & filter through 0.22 µm syringe filter into a clean vial let_settle->filter dilute 8. Dilute filtrate with mobile phase for analysis filter->dilute inject 9. Inject onto calibrated HPLC-UV system dilute->inject calculate 10. Calculate concentration (mg/mL or mol/L) based on calibration curve inject->calculate

References

A Comprehensive Spectroscopic Guide to (4-Bromobenzyl)hydrazine Hydrochloride: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

(4-Bromobenzyl)hydrazine hydrochloride is a valuable reagent and intermediate in synthetic and medicinal chemistry.[1] Accurate structural confirmation and purity assessment are paramount for its effective use in research and development. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the characterization of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a rigorous interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded understanding of how to characterize this and similar chemical entities.

Chemical Identity and Structure

This compound is the salt form of (4-Bromobenzyl)hydrazine, enhancing its stability and water solubility for various applications. The core structure consists of a 4-bromobenzyl group attached to a hydrazine moiety, which is protonated in the hydrochloride salt form.

PropertyValueSource
IUPAC Name (4-bromobenzyl)hydrazine;hydrochlorideChemScene[2]
Molecular Formula C₇H₁₀BrClN₂ChemScene[2]
Molecular Weight 237.53 g/mol ChemScene[2]
CAS Number 1727-08-8ChemScene[2]

Below is the chemical structure of the (4-Bromobenzyl)hydrazinium cation.

Caption: Structure of the (4-Bromobenzyl)hydrazinium cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.[1] For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Expertise in Action: The Causality of NMR Experimental Design

The choice of solvent is critical in NMR. For a hydrochloride salt, a polar, deuterated solvent like Deuterium Oxide (D₂O) or DMSO-d₆ is required for dissolution. D₂O is advantageous as it can exchange with labile protons (N-H), causing their signals to disappear, which is a useful diagnostic tool. DMSO-d₆ is also an excellent choice as it dissolves the sample well and allows for the observation of N-H protons, which typically appear as broad signals. The presence of the hydrochloride salt means the hydrazine moiety is protonated, which will cause a significant downfield shift for the protons on the nitrogen atoms and the adjacent benzylic (CH₂) protons compared to the free base, due to the electron-withdrawing effect of the positive charge.

Experimental Protocol: NMR Spectrum Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Data Interpretation: Predicted Spectra
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.0 - 9.0Broad Singlet5H-NH₂⁺NH₂Labile protons on the protonated hydrazine group. Expected to be broad and shifted significantly downfield due to the positive charge.
~ 7.65Doublet (d)2HAr-H (ortho to Br)Aromatic protons ortho to the electron-withdrawing bromine atom are deshielded. They appear as a doublet due to coupling with meta protons.
~ 7.45Doublet (d)2HAr-H (ortho to CH₂)Aromatic protons ortho to the benzyl group. They appear as a doublet due to coupling with meta protons.
~ 4.10Singlet (s)2H-CH₂-The benzylic protons are adjacent to the positively charged nitrogen, causing a downfield shift. They typically appear as a singlet as there are no adjacent protons to couple with.
Chemical Shift (δ, ppm)AssignmentRationale
~ 136.5Ar-C (quaternary)The carbon atom attached to the CH₂-NHNH₂ group.
~ 131.8Ar-CH (ortho to Br)Aromatic carbons ortho to the bromine atom.
~ 130.5Ar-CH (ortho to CH₂)Aromatic carbons ortho to the benzyl group.
~ 122.0Ar-C (quaternary)The carbon atom attached to the bromine atom. The heavy atom effect of bromine causes a slight upfield shift.
~ 52.0-CH₂-The benzylic carbon, shifted downfield due to attachment to the electronegative nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule.[1] The vibrations of specific bonds correspond to absorptions at characteristic frequencies in the infrared region of the electromagnetic spectrum.

Experimental Protocol: Acquiring an ATR-IR Spectrum

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (typically diamond or germanium).

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact and record the spectrum, typically in the range of 4000-500 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Interpretation: Characteristic Absorption Bands

Hydrazine derivatives exhibit characteristic absorption bands that confirm the presence of the key functional groups.[1]

Frequency Range (cm⁻¹)IntensityAssignmentRationale
3300 - 3000Strong, BroadN-H stretchingThe N-H stretching vibrations of the -NH₂⁺NH₂ group. The broadening is due to extensive hydrogen bonding in the solid state and the positive charge.[1][7]
3100 - 3000MediumAromatic C-H stretchingC-H stretching vibrations from the benzene ring.
3000 - 2850Medium-WeakAliphatic C-H stretchingSymmetric and asymmetric stretching of the benzylic -CH₂- group.
~1600, ~1480Medium-StrongAromatic C=C bendingSkeletal vibrations of the benzene ring.
~1600MediumN-H bendingScissoring vibration of the amino groups.
~1100 - 1000StrongC-N stretchingStretching vibration of the benzyl C-N bond.
~1070StrongAromatic C-Br stretchingCharacteristic absorption for a bromo-substituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule by measuring its mass-to-charge ratio (m/z).[1] Furthermore, the fragmentation pattern gives valuable structural clues.

Expertise in Action: Ionization and Fragmentation Logic

For a salt like this compound, Electrospray Ionization (ESI) is an ideal "soft" ionization technique. It will typically result in the observation of the intact cation, [C₇H₉BrN₂]⁺, corresponding to the molecular formula of the free base. A key diagnostic feature will be the isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak will appear as two peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2).

Upon fragmentation (which can be induced in the mass spectrometer, e.g., via Collision-Induced Dissociation), the most likely cleavage is the benzylic C-N bond. This is because it leads to the formation of a very stable 4-bromobenzyl cation. This cation can further rearrange to a highly stable tropylium ion structure.[8][9]

Experimental Protocol: MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode. The full scan range should typically be from m/z 50 to 500.

  • Tandem MS (MS/MS): To confirm fragmentation pathways, select the molecular ion peak (e.g., m/z 200) for fragmentation and acquire the product ion spectrum.

Data Interpretation: Predicted Molecular Ion and Fragments

G parent [(4-Br-C₆H₄CH₂)NHNH₂]⁺ m/z = 200/202 (M⁺/M+2) frag1 [4-Br-C₆H₄CH₂]⁺ m/z = 169/171 parent->frag1 α-cleavage frag2 [C₇H₆]⁺ (Tropylium ion) m/z = 90 frag1->frag2 Loss of Bromine loss1 - •NHNH₂ loss2 - Br• G start Sample: (4-Bromobenzyl)hydrazine HCl ms Mass Spectrometry (ESI-MS) start->ms ir Infrared Spectroscopy (ATR) start->ir nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms_res Result: - Molecular Weight (237.53) - Formula (C₇H₁₀BrClN₂) - Isotopic Pattern (Br) ms->ms_res ir_res Result: - Functional Groups - N-H, Ar-H, C-H, C-Br bonds confirmed ir->ir_res nmr_res Result: - C-H Framework - Confirms 4-substituted benzyl - Identifies all unique protons and carbons nmr->nmr_res conclusion Structural Confirmation & Purity Assessment ms_res->conclusion ir_res->conclusion nmr_res->conclusion

References

A Technical Guide to the Commercial Sourcing of (4-Bromobenzyl)hydrazine Hydrochloride for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Bromobenzyl)hydrazine hydrochloride (CAS No. 1727-08-8) is a pivotal chemical intermediate, serving as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its unique bifunctional nature, incorporating a reactive hydrazine moiety and a versatile bromobenzyl group, makes it a valuable synthon for constructing heterocyclic compounds and other elaborate molecular architectures. This guide provides an in-depth technical overview for researchers, chemists, and procurement specialists on sourcing this reagent. It navigates the landscape of commercial suppliers, elucidates critical quality control parameters, and offers a framework for selecting and validating material suitable for the exacting demands of drug discovery and development.

Introduction: The Strategic Importance of this compound in Synthesis

Hydrazine derivatives are fundamental reagents in medicinal chemistry, recognized for their role in forming a wide array of biologically active heterocyclic structures. The subject of this guide, this compound, is distinguished by the benzylic methylene spacer between the phenyl ring and the hydrazine group. This structural feature imparts different reactivity and conformational flexibility compared to its isomeric counterpart, (4-bromophenyl)hydrazine.

The primary utility of this compound lies in its application as a precursor for molecules containing pyrazole, pyridazine, and indole scaffolds, among others. The bromine atom on the phenyl ring serves as a convenient handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the late-stage diversification of drug candidates. Given its role as a foundational starting material, the quality, purity, and consistency of commercially supplied this compound are paramount to the success of a multi-step synthesis campaign. In drug development, the quality of raw materials is critical for ensuring the safety, efficacy, and consistency of the final product.

Navigating the Commercial Supplier Landscape

Selecting an appropriate supplier for a key starting material is a decision that balances quality, scale, documentation, and cost. The choice can significantly impact project timelines and the integrity of experimental outcomes. Below is a comparative analysis of representative commercial suppliers of this compound (CAS 1727-08-8).

Table 1: Comparison of Commercial Suppliers for this compound

Supplier/DistributorBrand/ManufacturerCAS NumberStated PurityAvailable QuantitiesNotes
Sigma-Aldrich (Merck) Fluorochem1727-08-897%Gram scaleDistributor for a UK-based manufacturer; provides access to robust documentation.
Sigma-Aldrich (Merck) Ambeed, Inc.1727-08-895%Gram scaleDistributor for a US-based manufacturer; offers an alternative purity grade.
CymitQuimica Indagoo1727-08-897%100mg - 10gEuropean distributor offering various research-scale quantities.
BLD Pharm BLD Pharm1727-08-8Not specifiedInquireOffers the product and related derivatives; may require direct inquiry for specifications.[1]
ChemScene ChemScene1727-08-8>98% (or refer to CoA)CustomSpecializes in bioactive molecules and building blocks; offers custom synthesis services.[2]
Chemat Fluorochem1727-08-897%1gPolish distributor for Fluorochem, serving the European market.[3]

Disclaimer: Availability, purity, and pricing are subject to change. Researchers should always obtain the latest information directly from the supplier.

Key Selection Criteria
  • Purity and Specification: For early-stage discovery chemistry, a purity of ≥95% is often acceptable. However, for later-stage development where impurity profiling is critical, sourcing material with ≥98% purity is advisable. Always request a lot-specific Certificate of Analysis (CoA) to verify the purity and identify any potential process-related impurities.

  • Documentation and Traceability: Reputable suppliers provide comprehensive documentation, including a CoA and a Safety Data Sheet (SDS). For GMP-regulated development, traceability of the material's origin and manufacturing process is non-negotiable.

  • Scale and Availability: Ensure the supplier can meet both your immediate research needs and potential future scale-up requirements. A supplier who can provide both gram-scale research quantities and kilogram-scale bulk material offers valuable continuity.

  • Technical Support: A supplier with knowledgeable technical support can be an invaluable resource for addressing questions about product stability, solubility, and handling.

Quality Control and In-House Verification: A Self-Validating System

While a supplier's Certificate of Analysis provides a baseline for quality, independent verification of incoming starting materials is a cornerstone of good laboratory practice and scientific integrity. This ensures that the material conforms to the required specifications and has not degraded during transit or storage.

Workflow for Incoming Material Verification

The following diagram illustrates a robust workflow for the procurement and quality control (QC) of this compound.

G cluster_procurement Procurement Phase cluster_qc In-House QC Phase A Identify Synthetic Need B Research & Select Supplier (Table 1 Criteria) A->B C Request Quote & CoA B->C D Place Purchase Order C->D E Receive Material & Quarantine D->E F Review Supplier CoA E->F G Perform Identity & Purity Tests (e.g., ¹H NMR, HPLC) F->G H Compare Results to Spec G->H I Release to Inventory H->I Pass J Reject Batch (Contact Supplier) H->J Fail

Caption: Procurement and In-House QC Workflow.
Experimental Protocol: Identity Verification by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a rapid and definitive method for confirming the chemical identity and assessing the purity of this compound.

Objective: To confirm the structural integrity of a supplied batch of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆ or D₂O)

  • NMR tubes

  • NMR spectrometer (300 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in ~0.7 mL of the deuterated solvent directly in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Load the NMR tube into the spectrometer. Set the experiment parameters for a standard ¹H NMR acquisition.

  • Data Acquisition: Acquire the spectrum, ensuring an adequate signal-to-noise ratio is achieved (typically 16-64 scans).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at ~2.50 ppm).

  • Spectral Analysis: Analyze the processed spectrum. The expected signals for the (4-Bromobenzyl)hydrazine moiety are:

    • A singlet for the two benzylic protons (-CH₂-), typically in the range of 4.0-4.2 ppm.

    • Two doublets corresponding to the four aromatic protons of the A₂B₂ spin system, typically between 7.3 and 7.7 ppm.

    • Broad, exchangeable signals for the hydrazine protons (-NHNH₂), which may vary in chemical shift and intensity depending on the solvent, concentration, and water content. As a hydrochloride salt, these protons will be part of the hydrazinium cation (-NH₂NH₃⁺).

    • Compare the obtained spectrum with a reference spectrum or predicted chemical shifts to confirm identity. The spectrum of the free base, (4-Bromobenzyl)hydrazine, shows characteristic signals that can be used for comparison, with the understanding that protonation to the hydrochloride salt will cause downfield shifts of adjacent protons.[4]

Conclusion and Future Outlook

The procurement of high-quality chemical reagents is a foundational activity that underpins the reliability and reproducibility of scientific research. For a key building block like this compound, a systematic approach to supplier selection and a rigorous, self-validating protocol for incoming material verification are essential. By integrating the principles of quality assessment, documentation review, and independent analytical confirmation, researchers and drug development professionals can mitigate risks associated with starting material variability, thereby enhancing the efficiency and integrity of their synthetic endeavors. As new applications for this versatile synthon emerge, establishing robust relationships with reliable, quality-focused commercial suppliers will remain a critical component of successful innovation.

References

Reactivity of (4-Bromobenzyl)hydrazine hydrochloride with aldehydes and ketones

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide to the Reactivity of (4-Bromobenzyl)hydrazine Hydrochloride with Aldehydes and Ketones

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromobenzyl)hydrazine and its hydrochloride salt are pivotal reagents in synthetic chemistry, serving as precursors to a wide array of hydrazone derivatives. These derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This guide provides a comprehensive exploration of the reaction between this compound and various aldehydes and ketones. It delves into the underlying reaction mechanisms, offers detailed experimental protocols, discusses the optimization of reaction conditions, and highlights the broad applications of the resulting hydrazones in modern drug development.

Introduction: The Significance of (4-Bromobenzyl)hydrazones

Hydrazones are a class of organic compounds characterized by the structure R¹R²C=NNR³R⁴. They are typically formed through the condensation reaction of a hydrazine derivative with an aldehyde or a ketone.[1] The (4-bromobenzyl) moiety, in particular, provides a valuable structural motif. The bromine atom can serve as a handle for further functionalization via cross-coupling reactions, while the benzyl group offers specific steric and electronic properties. The resulting (4-bromobenzyl)hydrazones are key intermediates in the synthesis of various heterocyclic compounds and have demonstrated a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[2][3] This guide aims to provide the practicing scientist with the foundational knowledge and practical insights required to effectively utilize this compound in the synthesis of novel chemical entities.

The Core Mechanism: Hydrazone Formation

The reaction between a hydrazine and a carbonyl compound (aldehyde or ketone) to form a hydrazone is a nucleophilic addition-elimination reaction.[4] The overall process can be broken down into two key stages:

  • Nucleophilic Attack: The terminal nitrogen atom of the hydrazine, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

  • Dehydration: The resulting tetrahedral intermediate, often called a carbinolhydrazine or hemiaminal, undergoes dehydration (loss of a water molecule) to form the stable C=N double bond of the hydrazone.[5]

This reaction is critically dependent on the pH of the reaction medium. Acid catalysis is typically required to activate the carbonyl group by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. However, excessively low pH (typically below 3) will protonate the hydrazine nucleophile, rendering it unreactive.[5] Consequently, the reaction is often fastest in a mildly acidic environment, with an optimal pH typically around 4.5.[5][6]

G Hydrazine_Salt Hydrazine_Salt Carbonyl Carbonyl

The Role of the Hydrochloride Salt

(4-Bromobenzyl)hydrazine is often supplied and stored as its hydrochloride salt for enhanced stability. The salt form protects the nucleophilic hydrazine from slow aerial oxidation. However, in this protonated state, the hydrazine is not nucleophilic. Therefore, before it can react with the carbonyl compound, the free hydrazine must be liberated by the addition of a base. A weak base, such as sodium acetate, triethylamine, or sodium carbonate, is typically sufficient to neutralize the hydrochloride salt in situ, generating the active nucleophile required for the reaction.[7]

Experimental Design and Protocol

The synthesis of (4-bromobenzyl)hydrazones is generally a robust and high-yielding process. A typical experimental procedure involves the condensation of the hydrazine hydrochloride with an aldehyde or ketone in a suitable solvent, often with mild heating.

General Experimental Protocol
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the aldehyde or ketone (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol).

  • Hydrazine Addition: Add this compound (1.0-1.2 eq.) to the solution.

  • Base and Catalyst Addition: Add a base such as sodium acetate (1.1-1.5 eq.) to neutralize the hydrochloride salt. If required, a catalytic amount of a protic acid like glacial acetic acid (0.1 eq.) can be added to facilitate the reaction, especially with less reactive ketones.[8]

  • Reaction: Stir the mixture at room temperature or heat to reflux (typically 50-80°C) for a period ranging from 1 to 12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carbonyl compound is consumed.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If so, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the resulting residue can be purified.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to yield the pure hydrazone.

G start Start reagents 1. Dissolve Aldehyde/Ketone (1.0 eq.) in Solvent start->reagents add_hydrazine 2. Add (4-Bromobenzyl)hydrazine HCl (1.0-1.2 eq.) reagents->add_hydrazine add_base 3. Add Base (e.g., NaOAc) & Optional Acid Catalyst add_hydrazine->add_base react 4. Stir/Heat (50-80°C, 1-12h) add_base->react monitor 5. Monitor by TLC react->monitor monitor->react Incomplete workup 6. Cool & Isolate Product monitor->workup Complete precipitate Precipitate Forms? workup->precipitate filter Collect by Filtration precipitate->filter Yes concentrate Concentrate in vacuo precipitate->concentrate No purify 7. Purify by Recrystallization filter->purify concentrate->purify end End: Pure Hydrazone purify->end

Optimization of Reaction Parameters
ParameterOptionsRationale & Field Insights
Carbonyl Substrate Aromatic/Aliphatic Aldehydes & KetonesAldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity. Electron-withdrawing groups on aromatic rings enhance reactivity, while electron-donating groups decrease it.
Solvent Ethanol, Methanol, Isopropanol, Acetic AcidProtic solvents like alcohols are preferred as they can facilitate proton transfer steps. For very unreactive substrates, using glacial acetic acid as both solvent and catalyst can be effective.
Base Sodium Acetate, Triethylamine, Na₂CO₃A weak base is crucial to liberate the free hydrazine without promoting side reactions. Sodium acetate is a common, inexpensive, and effective choice.[7]
Catalyst Acetic Acid, H₂SO₄ (catalytic)While the hydrochloride salt provides an acidic environment, a small amount of a strong acid can accelerate the reaction, particularly for hindered ketones. However, care must be taken to avoid side reactions.[5]
Temperature Room Temperature to RefluxMost reactions with aldehydes proceed readily at room temperature or with gentle warming. Ketones often require heating to reflux to achieve a reasonable reaction rate.

Applications in Drug Development and Medicinal Chemistry

The hydrazone linkage is a privileged scaffold in medicinal chemistry. Its stability at physiological pH, coupled with its susceptibility to hydrolysis in the acidic environment of lysosomes or tumor microenvironments, makes it an ideal linker for prodrug design and targeted drug delivery systems.[8][9]

  • Anticancer Agents: Many hydrazone derivatives exhibit potent anticancer activity. For instance, phenylalanyl hydrazones have been found to be effective against gastric cancer, and other derivatives have shown activity against pancreatic and hepatic carcinomas.[2] The (4-bromobenzyl) group can be further modified to tune the compound's lipophilicity and binding interactions with biological targets.

  • Antimicrobial Activity: The azomethine group (-NHN=CH-) is a key pharmacophore in many antimicrobial agents.[2] Hydrazones derived from (4-bromobenzyl)hydrazine have been investigated for their activity against both Gram-positive and Gram-negative bacteria.

  • CNS-Active Agents: The versatile structure of hydrazones allows for the synthesis of compounds with a range of central nervous system activities, including anticonvulsant and antidepressant effects.[3]

  • Bioconjugation: Hydrazone-based coupling is a widely used strategy in medical biotechnology to link drugs to antibodies, creating antibody-drug conjugates (ADCs). The hydrazone bond remains stable in the bloodstream (neutral pH) but is cleaved in the acidic environment inside cancer cells, releasing the potent drug payload precisely where it is needed.[9]

Conclusion

The reaction of this compound with aldehydes and ketones is a reliable and versatile method for synthesizing a diverse library of hydrazone compounds. A thorough understanding of the reaction mechanism, particularly the role of pH and the necessity of liberating the free hydrazine from its salt form, is essential for successful synthesis. The resulting (4-bromobenzyl)hydrazones are not merely synthetic intermediates but are valuable compounds in their own right, with significant potential in the development of novel therapeutics. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore and exploit the rich chemistry of this important class of molecules.

References

Methodological & Application

Introduction: The Strategic Role of (4-Bromobenzyl)hydrazine Hydrochloride in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of (4-Bromobenzyl)hydrazine Hydrochloride in Heterocyclic Chemistry

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Their diverse structures underpin the therapeutic activity of a vast array of pharmaceuticals and the functional properties of advanced materials. This compound has emerged as a particularly valuable and versatile precursor for the construction of these complex molecular architectures. Its bifunctional nature, combining a reactive hydrazine moiety with a synthetically malleable bromobenzyl group, offers a strategic entry point to several key heterocyclic systems, including indoles, pyrazoles, and pyridazinones.

The 4-bromo substituent serves as a crucial synthetic handle, enabling post-heterocycle formation modifications through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), thereby expanding the chemical space accessible from a single core structure. This guide provides detailed application notes, mechanistic insights, and step-by-step protocols for leveraging this compound in the synthesis of high-value heterocyclic compounds, tailored for researchers, scientists, and drug development professionals.

The Fischer Indole Synthesis: Crafting the Privileged Indole Scaffold

The indole nucleus is a cornerstone of pharmacologically active compounds, found in everything from anti-migraine triptans to anti-cancer agents.[1][2] The Fischer indole synthesis, a venerable yet powerful acid-catalyzed reaction discovered in 1883, remains a primary method for its construction.[1][3][4][5]

Principle and Mechanistic Rationale

The synthesis proceeds through a cascade of well-defined steps, initiated by the condensation of an arylhydrazine with an aldehyde or ketone.[4] The choice of a strong acid catalyst (Brønsted or Lewis) is critical, as it facilitates the key tautomerization and rearrangement steps.[1][4][6]

The accepted mechanism involves:

  • Hydrazone Formation: The initial, reversible condensation between (4-Bromobenzyl)hydrazine and a carbonyl compound (e.g., cyclohexanone) forms the corresponding hydrazone.

  • Tautomerization: The hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer. This step is often acid-catalyzed.

  • [7][7]-Sigmatropic Rearrangement: The protonated enamine undergoes a concerted, thermally or acid-promoted[7][7]-sigmatropic rearrangement, which cleaves the weak N-N bond and forms a new C-C bond.[1][2][3] This is the characteristic and irreversible step of the reaction.

  • Rearomatization & Cyclization: The resulting di-imine intermediate loses a proton to regain aromaticity. The newly formed amino group then performs a nucleophilic attack on the imine carbon to form a five-membered ring (an aminal).

  • Ammonia Elimination: Finally, acid-catalyzed elimination of ammonia from the aminal generates the stable, aromatic indole ring.[1][4]

Fischer_Indole_Mechanism cluster_start Step 1: Hydrazone Formation cluster_rearrange Step 2 & 3: Tautomerization & Rearrangement cluster_cyclize Step 4 & 5: Cyclization & Elimination A (4-Bromobenzyl)hydrazine + Ketone/Aldehyde B Hydrazone Intermediate A->B Condensation (-H2O) C Ene-hydrazine (Tautomer) B->C H+ D Di-imine Intermediate C->D [3,3]-Sigmatropic Rearrangement E Cyclized Aminal D->E Rearomatization & Intramolecular Attack F Final Indole Product E->F Elimination of NH3

Diagram 1: Mechanistic pathway of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of 1-(4-Bromobenzyl)-2,3,4,9-tetrahydro-1H-carbazole

This protocol details the synthesis of a tetrahydrocarbazole derivative from this compound and cyclohexanone.

Reagent/ParameterValueNotes
Starting Material (4-Bromobenzyl)hydrazine HCl1.0 eq
Carbonyl Partner Cyclohexanone1.1 eq
Catalyst/Solvent Glacial Acetic Acid10-15 mL per gram of hydrazine
Temperature Reflux (~118 °C)Ensures sufficient energy for rearrangement
Time 2-4 hoursMonitor by TLC
Typical Yield 75-85%Varies with scale and purity

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (e.g., 2.56 g, 10 mmol).

  • Reagent Addition: Add glacial acetic acid (30 mL) followed by cyclohexanone (1.08 g, 11 mmol). The hydrochloride salt will typically dissolve upon heating.

  • Heating: Heat the mixture to reflux with vigorous stirring. The solution will typically darken in color. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Work-up: After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (150 mL) with stirring.

  • Isolation: A solid precipitate will form. Collect the crude product by vacuum filtration and wash the filter cake thoroughly with water to remove acetic acid, followed by a small amount of cold ethanol.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the pure tetrahydrocarbazole product.

Pyrazole Synthesis: A Robust Entry to Five-Membered Heterocycles

Pyrazoles are a vital class of N-heterocycles known for their extensive applications as pharmaceuticals, including anti-inflammatory (e.g., Celecoxib) and anti-cancer agents.[8] The most direct and common route to the pyrazole core is the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound, often referred to as the Knorr pyrazole synthesis.[7][9]

Principle and Mechanistic Rationale

This reaction is a robust cyclocondensation that proceeds via nucleophilic attack followed by dehydration.[7] When using a substituted hydrazine like (4-Bromobenzyl)hydrazine with an unsymmetrical 1,3-diketone, the formation of two regioisomers is possible.[7][10] The regioselectivity is governed by the relative reactivity of the two carbonyl groups towards the initial nucleophilic attack by the hydrazine nitrogens.

Causality of Experimental Choices:

  • Base Requirement: Since the starting material is a hydrochloride salt, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, sodium acetate) is required to liberate the free hydrazine in situ for the reaction to proceed.[7]

  • Solvent: Polar protic solvents like ethanol or acetic acid are commonly used as they effectively solvate the intermediates and facilitate the proton transfer steps involved in dehydration.[7][10]

Pyrazole_Synthesis_Workflow cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Cyclocondensation cluster_workup Step 3: Isolation & Purification A (4-Bromobenzyl)hydrazine HCl + 1,3-Dicarbonyl Compound D Combine Reagents in Flask A->D B Solvent (e.g., Ethanol) B->D C Base (e.g., Triethylamine) C->D E Heat to Reflux (2-6 hours) D->E F Monitor by TLC E->F G Cool and Remove Solvent (Reduced Pressure) F->G H Aqueous Work-up (Extraction with Ethyl Acetate) G->H I Dry, Filter, Concentrate H->I J Purify by Column Chromatography or Recrystallization I->J K Final Pyrazole Product J->K

Diagram 2: General experimental workflow for pyrazole synthesis.
Experimental Protocol: Synthesis of 1-(4-Bromobenzyl)-3,5-dimethyl-1H-pyrazole

This protocol describes the reaction with acetylacetone, a symmetrical 1,3-diketone, which avoids issues of regioselectivity.

Reagent/ParameterValueNotes
Starting Material (4-Bromobenzyl)hydrazine HCl1.0 eq
Dicarbonyl Partner Acetylacetone (2,4-pentanedione)1.05 eq
Base Triethylamine1.1 eq
Solvent Ethanol10 mL per gram of hydrazine
Temperature Reflux (~78 °C)
Time 3-5 hoursMonitor by TLC
Typical Yield 80-95%

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (e.g., 2.56 g, 10 mmol) in ethanol (25 mL).

  • Reagent Addition: Add acetylacetone (1.05 g, 10.5 mmol) to the suspension, followed by the dropwise addition of triethylamine (1.11 g, 11 mmol).

  • Heating: Heat the mixture to reflux. The suspension should dissolve to form a clear solution as the free hydrazine is liberated and reacts.

  • Monitoring: Monitor the reaction by TLC until the starting hydrazine spot is consumed.

  • Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Redissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then brine (25 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product, which is often a pale yellow oil or low-melting solid.

  • Purification: If necessary, the product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.

Pyridazinone Synthesis: Constructing Six-Membered Diazine Heterocycles

Pyridazinones are six-membered heterocyclic systems containing two adjacent nitrogen atoms. This scaffold is present in several clinically important drugs with activities including antihypertensive and cardiotonic effects.[11] A primary synthetic route involves the condensation of a hydrazine with a γ-keto acid.[12]

Principle and Mechanistic Rationale

The reaction begins with the formation of a hydrazone by condensation between the hydrazine and the ketone carbonyl of the γ-keto acid. This is followed by a crucial intramolecular nucleophilic attack of the terminal hydrazine nitrogen onto the carboxylic acid carbon (or its activated form), leading to cyclization and dehydration to furnish the stable pyridazinone ring.

Pyridazinone_Synthesis A (4-Bromobenzyl)hydrazine C Hydrazone Intermediate A->C B γ-Keto Acid B->C Condensation (-H2O) D Cyclized Intermediate C->D Intramolecular Acyl Substitution E Pyridazinone Product D->E Dehydration (-H2O)

Diagram 3: Simplified reaction pathway for Pyridazinone formation.
Experimental Protocol: Synthesis of 2-(4-Bromobenzyl)-6-(4-bromophenyl)pyridazin-3(2H)-one

This protocol uses a readily available γ-keto acid to construct the pyridazinone core.

Reagent/ParameterValueNotes
Starting Material (4-Bromobenzyl)hydrazine HCl1.0 eq
Keto Acid 4-(4-bromophenyl)-4-oxobutanoic acid1.0 eq
Solvent Glacial Acetic Acid or EthanolAcetic acid can act as both solvent and catalyst
Temperature Reflux
Time 4-8 hoursMonitor by TLC
Typical Yield 70-85%

Step-by-Step Methodology:

  • Reaction Setup: Combine this compound (10 mmol), 4-(4-bromophenyl)-4-oxobutanoic acid (10 mmol), and glacial acetic acid (40 mL) in a round-bottom flask fitted with a reflux condenser.

  • Heating: Heat the reaction mixture to a gentle reflux with stirring for 4-8 hours.

  • Monitoring: Follow the disappearance of the starting materials by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid extensively with water to remove the acetic acid, followed by a wash with a saturated sodium bicarbonate solution, and finally with water again until the filtrate is neutral.

  • Purification: Dry the crude solid. Recrystallization from ethanol or isopropanol will yield the purified pyridazinone product.

General Safety Precautions

Hydrazine derivatives are potentially toxic and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. Reactions should be conducted behind a safety shield, especially when heating. Consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

This compound stands out as a powerful and adaptable building block for modern organic synthesis. Its ability to readily participate in classic and reliable heterocycle-forming reactions like the Fischer indole synthesis, Knorr pyrazole synthesis, and pyridazinone formation provides efficient access to three distinct and highly valuable chemical scaffolds. The presence of the bromobenzyl moiety offers a strategic advantage for downstream functionalization, making this reagent an indispensable tool for generating diverse molecular libraries in academic research and industrial drug discovery.

References

Application Notes: (4-Bromobenzyl)hydrazine hydrochloride in Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Brominated Indoles and the Fischer Synthesis

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds, including those with applications in oncology, neurology, and infectious diseases.[1][2] Among the vast array of substituted indoles, brominated variants hold particular significance. The bromine atom can serve as a versatile synthetic handle for further functionalization and often enhances the therapeutic potential of the indole core.[3] 5-Bromoindole and its derivatives, for instance, have demonstrated promising anticancer, antimicrobial, antiviral, and neuroprotective properties.[3][4]

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and widely utilized methods for constructing the indole ring.[1][2][5] This acid-catalyzed reaction involves the cyclization of an arylhydrazine with an aldehyde or ketone.[5][6] (4-Bromobenzyl)hydrazine hydrochloride is a key precursor in this synthesis, enabling the targeted production of indoles bearing a bromine atom on the benzene ring, which are valuable intermediates in drug discovery and organic synthesis.[7][8]

Mechanistic Insights: The "Why" Behind the Fischer Indole Synthesis

Understanding the mechanism of the Fischer indole synthesis is crucial for optimizing reaction conditions and predicting outcomes. The process is a cascade of acid-catalyzed transformations:[5][9]

  • Hydrazone Formation: The synthesis begins with the condensation of (4-Bromobenzyl)hydrazine with a carbonyl compound (an aldehyde or ketone) to form the corresponding hydrazone.[5][9] This initial step is a reversible reaction.

  • Tautomerization to Enamine: The resulting hydrazone undergoes tautomerization to its enamine form. This step is critical as it sets the stage for the key bond-forming event.[9]

  • [5][5]-Sigmatropic Rearrangement: The protonated enamine then undergoes a[5][5]-sigmatropic rearrangement, a concerted pericyclic reaction that forms a new carbon-carbon bond and breaks the N-N bond.[5][10][11] This is often the rate-determining step of the overall synthesis.[12]

  • Cyclization and Aromatization: The intermediate diimine cyclizes to form an aminal. Subsequent elimination of ammonia, driven by the formation of the energetically favorable aromatic indole ring, yields the final product.[5][9]

The choice of acid catalyst is a critical parameter that can significantly influence the reaction's success and regioselectivity, especially when using unsymmetrical ketones.[11][13] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can be employed to facilitate the reaction.[1][5][14] The acid protonates the hydrazone, which is essential for the subsequent rearrangement and cyclization steps.[6]

Experimental Protocol: Synthesis of a 6-Bromo-1,2,3,4-tetrahydrocarbazole

This protocol details a representative Fischer indole synthesis using this compound and cyclohexanone to produce 6-bromo-1,2,3,4-tetrahydrocarbazole, a valuable tricyclic indole derivative.

Materials and Equipment:
  • This compound

  • Cyclohexanone

  • Glacial Acetic Acid (Solvent and Catalyst)[14]

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

  • Melting point apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq) and cyclohexanone (1.1 eq).

  • Solvent and Catalyst Addition: Add glacial acetic acid to the flask. Acetic acid serves as both the solvent and the acid catalyst in this procedure.[14] The volume should be sufficient to dissolve the reactants upon heating.

  • Reaction Execution: Heat the reaction mixture to reflux with constant stirring. Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[1]

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the cooled mixture into a beaker of cold water. This will precipitate the crude product.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with copious amounts of water to remove any residual acetic acid and other water-soluble impurities.

  • Purification:

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 6-bromo-1,2,3,4-tetrahydrocarbazole.

    • Dry the purified crystals in a desiccator or a vacuum oven.

  • Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Quantitative Data Summary:
ParameterValue
Reactant 1This compound
Reactant 2Cyclohexanone
Catalyst/SolventGlacial Acetic Acid
Reaction TemperatureReflux
Typical Reaction Time2-4 hours[1]
Expected Yield60-80% (highly dependent on specific conditions)

Workflow and Pathway Visualization

Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_process Workup & Purification cluster_end Final Product Hydrazine (4-Bromobenzyl)hydrazine hydrochloride Mixing Mixing in Acidic Medium Hydrazine->Mixing Carbonyl Aldehyde or Ketone (e.g., Cyclohexanone) Carbonyl->Mixing Heating Heating (Reflux) Mixing->Heating Acid Catalyst Precipitation Precipitation in Water Heating->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Indole Brominated Indole Derivative Recrystallization->Indole

Caption: Workflow of the Fischer Indole Synthesis.

Mechanistic Pathway of the Fischer Indole Synthesis

Fischer_Mechanism Start Arylhydrazine + Aldehyde/Ketone Hydrazone Hydrazone Formation Start->Hydrazone H+ Enamine Tautomerization to Enamine Hydrazone->Enamine H+ Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Heat Cyclization Cyclization Rearrangement->Cyclization Elimination Ammonia Elimination Cyclization->Elimination H+ Indole Aromatic Indole Elimination->Indole

Caption: Key steps in the Fischer Indole Synthesis mechanism.

Troubleshooting and Optimization

While the Fischer indole synthesis is robust, several factors can affect the yield and purity of the product.[2][15]

  • Choice of Acid Catalyst: The strength and type of acid can influence the reaction rate and may lead to side reactions.[11] For sensitive substrates, milder acids like acetic acid or p-toluenesulfonic acid are often preferred.[14] In some cases, Lewis acids may offer better results.[1]

  • Solvent Selection: The solvent plays a crucial role in the solubility of reactants and intermediates.[16] While some reactions are performed neat or with the acid as the solvent, in other cases, high-boiling point solvents can be beneficial.[16] For sluggish reactions, solvent-free, microwave-assisted conditions can sometimes improve yields.[16]

  • Reaction Temperature and Time: These parameters are critical and often require optimization for each specific substrate combination.[2] Insufficient heating may lead to incomplete reaction, while excessive heat can cause decomposition of the starting materials or product.

  • Purification Challenges: The purification of indole products can sometimes be challenging due to the presence of side products or unreacted starting materials.[17] Careful selection of the recrystallization solvent and, if necessary, column chromatography are essential for obtaining a pure product.

Conclusion

The Fischer indole synthesis, utilizing precursors such as this compound, remains a highly effective and versatile method for the synthesis of brominated indoles. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[3][4] A thorough understanding of the reaction mechanism, careful optimization of reaction conditions, and meticulous purification are key to successfully applying this powerful synthetic tool in the laboratory.

References

Preparation of pyrazole derivatives from (4-Bromobenzyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Synthesis of 1-(4-Bromobenzyl) Substituted Pyrazole Derivatives: A Guide for Medicinal Chemistry & Drug Development

Abstract

The pyrazole scaffold is a cornerstone in modern drug discovery, forming the core of numerous approved therapeutic agents due to its unique physicochemical properties and metabolic stability.[1][2][3] This application note provides a comprehensive guide for the synthesis of N-substituted pyrazole derivatives using (4-Bromobenzyl)hydrazine hydrochloride as a strategic starting material. The 4-bromobenzyl moiety serves as a versatile synthetic handle for late-stage functionalization via cross-coupling reactions, making this precursor particularly valuable for generating diverse compound libraries. We will delve into the mechanistic underpinnings of the Knorr pyrazole synthesis, provide a detailed, field-tested laboratory protocol, and offer expert insights into process optimization and troubleshooting.

Introduction: The Privileged Pyrazole Scaffold

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry.[2][4] Its structure is present in a wide array of pharmaceuticals with diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][3] Notable examples of pyrazole-containing drugs include the COX-2 inhibitor Celecoxib and the phosphodiesterase-5 blocker Sildenafil .[2]

The synthetic accessibility of the pyrazole ring, most commonly through the condensation of a hydrazine with a 1,3-dicarbonyl compound, allows for extensive structural diversification.[5][6][7] The selection of this compound as the starting material is a strategic choice for researchers in drug development. The benzyl group provides a direct linkage to a phenyl ring, a common feature in bioactive molecules, while the bromine atom at the para-position offers a prime site for subsequent chemical modifications (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), enabling the rapid exploration of structure-activity relationships (SAR).

Mechanistic Insight: The Knorr Pyrazole Synthesis

The most prevalent and reliable method for constructing the pyrazole ring from the chosen precursors is the Knorr pyrazole synthesis.[5][8][9] This reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound, typically under acidic or neutral conditions.[6] Understanding the mechanism is crucial for optimizing reaction conditions and predicting outcomes.

The reaction proceeds through several key steps:

  • Initial Nucleophilic Attack: One nitrogen atom of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.[6]

  • Intermediate Formation: This is followed by the elimination of a water molecule to form a hydrazone or an enamine intermediate.[6]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon, forming a five-membered ring intermediate (a dihydroxypyrazolidine).[10][11]

  • Dehydration & Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[6] This final step is often the rate-determining step of the reaction.[10]

Caption: General mechanism of the Knorr pyrazole synthesis.

A critical consideration is regioselectivity . If an unsymmetrical 1,3-dicarbonyl (R₁ ≠ R₂) is used, two different regioisomeric pyrazole products can be formed.[9][10] The final product distribution is often dependent on the steric and electronic properties of the R groups and the pH of the reaction medium.[10][11] For initial library synthesis, using a symmetrical dicarbonyl like acetylacetone (R₁ = R₂ = CH₃) or dibenzoylmethane (R₁ = R₂ = Ph) is advisable to avoid separation challenges.

Detailed Application Protocol

This protocol details the synthesis of 1-(4-Bromobenzyl)-3,5-dimethyl-1H-pyrazole from this compound and acetylacetone, a robust and high-yielding transformation.

Materials & Reagents
ReagentCAS No.M.W. ( g/mol )Key Properties
This compound20866-50-6237.53Starting material, solid
Acetylacetone (2,4-Pentanedione)123-54-6100.12Liquid, d=0.975 g/mL
Sodium Acetate (anhydrous)127-09-382.03Base, solid
Ethanol (EtOH), 200 Proof64-17-546.07Solvent
Ethyl Acetate (EtOAc)141-78-688.11Extraction Solvent
Brine (Saturated NaCl solution)N/AN/AFor aqueous wash
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6142.04Drying agent
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • TLC plates (silica gel 60 F₂₅₄)

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.
Step-by-Step Procedure

Step 1: Reagent Preparation and Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.38 g, 10.0 mmol, 1.0 equiv.).

  • Add anhydrous sodium acetate (0.82 g, 10.0 mmol, 1.0 equiv.).

    • Causality Note: The hydrazine is supplied as a stable hydrochloride salt. The sodium acetate acts as a mild base to neutralize the HCl in situ, liberating the reactive free hydrazine required for the initial nucleophilic attack.

  • Add ethanol (40 mL) to the flask and stir the suspension.

  • Add acetylacetone (1.08 mL, 10.5 mmol, 1.05 equiv.) to the mixture using a syringe.

    • Causality Note: A slight excess of the dicarbonyl compound ensures the complete consumption of the more valuable hydrazine starting material.

Step 2: Cyclocondensation Reaction

  • Attach a reflux condenser to the flask.

  • Heat the reaction mixture to reflux (approx. 78-80 °C) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 3-4 hours.

Step 3: Reaction Monitoring

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Mobile Phase: 30% Ethyl Acetate in Hexanes.

  • Spot the starting material (dissolved in a small amount of ethanol) and the reaction mixture on a TLC plate.

  • The reaction is complete when the starting hydrazine spot has been completely consumed. The product will appear as a new, less polar spot.

Step 4: Work-up and Isolation

  • Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water (30 mL) and ethyl acetate (30 mL).

  • Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.

  • Extract the aqueous layer two more times with ethyl acetate (2 x 20 mL).

  • Combine the organic layers. Wash the combined organic phase with brine (1 x 25 mL) to remove residual water and water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate to dryness on a rotary evaporator. This will yield the crude product, often as a yellow or off-white solid/oil.

Step 5: Purification

  • The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes.

  • If recrystallization is insufficient, purify the crude material via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc).

Troubleshooting and Best Practices

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete neutralization of hydrazine HCl. 2. Impure starting materials. 3. Insufficient reaction time/temperature.1. Ensure the base is anhydrous and used in the correct stoichiometric amount. Alternatively, use a stronger organic base like triethylamine (1.1 equiv.). 2. Check the purity of the 1,3-dicarbonyl; they can sometimes self-condense.[12] 3. Continue heating and monitor by TLC until the starting material is consumed.
Reaction Stalls Dehydration step is slow.Add a catalytic amount of a mild acid like glacial acetic acid (a few drops) to the reaction mixture.[7] This can accelerate the dehydration of the cyclic intermediate to form the aromatic pyrazole.[6][8]
Dark Color/Impurities Hydrazine derivatives can be prone to air oxidation and decomposition.[13]1. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side products. 2. During work-up, a wash with a dilute sodium bisulfite solution can sometimes help remove colored impurities. 3. Use activated charcoal during recrystallization or a silica plug wash before column chromatography.
Product is an Oil The product may have a low melting point or contain residual solvent.1. Ensure all solvent is removed under high vacuum. 2. Attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. 3. If it remains an oil, purification by column chromatography is the best option.

Conclusion

The Knorr synthesis provides a direct and efficient pathway to valuable 1-(4-Bromobenzyl) substituted pyrazoles. This protocol has been optimized for reliability and scalability, making it suitable for both discovery and process chemistry environments. The resulting brominated pyrazole serves as a powerful intermediate, poised for further elaboration through a multitude of cross-coupling chemistries. This strategic approach empowers researchers to rapidly generate and test diverse chemical entities, accelerating the journey of drug discovery and development.

References

Application Notes & Protocols: (4-Bromobenzyl)hydrazine Hydrochloride as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Therapeutic Potential with a Versatile Synthon

In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery of novel therapeutic agents. (4-Bromobenzyl)hydrazine hydrochloride emerges as a particularly valuable synthon, offering a unique combination of reactive functionalities and structural features. Its chemical structure consists of a nucleophilic hydrazine moiety tethered to a brominated phenyl ring via a flexible benzyl linker.

This arrangement provides a powerful toolkit for the medicinal chemist:

  • The hydrazine group serves as a potent nucleophile, primarily for the formation of hydrazones through condensation with aldehydes and ketones. This reaction is a gateway to a vast chemical space of bioactive molecules.[1][2]

  • The benzyl linker introduces a degree of conformational flexibility, allowing synthesized molecules to adapt and bind effectively within complex biological targets like enzyme active sites.

  • The 4-bromo substituent acts as a crucial "handle" for late-stage functionalization. It readily participates in transition-metal-catalyzed cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

It is critical to distinguish (4-Bromobenzyl)hydrazine from its isomer, (4-bromophenyl)hydrazine. In the latter, the hydrazine is directly attached to the aromatic ring, making it an arylhydrazine and a classical substrate for reactions like the Fischer Indole Synthesis.[3][4] (4-Bromobenzyl)hydrazine, by contrast, is an alkyl-type hydrazine, which alters its reactivity and the scaffolds it can produce, opening avenues for different classes of compounds. This guide provides an in-depth exploration of its applications, complete with detailed protocols for its use in synthesizing potent kinase inhibitors and antimicrobial agents.

Section 1: The Cornerstone Reaction: Hydrazone Formation

The condensation of (4-Bromobenzyl)hydrazine with a carbonyl compound is the most fundamental and widely used transformation of this building block. The resulting hydrazone moiety is not merely a linker; it is a pharmacologically relevant scaffold known to participate in crucial hydrogen bonding interactions within biological targets.[5]

Causality of the Mechanism: The reaction is typically acid-catalyzed. The acid protonates the carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazine. The subsequent steps involve proton transfers and the elimination of a water molecule to yield the stable C=N double bond of the hydrazone.[2]

G cluster_0 Hydrazone Formation Mechanism start Aldehyde/Ketone + (4-Bromobenzyl)hydrazine step1 Protonation of Carbonyl Oxygen start->step1 H+ (cat.) step2 Nucleophilic Attack by Hydrazine step1->step2 intermediate Carbinolamine Intermediate step2->intermediate step3 Proton Transfer intermediate->step3 step4 Elimination of Water step3->step4 product Final Hydrazone Product step4->product - H2O

Caption: Mechanism of acid-catalyzed hydrazone formation.

Protocol 1: General Synthesis of a (4-Bromobenzyl)hydrazone

This protocol describes a general method for the synthesis of a hydrazone from this compound and a generic aldehyde or ketone.

Trustworthiness Check: The hydrochloride salt of the hydrazine is often used for its superior stability and ease of handling. The addition of a base like sodium acetate or pyridine in situ neutralizes the HCl, liberating the free hydrazine for reaction. Alternatively, using a protic solvent like ethanol with a catalytic amount of acid is sufficient.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.05 eq)

  • Ethanol (or Methanol), sufficient to dissolve reactants

  • Glacial Acetic Acid (2-3 drops, catalytic)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add the aldehyde/ketone and this compound.

  • Solvent Addition: Add ethanol until all solids are dissolved. For less soluble reactants, gentle warming may be required.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the solution.

  • Reaction: Stir the mixture at room temperature or heat to reflux (typically 50-80°C). The optimal temperature depends on the reactivity of the carbonyl compound.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-4 hours). A common eluent system is ethyl acetate/hexane.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate directly from the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • Purification: If the product does not precipitate or requires further purification, reduce the solvent volume under reduced pressure. The resulting crude solid or oil can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.[6]

Section 2: Application in the Synthesis of Kinase Inhibitors

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[7] The hydrazone scaffold derived from (4-Bromobenzyl)hydrazine is an excellent platform for designing kinase inhibitors. It can mimic the hydrogen bonding patterns of the ATP hinge-binding region, a common strategy for achieving potent and selective inhibition.[8]

Expertise & Experience: The indole-hydrazone motif is particularly prevalent in kinase inhibitor design. The indole ring provides a flat, aromatic system that can engage in π-stacking interactions, while the hydrazone provides key hydrogen bond donors and acceptors. The (4-Bromobenzyl) group can be positioned to occupy a hydrophobic pocket, with the bromine atom available for vectoral expansion into solvent-exposed regions to improve properties like solubility or potency.[8]

G EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis CDK2 CDK2 CDK2->Proliferation Inhibitor Indolyl-Hydrazone Inhibitor Inhibitor->EGFR Inhibit Inhibitor->PI3K Inhibit Inhibitor->CDK2 Inhibit

Caption: Simplified kinase signaling pathway targeted by inhibitors.

Protocol 2: Synthesis of a Representative Indolyl-Hydrazone Kinase Inhibitor

This protocol outlines the synthesis of a potential kinase inhibitor by reacting a functionalized indole aldehyde with this compound.

Materials:

  • 3-Formyl-1H-indole-2-carboxylate derivative (1.0 eq)

  • This compound (1.1 eq)

  • Dimethylformamide (DMF) as solvent

  • Triethylamine (TEA) (1.2 eq)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the 3-formyl-1H-indole-2-carboxylate derivative in anhydrous DMF.

  • Base and Hydrazine Addition: Add triethylamine to the solution, followed by the portion-wise addition of this compound. The triethylamine neutralizes the HCl, preventing unwanted side reactions with the acid-sensitive indole nucleus.

  • Reaction: Stir the reaction mixture at 60-70°C.

  • Monitoring: Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexane) for the disappearance of the aldehyde starting material. The reaction is typically complete within 6-12 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water. A solid precipitate should form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a cold non-polar solvent like hexane to remove residual impurities. The product can be further purified by recrystallization from ethanol or by column chromatography if necessary.

Data Presentation: Representative Kinase Inhibition

The following table summarizes IC₅₀ values for similar hydrazone-based compounds against breast cancer cell lines, demonstrating the potency achievable with this scaffold.

Compound IDTarget Cell LineIC₅₀ (µM)Reference
Compound 5 MCF-72.73 ± 0.14[8]
Compound 8 MCF-74.38 ± 0.23[8]
Staurosporine (Control) MCF-78.32 ± 0.43[8]

Section 3: Synthesis of Novel Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics.[9] Hydrazine derivatives, particularly those that can be cyclized into heterocycles like pyrazoles and thiazoles, are a promising area of research.[10][11] this compound is an excellent starting point for generating libraries of these compounds.

Protocol 3: Synthesis of a 1-(4-Bromobenzyl)-pyrazole Derivative

Pyrazoles are synthesized via the condensation of a hydrazine with a 1,3-dicarbonyl compound.[12] This protocol provides a straightforward method for this cyclization.

Materials:

  • This compound (1.0 eq)

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 eq)

  • Ethanol

  • Sodium Acetate (1.1 eq)

Procedure:

  • Setup: Dissolve this compound and sodium acetate in ethanol in a round-bottom flask. Stir for 15 minutes at room temperature to generate the free hydrazine.

  • Addition: Add the 1,3-dicarbonyl compound dropwise to the solution.

  • Reaction: Heat the mixture to reflux and stir for 2-6 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Workup: Cool the reaction to room temperature and reduce the solvent volume in vacuo. Add water to the residue and extract the product with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.

G Start (4-Bromobenzyl)hydrazine Hydrochloride Hydrazone Antimicrobial Hydrazone Start->Hydrazone Pyrazole Antimicrobial Pyrazole Start->Pyrazole Ketone Aldehyde/ Ketone Ketone->Hydrazone Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Pyrazole

Caption: Synthetic pathways to antimicrobial scaffolds.

Data Presentation: Representative Antimicrobial Activity

The table below shows Minimum Inhibitory Concentration (MIC) values for related hydrazone compounds, highlighting their efficacy against clinically relevant bacterial strains.

Compound IDS. aureus MIC (µg/mL)MRSA MIC (µg/mL)B. subtilis MIC (µg/mL)Reference
6h (4-Chloro derivative) 6.256.256.25[9]
6i (Bis-chloro derivative) 1.561.560.78[9]
6j (4-Bromo derivative) 3.1251.561.56[9]

Section 4: The 4-Bromo Handle: A Gateway for Library Diversification

A significant advantage of using this compound is the presence of the aryl bromide. This functional group is a cornerstone of modern medicinal chemistry, enabling rapid diversification through various palladium-catalyzed cross-coupling reactions. This allows chemists to install a wide array of substituents at this position to fine-tune the pharmacological profile of a lead compound.

Key Cross-Coupling Reactions:

  • Suzuki Coupling: Reacts with boronic acids/esters to form new C-C bonds (installing aryl, heteroaryl, or alkyl groups).

  • Sonogashira Coupling: Reacts with terminal alkynes to form C-C bonds, introducing linear rigidity.

  • Buchwald-Hartwig Amination: Reacts with amines to form C-N bonds, introducing new hydrogen-bonding groups.

G cluster_0 Post-Synthesis Diversification Core Synthesized Hydrazone (with 4-Bromo group) Suzuki Suzuki Coupling Core->Suzuki R-B(OH)2 [Pd] cat. Sonogashira Sonogashira Coupling Core->Sonogashira R-C≡CH [Pd]/[Cu] cat. Buchwald Buchwald-Hartwig Amination Core->Buchwald R2-NH [Pd] cat. Product1 Aryl/Alkyl Derivative Suzuki->Product1 Product2 Alkynyl Derivative Sonogashira->Product2 Product3 Amino Derivative Buchwald->Product3

Caption: Diversification via cross-coupling reactions.

Conceptual Protocol: Suzuki Coupling of a (4-Bromobenzyl)hydrazone Derivative

Rationale: This reaction is chosen to append a new aryl group, which could interact with a secondary binding pocket or improve pharmacokinetic properties.

Key Reagents:

  • (4-Bromobenzyl)hydrazone derivative (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 eq)

  • Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

General Steps:

  • Combine the hydrazone, boronic acid, base, and solvent in a flask.

  • Degas the mixture thoroughly (e.g., by bubbling argon through it for 15-20 minutes).

  • Add the palladium catalyst under an inert atmosphere.

  • Heat the reaction to 80-110°C until TLC indicates completion.

  • Perform an aqueous workup, extract the product, and purify by column chromatography or recrystallization.

Conclusion

This compound is more than a simple reagent; it is a strategic building block that empowers medicinal chemists to efficiently construct and optimize diverse libraries of bioactive compounds. Its ability to readily form pharmacologically relevant hydrazones, serve as a precursor to important heterocyclic systems, and undergo late-stage diversification makes it an invaluable tool in the pursuit of novel therapeutics for oncology, infectious diseases, and beyond. The protocols and conceptual frameworks provided herein serve as a robust starting point for researchers looking to leverage the full potential of this versatile molecule.

References

Anwendungshinweis und Protokolle: Hochempfindliche Analyse von Carbonylverbindungen durch Derivatisierung mit (4-Brombenzyl)hydrazin-Hydrochlorid

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Dieser Anwendungshinweis beschreibt eine robuste und hochempfindliche Methode zur qualitativen und quantitativen Analyse von Carbonylverbindungen (Aldehyde und Ketone) in verschiedenen Matrices. Die Methodik basiert auf der chemischen Derivatisierung der Carbonylgruppe mit (4-Brombenzyl)hydrazin-Hydrochlorid zu einem stabilen (4-Brombenzyl)hydrazon. Diese Derivate weisen eine starke UV-Absorption auf, was eine empfindliche Detektion mittels Hochleistungsflüssigkeitschromatographie (HPLC) mit UV-Detektor ermöglicht. Darüber hinaus wird die Eignung der Derivate für die massenspektrometrische (LC-MS) Analyse erörtert, die eine hohe Selektivität und strukturelle Bestätigung bietet. Es werden detaillierte, schrittweise Protokolle für die Probenvorbereitung, Derivatisierung und anschließende chromatographische Analyse bereitgestellt.

Einleitung und wissenschaftlicher Hintergrund

Carbonylverbindungen sind eine wichtige Klasse organischer Moleküle, die in der pharmazeutischen Entwicklung, der Umweltanalytik und der Lebensmittelchemie eine entscheidende Rolle spielen.[1] Sie können sowohl als wertvolle Intermediate in der Synthese als auch als potenzielle prozessbedingte Verunreinigungen oder Abbauprodukte in pharmazeutischen Wirkstoffen (APIs) und Formulierungen auftreten. Die genaue Quantifizierung von Carbonylverbindungen im Spurenbereich ist oft eine analytische Herausforderung. Viele niedermolekulare Aldehyde und Ketone besitzen keinen ausreichend starken Chromophor, was ihre direkte Detektion mit gängigen UV-basierten HPLC-Methoden erschwert.[2]

Die chemische Derivatisierung überwindet diese Einschränkung, indem ein Molekül mit starken UV-absorbierenden oder fluoreszierenden Eigenschaften kovalent an das Zielanalyt gebunden wird.[3] Hydrazin-basierte Reagenzien wie 2,4-Dinitrophenylhydrazin (DNPH) sind für diese Zwecke weit verbreitet.[4] (4-Brombenzyl)hydrazin-Hydrochlorid bietet als Derivatisierungsreagenz entscheidende Vorteile:

  • Einführung eines starken Chromophors: Die 4-Brombenzyl-Gruppe im resultierenden Hydrazon-Derivat sorgt für eine intensive UV-Absorption, was die Detektionsempfindlichkeit im Vergleich zur nicht-derivatiserten Verbindung drastisch erhöht.[5]

  • Verbesserte chromatographische Eigenschaften: Die Derivatisierung erhöht die Hydrophobizität der Analyten, was zu einer besseren Retention und Trennung auf Umkehrphasen-HPLC-Säulen (RP-HPLC) führt.

  • Hohe Spezifität für die Carbonylgruppe: Die Hydrazin-Funktionalität reagiert hochselektiv mit Aldehyden und Ketonen.

  • Eignung für die Massenspektrometrie (MS): Das Vorhandensein eines Bromatoms im Derivat erzeugt ein charakteristisches Isotopenmuster (79Br/81Br im Verhältnis von ca. 1:1), das eine eindeutige Identifizierung und Unterscheidung von Matrixinterferenzen in der LC-MS-Analyse ermöglicht.

Dieser Anwendungshinweis bietet eine wissenschaftlich fundierte Anleitung zur Nutzung von (4-Brombenzyl)hydrazin-Hydrochlorid als effektives Werkzeug für die präzise Analyse von Carbonylverbindungen.

Chemische Grundlagen der Derivatisierungsreaktion

Die Derivatisierung von Carbonylverbindungen mit (4-Brombenzyl)hydrazin erfolgt über eine säurekatalysierte nukleophile Additions-Kondensationsreaktion. Der Mechanismus lässt sich in zwei Hauptschritte unterteilen:

  • Nukleophile Addition: Das freie Elektronenpaar des primären Stickstoffatoms im Hydrazin agiert als Nukleophil und greift das elektrophile Carbonyl-Kohlenstoffatom des Aldehyds oder Ketons an. Dies führt zur Bildung eines tetraedrischen Carbinolamin-Intermediats. Die Reaktion wird durch eine saure Katalyse beschleunigt, welche die Elektrophilie des Carbonyl-Kohlenstoffs durch Protonierung des Carbonyl-Sauerstoffs erhöht.[2]

  • Kondensation (Wasserabspaltung): Das Carbinolamin-Intermediat ist instabil und eliminiert unter sauren Bedingungen ein Wassermolekül. Dies führt zur Bildung einer stabilen Kohlenstoff-Stickstoff-Doppelbindung (C=N), dem charakteristischen Merkmal eines Hydrazons.

Die Gesamtreaktion ist spezifisch für die Carbonylgruppe und führt zu einem stabilen Derivat, das für die anschließende Analyse geeignet ist.

Abbildung 1: Allgemeine Reaktionsgleichung der Hydrazonbildung.

Experimentelle Protokolle

Benötigte Materialien und Reagenzien
  • (4-Brombenzyl)hydrazin-Hydrochlorid (CAS: 20867-21-2)

  • Carbonyl-Standardverbindungen (z.B. Formaldehyd, Acetaldehyd, Aceton, etc.)

  • HPLC-Gradienten-grade Acetonitril (ACN)

  • HPLC-Gradienten-grade Methanol (MeOH)

  • Wasser in HPLC-Qualität (z.B. Milli-Q oder äquivalent)

  • Salzsäure (HCl), konzentriert

  • Natriumhydroxid (NaOH)

  • Umkehrphasen-HPLC-Säule (z.B. C18, 250 mm x 4.6 mm, 5 µm Partikelgröße)

  • HPLC- oder UHPLC-System mit UV/Vis- oder Diodenarray-Detektor (DAD)

  • Optional: LC-MS/MS-System

  • Analysenwaage, pH-Meter, Vortex-Mischer, Heizblock oder Wasserbad, Autosampler-Vials

Protokoll 1: Derivatisierung von Carbonyl-Standards

Dieses Protokoll beschreibt die Derivatisierung einer Standardmischung von Carbonylverbindungen zur Erstellung von Kalibrierkurven und zur Methodenentwicklung.

1. Vorbereitung der Reagenzien:

  • Derivatisierungsreagenz (1 mg/mL): 10 mg (4-Brombenzyl)hydrazin-Hydrochlorid genau einwiegen und in 10 mL Acetonitril lösen. Diese Lösung sollte täglich frisch zubereitet und vor Licht geschützt werden.

  • Säurekatalysator (0.1 M HCl in ACN): Vorsichtig eine entsprechende Menge konzentrierter HCl zu Acetonitril geben, um eine 0.1 M Lösung herzustellen.

  • Carbonyl-Standard-Stammlösung: Eine Stammlösung mit einer Mischung der relevanten Carbonylverbindungen (z.B. je 1 mg/mL in Acetonitril) vorbereiten.

2. Derivatisierungsprozedur:

  • In ein 1.5 mL Autosampler-Vial 100 µL der Carbonyl-Standard-Stammlösung pipettieren.

  • 200 µL der Derivatisierungsreagenz-Lösung hinzufügen.

  • 50 µL des 0.1 M HCl-Säurekatalysators hinzufügen.

  • Das Vial fest verschließen und für 30 Sekunden vortexen.

  • Die Reaktionsmischung für 60 Minuten bei 60°C in einem Heizblock oder Wasserbad inkubieren.

  • Nach der Inkubation das Vial auf Raumtemperatur abkühlen lassen.

  • 650 µL einer Acetonitril:Wasser-Mischung (50:50, v/v) hinzufügen, um das Endvolumen auf 1 mL zu bringen und die Reaktionsmischung zu verdünnen.

  • Die Probe ist nun bereit für die HPLC-Analyse.

Protokoll 2: Analyse von Carbonylverbindungen in wässrigen Proben

Dieses Protokoll eignet sich für die Analyse von Carbonylverbindungen in wässrigen Matrices, wie z.B. Prozesswasser oder wässrigen Formulierungen, und beinhaltet einen Festphasenextraktionsschritt (SPE) zur Aufkonzentration und Reinigung.

1. Probenvorbereitung:

  • Die wässrige Probe in einer sauberen Braunglasflasche sammeln.

  • Falls die Probe Partikel enthält, durch einen 0.45 µm Spritzenfilter filtrieren.

  • Den pH-Wert von 10 mL der Probe mit verdünnter HCl auf ca. 3 einstellen.

2. Derivatisierung und Festphasenextraktion (SPE):

  • Zur pH-angepassten Probe 1 mL der 1 mg/mL (4-Brombenzyl)hydrazin-Lösung in Acetonitril und 100 µL 1 M HCl hinzufügen. Gut mischen und die Reaktion für 1 Stunde bei Raumtemperatur ablaufen lassen.

  • Eine C18-SPE-Kartusche (z.B. 500 mg, 6 mL) nacheinander mit 5 mL Methanol und 5 mL Wasser (pH 3) konditionieren.

  • Die Reaktionsmischung auf die konditionierte SPE-Kartusche laden.

  • Die Kartusche mit 5 mL Wasser waschen, um polare Störsubstanzen zu entfernen.

  • Die Kartusche unter Vakuum oder mit einem Stickstoffstrom für 10 Minuten trocknen.

  • Die derivatisierten Carbonylverbindungen mit 2 mL Acetonitril in ein sauberes Sammelröhrchen eluieren.

  • Das Eluat unter einem leichten Stickstoffstrom bei 40°C zur Trockne eindampfen.

  • Den Rückstand in 200 µL einer Acetonitril:Wasser-Mischung (50:50, v/v) rekonstituieren.

  • Die Probe ist nun bereit für die HPLC-Analyse.

Workflow cluster_prep Probenvorbereitung & Derivatisierung cluster_analysis Analytik Sample 1. Probe nehmen (Standard oder Matrix) AddReagent 2. Zugabe von (4-Brombenzyl)hydrazin-HCl & Säurekatalysator Sample->AddReagent React 3. Reaktion (z.B. 60°C, 60 min) AddReagent->React HPLC 4. RP-HPLC Trennung React->HPLC Injektion UV_Det 5a. UV-Detektion (Quantifizierung) HPLC->UV_Det MS_Det 5b. MS-Detektion (Identifizierung) HPLC->MS_Det optional

Abbildung 2: Allgemeiner Arbeitsablauf für die Carbonyl-Analyse.

Chromatographische Analyse und Datenauswertung

HPLC-UV Methode

Die Trennung der (4-Brombenzyl)hydrazon-Derivate kann unter typischen Umkehrphasen-Bedingungen erreicht werden. Eine Gradientenelution ist oft notwendig, um eine gute Trennung von verschiedenen Carbonyl-Derivaten innerhalb einer angemessenen Analysezeit zu gewährleisten.

Tabelle 1: Empfohlene HPLC-UV-Parameter

ParameterEmpfohlener WertBegründung und Hinweise
Säule C18, 250 x 4.6 mm, 5 µmBietet eine gute Balance zwischen Effizienz und Rückdruck.
Mobile Phase A Wasser + 0.1% AmeisensäureAmeisensäure verbessert die Peakform und sorgt für einen stabilen pH-Wert.
Mobile Phase B Acetonitril + 0.1% AmeisensäureAcetonitril ist ein gängiges organisches Lösungsmittel für RP-HPLC.
Flussrate 1.0 mL/minStandardflussrate für eine 4.6 mm ID Säule.
Säulentemperatur 30 °CEine kontrollierte Temperatur verbessert die Reproduzierbarkeit der Retentionszeiten.
Injektionsvolumen 10 µLKann je nach Konzentration und Empfindlichkeit angepasst werden.
Detektions-λ Experimentell bestimmen Das UV-Maximum sollte durch Scannen eines derivatisierten Standards (ca. 250-350 nm) ermittelt werden, um maximale Empfindlichkeit zu gewährleisten. Hydrazone zeigen typischerweise starke Absorption in diesem Bereich.[5]
Gradient 0-20 min: 50% -> 95% B20-25 min: 95% B25-30 min: 50% BDieser Gradient ist ein Startpunkt und sollte für die spezifische Anwendung optimiert werden.
LC-MS/MS Analyse zur Bestätigung

Für eine unzweideutige Identifizierung der derivatisierten Carbonylverbindungen, insbesondere in komplexen Matrices, wird die Kopplung der HPLC mit einem Tandem-Massenspektrometer (MS/MS) empfohlen.

  • Ionisationsmodus: Elektrospray-Ionisation im positiven Modus (ESI+) ist in der Regel effektiv, da der Stickstoff im Hydrazon leicht protoniert werden kann.

  • Selektivität durch Brom-Isotopenmuster: Das natürliche Vorkommen der Bromisotope 79Br und 81Br in einem Verhältnis von etwa 50.7:49.3 führt zu einem charakteristischen [M+H]+ und [M+H+2]+ Ionenpaar im Massenspektrum. Dies ist ein hochspezifisches Merkmal, das zur Identifizierung der Derivate genutzt werden kann.

  • Strukturelle Information durch MS/MS: Durch Fragmentierung des Molekülions im MS/MS-Modus können strukturspezifische Fragmente erzeugt werden, die eine weitere Bestätigung der Identität des ursprünglichen Carbonyls ermöglichen.

Vertrauenswürdigkeit und Methodenvalidierung

Jedes hier beschriebene Protokoll muss als Teil eines selbstvalidierenden Systems betrachtet werden. Für den Einsatz in regulierten Umgebungen (z.B. GMP) muss die analytische Methode gemäß den relevanten Richtlinien (z.B. ICH Q2(R1)) validiert werden. Wichtige Validierungsparameter umfassen:

  • Spezifität: Die Fähigkeit, den Analyten eindeutig in Anwesenheit anderer Komponenten (Verunreinigungen, Matrix) zu bestimmen.

  • Linearität und Bereich: Nachweis, dass die Methode über einen definierten Konzentrationsbereich lineare Ergebnisse liefert.

  • Richtigkeit und Präzision: Übereinstimmung der Messergebnisse mit dem wahren Wert und die Streuung der Ergebnisse bei wiederholten Messungen.

  • Nachweis- und Bestimmungsgrenze (LOD/LOQ): Die niedrigste Konzentration des Analyten, die zuverlässig nachgewiesen bzw. quantifiziert werden kann.

  • Robustheit: Die Unempfindlichkeit der Methode gegenüber kleinen, beabsichtigten Variationen der Methodenparameter.

Fazit

Die Derivatisierung von Carbonylverbindungen mit (4-Brombenzyl)hydrazin-Hydrochlorid ist eine leistungsstarke Strategie zur Verbesserung der analytischen Nachweisbarkeit und chromatographischen Trennung. Die vorgestellten Protokolle bieten eine solide Grundlage für die Entwicklung und Anwendung robuster HPLC-UV- und LC-MS-Methoden. Die Methode zeichnet sich durch hohe Empfindlichkeit, Spezifität und Anwendbarkeit auf eine Vielzahl von Probenmatrices aus, was sie zu einem wertvollen Werkzeug für Forscher in der pharmazeutischen Industrie und verwandten Bereichen macht.

Referenzen

  • Entwicklung einer neuen HPLC-Methode zur Identifizierung des metabolischen Abbaus von N-Pyrrolylhydrazid-Hydrazonen mit bestimmter biologischer Aktivität. Semantic Scholar. --INVALID-LINK--

  • Reaktionen von Benzylhydrazin-Derivaten mit Carbonylverbindungen. ResearchGate. --INVALID-LINK--

  • Die Verwendung von Hydrazin-basierten Derivatisierungsreagenzien zur verbesserten Empfindlichkeit und Detektion von Carbonyl-haltigen Verbindungen mittels MALDI-MSI. arXiv. --INVALID-LINK--

  • Anwendungshinweise und Protokolle zur Derivatisierung von Carbonylverbindungen mit 4-Cyanophenylhydrazin-Hydrochlorid für die HPLC-Analyse. BenchChem. --INVALID-LINK--

  • Beherrschung der organischen Synthese mit 4-Bromphenylhydrazin-Hydrochlorid. NINGBO INNO PHARMCHEM CO.,LTD.. --INVALID-LINK--

  • Trennung von 4-Brombenzylbromid auf der Newcrom R1 HPLC-Säule. SIELC Technologies. --INVALID-LINK--

  • Benzylhydrazin-Selbstkupplungsreaktionen mit A) 4-Brombenzylhydrazin... ResearchGate. --INVALID-LINK--

  • Derivatisierung von Carbonylverbindungen mit 2,4-Dinitrophenylhydrazin und deren anschließende Bestimmung mittels Hochleistungsflüssigkeitschromatographie. PubMed. --INVALID-LINK--

  • Derivatisierung von Carbonylverbindungen mit 2,4-Dinitrophenylhydrazin und deren anschließende Bestimmung mittels Hochleistungsflüssigkeitschromatographie. ResearchGate. --INVALID-LINK--

  • Die Beziehung zwischen UV-VIS-Absorption und der Struktur organischer Verbindungen. Shimadzu. --INVALID-LINK--

  • Entwicklung und Validierung einer HPLC-Methode zur quantitativen Analyse von bromophenolischen Verbindungen in der Rotalge Vertebrata lanosa. MDPI. --INVALID-LINK--

  • Entwicklung und Validierung einer neuen RP-HPLC-Methode zur Analyse von reduziertem Glutathion. PubMed. --INVALID-LINK--

  • Entwicklung und Validierung einer HPLC-Methode zur Bestimmung von vier 1,4-Benzodiazepinen in menschlichen biologischen Flüssigkeiten. ResearchGate. --INVALID-LINK--

  • UV-Vis-Spektroskopie: Absorption von Carbonylen. Master Organic Chemistry. --INVALID-LINK--

  • UV-sichtbare Absorptionsspektren aller DBA-Derivate. ResearchGate. --INVALID-LINK--

  • Erkundung von Carbonylgruppen-Anwendungen in Pharmazeutika. Patsnap Eureka. --INVALID-LINK--

  • UV-Vis-Absorptions- (blau) und Emissions- (rot) Spektren des Derivats 1... ResearchGate. --INVALID-LINK--

  • (PDF) UV/VIS-Absorptions- und Fluoreszenz-spektroskopische Untersuchung einiger 3-substituierter Derivate von 4-Hydroxycumarin. ResearchGate. --INVALID-LINK--

  • Die Macht der Bromierung: Verständnis von 4-Brombenzylbromid in der chemischen Synthese. NINGBO INNO PHARMCHEM CO.,LTD.. --INVALID-LINK--

  • 4-Hydrazinobenzoesäure als Derivatisierungsmittel für die Aldehydanalyse mittels HPLC-UV und CE-DAD. ResearchGate. --INVALID-LINK--

  • Brom-Signatur-codierte Derivatisierung LC-MS zur spezifischen Profilierung von Carboxyl- oder Carbonyl-haltigen Metaboliten bei Mycoplasma pneumoniae-Infektion. PubMed. --INVALID-LINK--

References

Analytical methods for the quantification of (4-Bromobenzyl)hydrazine hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Analytical Methods for the Quantification of (4-Bromobenzyl)hydrazine Hydrochloride

Abstract

This document provides a comprehensive guide to the analytical quantification of this compound, a key intermediate in various chemical and pharmaceutical syntheses. Accurate determination of its purity and concentration is critical for ensuring reaction efficiency, product quality, and regulatory compliance. This guide details three robust analytical methods: a high-specificity Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, a cost-effective UV-Vis Spectrophotometric method based on chemical derivatization, and a classic Titrimetric analysis for absolute purity assessment. Each section explains the underlying scientific principles, provides detailed step-by-step protocols, and discusses the relative advantages of each technique. This note is intended for researchers, analytical scientists, and drug development professionals requiring reliable and validated methods for the analysis of this compound.

Introduction and Physicochemical Profile

This compound is an organic salt containing a brominated aromatic ring and a reactive hydrazine moiety. Its structure lends itself to several analytical techniques. The presence of the bromophenyl group provides a strong chromophore suitable for UV-based detection, while the basic hydrazine group can be protonated for manipulation in aqueous solutions or targeted in redox reactions.

Given its role as a synthetic precursor, impurities can directly impact the yield and purity of subsequent products. Therefore, robust analytical control is paramount.

Table 1: Physicochemical Properties of this compound

PropertyValue / DescriptionRationale / Source
Chemical Structure Br-C₆H₄-CH₂-NHNH₂ · HCl-
Molecular Formula C₇H₁₀BrClN₂Derived from structure.
Molecular Weight 253.53 g/mol Calculated from formula.
Appearance White to off-white crystalline powder.Inferred from similar hydrazine salts.[1]
Solubility Soluble in water and polar organic solvents (e.g., Methanol, DMSO).[2]The hydrochloride salt form significantly increases aqueous solubility.
UV Absorbance Expected λₘₐₓ ~260-275 nm.The bromophenyl chromophore dictates UV absorbance. The benzyl spacer slightly isolates the chromophore from the hydrazine group.[3]
Reactivity The hydrazine group is a weak base and a reducing agent.The lone pair of electrons on the nitrogen atoms confers basicity. Hydrazines are readily oxidized.[4]
Safety Corrosive. Toxic. Causes severe skin burns and eye damage. Handle with appropriate PPE.[1][5]Hydrazine derivatives are known to be hazardous and require careful handling in a fume hood.[4]

Method 1: Quantification by Reversed-Phase HPLC with UV Detection

This method is the gold standard for specificity and is ideal for separating the analyte from potential impurities and degradation products. It is highly sensitive, reproducible, and suitable for routine quality control in a regulated environment.

Principle of HPLC Analysis

The separation is achieved on a nonpolar C18 stationary phase. This compound, being a polar, water-soluble salt, is eluted using a polar mobile phase (reversed-phase mode). An acidic buffer is incorporated into the mobile phase to protonate the basic hydrazine group (pKa ~8). This ensures a single, consistent ionic state for the analyte, preventing peak tailing and improving chromatographic peak shape. Quantification is performed by measuring the absorbance of the bromophenyl chromophore with a UV detector.

Detailed HPLC Protocol

A. Instrumentation and Reagents

  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18 column.[6]

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Ultrapure Water.

  • Reference Standard: Well-characterized this compound standard of known purity.

B. Chromatographic Conditions

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer. Adjust pH to 3.0 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: 70% A / 30% B (0-10 min), ramp to 30% A / 70% B (10-15 min), hold for 5 min, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 270 nm.

C. Solution Preparation

  • Diluent: Mobile Phase A / Mobile Phase B (70:30 v/v).

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Solution (50 µg/mL): Accurately weigh 5 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent. Filter through a 0.45 µm syringe filter before injection.

D. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no carryover or system peaks interfere.

  • Inject the calibration standards in increasing order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the linearity (R² > 0.999).

  • Inject the sample solution(s) in duplicate.

  • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Typical Method Validation Parameters

Table 2: Summary of Typical HPLC Method Validation Data

ParameterTypical Specification
Linearity (R²) ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
Specificity No interference from blank or known impurities.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Data Processing MobilePhase Mobile Phase Prep (Buffer pH 3.0) Equilibrate System Equilibration MobilePhase->Equilibrate Standard Standard Prep (100 µg/mL Stock) Calibrate Inject Standards & Build Curve Standard->Calibrate Sample Sample Prep (50 µg/mL) Analyze Inject Sample Sample->Analyze Equilibrate->Calibrate Calibrate->Analyze Integrate Integrate Peak Area Analyze->Integrate Calculate Calculate Concentration Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC quantification of (4-Bromobenzyl)hydrazine HCl.

Method 2: Quantification by UV-Vis Spectrophotometry

This method is a rapid and cost-effective alternative to HPLC. It relies on a chemical reaction to produce a colored compound, whose concentration is proportional to the amount of hydrazine present. This method is particularly useful for process monitoring or in laboratories without access to chromatography equipment.

Principle of Spectrophotometric Analysis

This protocol uses p-dimethylaminobenzaldehyde (p-DAB) as a derivatizing agent. In an acidic medium, the primary amine of the hydrazine group condenses with the aldehyde of p-DAB to form a brightly colored yellow azine derivative (a hydrazone).[7][8] The intensity of this color, which is stable, is directly proportional to the hydrazine concentration and can be measured by its absorbance at 458 nm according to the Beer-Lambert law. This method is analogous to the well-established ASTM D1385-07 standard for hydrazine analysis.[7]

Detailed Spectrophotometry Protocol

A. Instrumentation and Reagents

  • UV-Vis Spectrophotometer: A double-beam instrument capable of measuring absorbance at 458 nm.

  • Cuvettes: 1 cm path length quartz or glass cuvettes.

  • Reagents: p-dimethylaminobenzaldehyde (p-DAB, AR grade), Hydrochloric Acid (conc. HCl, AR grade), Isopropanol (AR grade), Ultrapure Water.

  • Reference Standard: Well-characterized this compound standard.

B. Solution Preparation

  • p-DAB Reagent: Dissolve 4.0 g of p-dimethylaminobenzaldehyde in 200 mL of isopropanol and 20 mL of concentrated HCl.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with ultrapure water.

  • Calibration Standards (0.5 - 10 µg/mL): Prepare a set of standards by accurately diluting the stock solution. For example, pipette 0.5, 1, 2.5, 5, and 10 mL of the stock solution into separate 100 mL volumetric flasks and dilute to the mark with water.

  • Sample Solution: Accurately weigh an amount of sample expected to contain ~1 mg of the analyte into a 100 mL volumetric flask. Dissolve and dilute to volume with water. Perform a further 1:10 dilution to bring the concentration into the calibration range (~10 µg/mL).

C. Analysis Procedure

  • Blank Preparation: Pipette 10 mL of ultrapure water into a 25 mL volumetric flask.

  • Standard/Sample Derivatization: Pipette 10 mL of each calibration standard and the diluted sample solution into separate 25 mL volumetric flasks.

  • To each flask (blank, standards, and samples), add 10 mL of the p-DAB reagent.

  • Dilute to the mark with ultrapure water, stopper, and mix well.

  • Allow the color to develop for 10 minutes at room temperature.

  • Set the spectrophotometer to zero absorbance at 458 nm using the reagent blank.

  • Measure the absorbance of each standard and the sample solution at 458 nm.

  • Construct a calibration curve by plotting absorbance vs. concentration for the standards.

  • Determine the concentration of the sample from its absorbance using the calibration curve.

UV-Vis Workflow Diagram

UVVIS_Workflow cluster_prep Preparation cluster_reaction Derivatization cluster_measurement Measurement & Calculation Reagent Prepare p-DAB Reagent Mix Mix Aliquots of Standards/Sample with p-DAB Reagent Reagent->Mix Standards Prepare Calibration Standards (0.5-10 µg/mL) Standards->Mix Sample Prepare Diluted Sample Sample->Mix Develop Allow Color Development (10 min) Mix->Develop Zero Zero Spectrophotometer with Blank Develop->Zero Measure Measure Absorbance of Standards & Sample at 458 nm Zero->Measure Calculate Plot Curve & Calculate Concentration Measure->Calculate

Caption: Workflow for UV-Vis quantification via p-DAB derivatization.

Method 3: Purity Assessment by Iodometric Titration

Titrimetry is a classic, absolute analytical method that determines the purity of a substance based on a stoichiometric reaction. It is an excellent orthogonal technique to confirm the results obtained by chromatography and does not require a calibrated reference standard of the analyte itself.

Principle of Titration

This method, often called the Andrews-Jamieson titration, relies on the oxidation of the hydrazine moiety by potassium iodate (KIO₃), a primary standard, in a solution containing a high concentration of hydrochloric acid.[4][9] The overall reaction is:

KIO₃ + 2 N₂H₄·HCl + 2 HCl → KCl + ICl + 2 N₂ + 4 H₂O

An immiscible solvent like chloroform or carbon tetrachloride is added to the titration flask. During the titration, any intermediate iodine (I₂) formed dissolves in this layer, imparting a violet color. The endpoint is reached when all the hydrazine has been consumed and the excess iodate oxidizes the I₂ to iodine monochloride (ICl), causing the violet color in the organic layer to disappear completely.[4]

Detailed Titration Protocol

A. Apparatus and Reagents

  • Burette: 50 mL, Class A.

  • Iodine Flasks: 250 mL, with ground glass stoppers.

  • Reagents: Potassium Iodate (KIO₃, primary standard grade, dried at 110°C), Hydrochloric Acid (conc. HCl, AR grade), Chloroform (AR grade).

B. Solution Preparation

  • Standard 0.025 M KIO₃ Solution: Accurately weigh ~1.337 g of dried KIO₃ into a 250 mL volumetric flask. Dissolve in ultrapure water and dilute to the mark.

  • Sample Preparation: Accurately weigh ~0.15 g of this compound into a 250 mL iodine flask.

C. Titration Procedure

  • To the flask containing the weighed sample, add 30 mL of concentrated HCl, 20 mL of ultrapure water, and 5 mL of chloroform.

  • Swirl the flask to dissolve the sample. The solution will be biphasic.

  • Titrate with the standard 0.025 M KIO₃ solution, stoppering and shaking vigorously after each addition.

  • As the titration proceeds, the chloroform layer will become violet due to the presence of free iodine.

  • Continue titrating slowly, with vigorous shaking, until the violet color in the chloroform layer just disappears. This is the endpoint.

  • Record the volume of KIO₃ solution used.

D. Calculation The purity of the sample is calculated as follows:

Purity (%) = (V × M × F × 100) / W

Where:

  • V = Volume of KIO₃ solution used (L)

  • M = Molarity of KIO₃ solution (mol/L)

  • F = Stoichiometric factor (Molecular Weight of analyte / 2) = 253.53 / 2 = 126.765 g/mol

  • W = Weight of the sample taken (g)

Method Comparison

Table 3: Comparison of Analytical Methods

FeatureRP-HPLC-UVUV-Vis SpectrophotometryIodometric Titration
Specificity Very High (separates impurities)Low (measures total hydrazine content)Moderate (measures total reducing substances)
Sensitivity Very High (LOD ~ppb/low ppm)High (LOD ~sub-ppm)Low (requires mg quantities)
Throughput ModerateHighLow
Cost/Complexity High (instrumentation & solvents)Low (simple instrument)Very Low (glassware & reagents)
Primary Use Routine QC, stability testing, impurity profiling.High-throughput screening, process monitoring.Purity assessment of raw materials, reference standard qualification.

References

Application Notes & Protocols for HPLC Analysis of (4-Bromobenzyl)hydrazine Hydrochloride Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of HPLC in Process Chemistry

(4-Bromobenzyl)hydrazine hydrochloride is a key intermediate in the synthesis of a multitude of pharmaceutically active compounds. Its purity and the impurity profile of its reaction mixtures are of paramount importance, directly impacting the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for monitoring reaction progress, identifying and quantifying impurities, and ensuring the final product meets stringent regulatory standards.

The inherent reactivity of the hydrazine moiety makes (4-Bromobenzyl)hydrazine and its derivatives susceptible to various side reactions and degradation pathways, including oxidation and hydrolysis.[1][2] Consequently, a robust, stability-indicating HPLC method is not merely a quality control tool but an indispensable component of process development and validation. This document provides a comprehensive guide to the HPLC analysis of this compound reaction mixtures, detailing a validated method, explaining the scientific rationale behind the chosen parameters, and offering protocols for sample handling and analysis.

Understanding the Analyte and Potential Impurities

A successful HPLC method development hinges on a thorough understanding of the target analyte and potential impurities. This compound is a polar compound, soluble in aqueous and organic solvents.[3]

Potential Impurities in Reaction Mixtures:

  • Starting Materials: Unreacted 4-bromobenzyl bromide or other precursors.[4]

  • By-products: Compounds formed through side reactions during the synthesis. The specific by-products will depend on the synthetic route employed. For instance, the reaction of (4-bromophenyl)hydrazine hydrochloride with 2-benzoylcyclohexanone can lead to the formation of heterocyclic compounds.[5]

  • Degradation Products: Hydrazine derivatives are prone to oxidation, which can lead to the formation of azo compounds.[2] Hydrolysis of the hydrazine group is also a potential degradation pathway, especially under acidic or basic conditions.[6]

  • Isomers: Positional isomers of the starting materials or the product can be present.[7][8]

Recommended HPLC Method Parameters: A Detailed Protocol

This section outlines a robust reversed-phase HPLC (RP-HPLC) method suitable for the analysis of this compound and its reaction mixtures. The rationale for each parameter is provided to facilitate method understanding and troubleshooting.

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 column (e.g., Waters X-Bridge C18, Inertsil ODS-3V) with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm is recommended for good resolution and efficiency.[7][9]

  • Chemicals: HPLC grade acetonitrile, methanol, and water. Analytical grade ammonium dihydrogen phosphate or other suitable buffer salts.[9]

  • Reference Standards: Certified reference standards of this compound and any known impurities.

Chromatographic Conditions

A gradient elution is often necessary to achieve a good separation of the polar this compound from less polar impurities within a reasonable runtime.

ParameterRecommended ConditionJustification
Mobile Phase A 0.01 M Ammonium Dihydrogen Phosphate in Water (pH adjusted to 3.0 with phosphoric acid)The aqueous buffer controls the pH to ensure consistent ionization of the analyte and impurities, leading to reproducible retention times. The acidic pH helps to suppress the silanol activity of the stationary phase, improving peak shape.
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC, providing good separation efficiency for a wide range of compounds.
Gradient Program Time (min)%B
010
2090
2590
2610
3010
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times.[9]
Injection Volume 10 µLA typical injection volume that can be adjusted based on the sample concentration and detector sensitivity.
Detection Wavelength 230 nmThis wavelength provides good sensitivity for the analyte and many potential aromatic impurities. A PDA detector can be used to scan a range of wavelengths to ensure all components are detected.
Sample and Standard Preparation

Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v) is a suitable diluent to ensure sample compatibility with the initial mobile phase conditions.

Standard Solution Preparation:

  • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent. This yields a stock solution of approximately 100 µg/mL.

  • Further dilutions can be made from the stock solution to prepare working standards for linearity and quantitation.

Sample Solution Preparation (from a reaction mixture):

  • Accurately weigh an appropriate amount of the reaction mixture into a volumetric flask. The target concentration of the main component should be within the linear range of the method.

  • Dissolve in and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could clog the HPLC system.

Method Validation: Ensuring Trustworthiness and Reliability

A validated HPLC method provides confidence in the accuracy and precision of the analytical results. The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting the diluent, a placebo (if applicable), and spiked samples containing the analyte and known impurities. Peak purity analysis using a PDA detector is also essential.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations across the desired range should be analyzed. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by recovery studies, where a known amount of the analyte is spiked into a sample matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). The relative standard deviation (RSD) should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Forced Degradation Studies: A Proactive Approach to Stability

Forced degradation studies are crucial for developing a stability-indicating method.[10][11][12][13][14] By subjecting the drug substance to stress conditions, potential degradation products that could arise during storage or manufacturing can be identified.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 60°C for a specified time.[11]

  • Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 60°C for a specified time.[11]

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.[12][14]

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose the sample to UV and visible light as per ICH Q1B guidelines.

The goal is to achieve 5-20% degradation of the active substance.[11] The chromatograms of the stressed samples are then compared to that of an unstressed sample to identify and quantify the degradation products.

Data Interpretation and System Suitability

Chromatogram Analysis:

  • The peak for this compound should be well-resolved from other peaks.

  • The retention time of the main peak in the sample should match that of the reference standard.

  • Impurities are quantified based on their peak area relative to the main peak, often using the principle of area normalization or by using reference standards of the impurities if available.

System Suitability Testing (SST):

Before sample analysis, a system suitability solution (containing the analyte and a known impurity) is injected to ensure the chromatographic system is performing adequately.

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Resolution (Rs) between the main peak and the closest eluting impurity ≥ 2.0
%RSD for replicate injections of the standard ≤ 2.0%

Visualizing the Workflow

A clear workflow ensures consistency and minimizes errors in the analytical process.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Reaction Mixture Sample Dilution Dilution & Filtration Sample->Dilution Standard Reference Standard Standard->Dilution HPLC HPLC Injection Dilution->HPLC Chromatogram Data Acquisition (Chromatogram) HPLC->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification & Impurity Profiling Integration->Quantification Report Final Report Quantification->Report

Caption: HPLC analysis workflow from sample preparation to final report.

Potential Reaction and Degradation Pathways

Understanding the potential chemical transformations of (4-Bromobenzyl)hydrazine is key to identifying unknown peaks in the chromatogram.

Reaction_Pathways cluster_synthesis Synthetic Route cluster_degradation Degradation Pathways A (4-Bromobenzyl)hydrazine Hydrochloride C Side-Reaction Products A->C Side Reaction D Oxidation Products (e.g., Azo compounds) A->D Oxidation E Hydrolysis Products A->E Hydrolysis B Starting Materials (e.g., 4-Bromobenzyl bromide) B->A

Caption: Potential synthetic and degradation pathways for (4-Bromobenzyl)hydrazine.

Conclusion

The HPLC method detailed in these application notes provides a robust and reliable framework for the analysis of this compound reaction mixtures. By understanding the underlying scientific principles and adhering to rigorous validation and system suitability criteria, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate. The proactive approach of conducting forced degradation studies is essential for developing a truly stability-indicating method, which is a cornerstone of modern pharmaceutical quality control.

References

Application Note: A Robust GC-MS Protocol for the Identification of (4-Bromobenzyl)hydrazine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Hydrazine Derivatives

(4-Bromobenzyl)hydrazine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. As a hydrazine derivative, it is classified as a potentially genotoxic impurity (PGI), and regulatory agencies mandate strict control over its presence in active pharmaceutical ingredients (APIs) and final drug products.[1][2] The inherent properties of hydrazine and its salts, such as high polarity, low volatility, and thermal instability, pose significant analytical challenges for standard chromatographic techniques like GC-MS.[3]

Direct injection of this compound would lead to poor chromatographic performance, thermal degradation in the injector, and a lack of volatility for passage through the GC column. To overcome these limitations, a derivatization step is essential.[4] This protocol employs a rapid and efficient reaction with acetone to convert the hydrazine moiety into a stable hydrazone. This chemical modification increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis.[5]

The Derivatization Strategy: From a Non-Volatile Salt to a GC-Amenable Hydrazone

The core of this protocol is the conversion of the non-volatile this compound into the volatile acetone (4-bromobenzyl)hydrazone. This is achieved through a simple condensation reaction.

Reaction Rationale

The hydrochloride salt is first neutralized in-situ to release the free hydrazine base. The free hydrazine then readily reacts with the carbonyl group of acetone in a nucleophilic addition-elimination reaction to form a stable hydrazone and water.

  • Neutralization: A suitable base is required to deprotonate the hydrazinium ion, freeing the lone pair of electrons on the nitrogen, which is necessary for the subsequent nucleophilic attack.

  • Derivatization: Acetone is an ideal derivatizing agent because it is inexpensive, readily available, and the reaction is typically fast and proceeds to completion under mild conditions.[3] The resulting hydrazone is significantly less polar and more volatile than the parent hydrazine.

The overall derivatization workflow is depicted in the following diagram:

derivatization_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample (4-Bromobenzyl)hydrazine HCl in a suitable solvent (e.g., Methanol) Base Add Base (e.g., Triethylamine) Sample->Base Neutralization Acetone Add Derivatizing Agent (Acetone) Base->Acetone Derivatization Reaction Vortex and React (Room Temperature) Acetone->Reaction GCMS Inject into GC-MS Reaction->GCMS Formation of Acetone (4-bromobenzyl)hydrazone Data Data Acquisition & Analysis GCMS->Data

Caption: Derivatization workflow for (4-Bromobenzyl)hydrazine HCl.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with each step explained to ensure reproducibility and accuracy.

Materials and Reagents
  • This compound reference standard

  • Acetone (HPLC grade or higher)

  • Methanol (HPLC grade or higher)

  • Triethylamine (TEA)

  • Deionized water

  • 2 mL GC vials with PTFE-lined septa

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using methanol to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).

Sample and Standard Derivatization Procedure
  • Sample Preparation: Accurately weigh approximately 100 mg of the test sample (e.g., API) into a 10 mL volumetric flask and dissolve in methanol. Sonicate if necessary to ensure complete dissolution.

  • Aliquoting: Transfer 1 mL of the sample solution and each working standard solution into separate 2 mL GC vials.

  • Neutralization: To each vial, add 10 µL of triethylamine (TEA) and vortex briefly. This step neutralizes the hydrochloride salt.

  • Derivatization: Add 100 µL of acetone to each vial.

  • Reaction: Cap the vials tightly and vortex for 30 seconds. Allow the reaction to proceed at room temperature for at least 20 minutes to ensure complete derivatization.

  • Analysis: The derivatized solutions are now ready for GC-MS analysis.

GC-MS Method Parameters

The following parameters have been optimized for the analysis of acetone (4-bromobenzyl)hydrazone.

ParameterSettingRationale
Gas Chromatograph
GC SystemAgilent 8890 GC or equivalentProvides reliable and reproducible chromatographic performance.
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar columnOffers excellent resolution for a wide range of compounds and is robust for routine analysis.
Inlet Temperature250 °CEnsures efficient vaporization of the derivatized analyte without causing thermal degradation.
Injection Volume1 µLStandard volume for good sensitivity and peak shape.
Injection ModeSplitlessMaximizes the transfer of the analyte onto the column, enhancing sensitivity for trace-level analysis.
Carrier GasHelium at a constant flow of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven ProgramInitial: 100 °C, hold for 2 min. Ramp: 15 °C/min to 280 °C, hold for 5 min.The temperature program is designed to provide good separation of the analyte from solvent and potential matrix components.
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalentA sensitive and reliable detector for compound identification and quantification.
Ionization ModeElectron Ionization (EI)Standard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.
Ionization Energy70 eVStandard energy for EI, providing consistent and comparable mass spectra.[6]
Source Temperature230 °COptimizes ionization efficiency and minimizes source contamination.
Quadrupole Temperature150 °CEnsures stable performance of the mass analyzer.
Acquisition ModeFull Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM)Full scan is used for initial identification, while SIM mode provides enhanced sensitivity and selectivity for quantification.[7]
SIM Ionsm/z 240, 242 (Molecular Ions), 169, 171 (Loss of C3H7N), 90 (Tropylium-like fragment)These ions are predicted to be characteristic of the derivatized analyte and provide high specificity.

Expected Results and Data Interpretation

Chromatography

Under the specified GC conditions, the acetone (4-bromobenzyl)hydrazone derivative is expected to elute as a sharp, symmetrical peak. The retention time will be reproducible under stable chromatographic conditions.

Mass Spectrum and Fragmentation

The mass spectrum of acetone (4-bromobenzyl)hydrazone will exhibit characteristic features that allow for its unambiguous identification.

  • Molecular Ion (M+): The most critical feature will be the presence of a molecular ion peak cluster at m/z 240 and 242 . This doublet is due to the natural isotopic abundance of bromine (79Br and 81Br) in an approximate 1:1 ratio.[8] The presence of this M/M+2 pattern is a strong indicator of a monobrominated compound.

  • Predicted Fragmentation Pattern: Based on the principles of mass spectrometry for hydrazones and benzyl compounds, the following key fragment ions are anticipated:

    • Loss of an Isopropyl Group ([M-43]+): Cleavage of the isopropyl group from the hydrazone moiety.

    • Tropylium-like Ion (m/z 90): Cleavage of the C-N bond between the benzyl methylene group and the hydrazine nitrogen can lead to the formation of a bromotropylium ion, but a more likely fragmentation pathway involves the formation of a non-brominated tropylium-like fragment at m/z 90.

    • Bromobenzyl Cation (m/z 169/171): Alpha-cleavage next to the aromatic ring can generate the bromobenzyl cation, which will also show the characteristic 1:1 isotopic pattern.

    • Loss of C3H7N ([M-71]+): A rearrangement and cleavage could lead to the loss of a C3H7N fragment, resulting in ions at m/z 169 and 171.

The fragmentation pathway is illustrated in the diagram below:

fragmentation_pathway MI [M]+• m/z 240/242 F1 [M-C3H7N]+• m/z 169/171 MI->F1 - C3H7N F2 [C7H6Br]+• m/z 169/171 MI->F2 α-cleavage F3 [C7H6]+• m/z 90 F2->F3 - Br

Caption: Predicted fragmentation of acetone (4-bromobenzyl)hydrazone.

Conclusion

This application note provides a comprehensive and reliable GC-MS protocol for the identification and analysis of this compound derivatives. The simple and rapid in-situ derivatization with acetone effectively overcomes the analytical challenges associated with this class of compounds. The detailed GC-MS method, coupled with the predicted fragmentation pattern, offers a robust framework for researchers, scientists, and drug development professionals to accurately monitor this potential genotoxic impurity, ensuring the safety and quality of pharmaceutical products.

References

Synthesis of (4-Bromobenzyl)hydrazine Hydrochloride: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Benzylhydrazines

(4-Bromobenzyl)hydrazine hydrochloride is a key organic intermediate, playing a crucial role in the synthesis of a wide array of heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic hydrazine moiety and a reactive bromobenzyl group, makes it a versatile building block in medicinal chemistry and drug development. The hydrazine group is a precursor for forming pyrazoles, indazoles, and other nitrogen-containing heterocycles, which are prevalent scaffolds in pharmacologically active molecules. The bromo-substituent on the phenyl ring offers a site for further functionalization, typically through cross-coupling reactions, allowing for the generation of diverse chemical libraries for screening and lead optimization. This guide provides a comprehensive, step-by-step protocol for the synthesis of this compound, grounded in established chemical principles and supported by practical insights for a successful and reproducible outcome.

Chemicals and Materials

Reagent Formula MW ( g/mol ) Amount Molarity/Purity Supplier
4-Bromobenzyl bromideC₇H₆Br₂249.9312.5 g (50 mmol)>98%Sigma-Aldrich
Hydrazine hydrateH₆N₂O50.0615.0 g (300 mmol)80% in H₂OSigma-Aldrich
Sodium carbonateNa₂CO₃105.996.36 g (60 mmol)Anhydrous, >99.5%Fisher Scientific
MethanolCH₃OH32.04250 mLAnhydrous, >99.8%J.T. Baker
Diethyl ether(C₂H₅)₂O74.12200 mLAnhydrousEMD Millipore
Hydrochloric acidHCl36.46As needed2M in diethyl etherAcros Organics
Anhydrous Magnesium SulfateMgSO₄120.37As neededGranularVWR Chemicals

Experimental Workflow: A Two-Stage Synthesis

The synthesis of this compound is a two-stage process. The first stage involves the nucleophilic substitution of 4-bromobenzyl bromide with hydrazine hydrate to form the free base, (4-Bromobenzyl)hydrazine. The second stage is the conversion of the free base into its more stable and easily handleable hydrochloride salt.

G cluster_0 Stage 1: Free Base Synthesis cluster_1 Stage 2: Hydrochloride Salt Formation A 4-Bromobenzyl Bromide + Hydrazine Hydrate + Sodium Carbonate B Reaction in Methanol (45-50°C, 3h) A->B C Work-up: - Filtration - Solvent Evaporation - Extraction B->C D (4-Bromobenzyl)hydrazine (Free Base) C->D E Dissolve Free Base in Diethyl Ether D->E F Add 2M HCl in Diethyl Ether E->F G Precipitation and Filtration F->G H (4-Bromobenzyl)hydrazine HCl (Final Product) G->H

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Bromobenzyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Bromobenzyl)hydrazine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your synthesis and improve yields.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Issue 1: Low Yield of the Final Product

Q: My overall yield of this compound is consistently below expectations. What are the likely causes and how can I improve it?

A: Low yields can stem from several factors throughout the synthetic process, from the initial reaction to the final isolation. Here’s a breakdown of potential causes and corresponding solutions:

  • Incomplete Reaction: The primary reaction between 4-bromobenzyl bromide and hydrazine hydrate may not be going to completion.

    • Solution:

      • Reaction Time & Temperature: Ensure the reaction is stirred at the recommended temperature (typically 45-50°C) for a sufficient duration (e.g., 3 hours) to drive the reaction forward.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion.

      • Reagent Purity: Impurities in the starting materials, particularly the 4-bromobenzyl bromide, can interfere with the reaction. Use reagents of high purity (≥98%).

  • Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the desired product. A common side reaction is the formation of 1,2-bis(4-bromobenzyl)hydrazine.

    • Solution:

      • Molar Ratio of Reactants: Use a significant excess of hydrazine hydrate. This favors the formation of the monosubstituted product over the disubstituted byproduct. A molar ratio of 1:10 (4-bromobenzyl bromide to hydrazine hydrate) is a good starting point.

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and crystallization steps.

    • Solution:

      • Extraction: Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) during extraction with an organic solvent to ensure the free base of the hydrazine is present and readily extracted.

      • Crystallization: The hydrochloride salt is typically formed by adding concentrated hydrochloric acid to a solution of the hydrazine base in a suitable solvent like methanol or ethanol. Cooling the solution to 0-5°C is crucial to maximize precipitation.[2] Washing the crystals with a cold, non-polar solvent like acetone can help remove impurities without dissolving a significant amount of the product.[3]

Issue 2: Product Purity is Low

Q: My final product shows significant impurities in NMR or HPLC analysis. How can I improve its purity?

A: Purity issues often arise from incomplete reactions, side products, or residual starting materials.

  • Ineffective Purification: The chosen purification method may not be effectively removing specific impurities.

    • Solution:

      • Recrystallization: Recrystallizing the crude hydrochloride salt is a powerful technique for purification. Dissolving the product in a minimal amount of hot methanol or ethanol and then allowing it to cool slowly can yield high-purity crystals.[4] For stubborn impurities, treatment with activated carbon during recrystallization can help remove colored byproducts.[3][5]

      • Column Chromatography: If recrystallization is insufficient, purifying the free base by column chromatography on silica gel before converting it to the hydrochloride salt can be very effective. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically employed.

Issue 3: Difficulty in Isolating the Hydrochloride Salt

Q: I am having trouble precipitating the this compound salt from the solution.

A: This issue usually points to problems with solubility or the conditions for salt formation.

  • Incorrect Solvent or pH: The choice of solvent and the amount of hydrochloric acid are critical for successful precipitation.

    • Solution:

      • Solvent Choice: Ethers (like diethyl ether or MTBE) are often used as anti-solvents. After dissolving the hydrazine base in a solvent like methanol or ethanol and adding HCl, the slow addition of an ether can induce precipitation.

      • Acid Concentration: Ensure you are using a concentrated solution of hydrochloric acid to provide a sufficient concentration of chloride ions. Adding an excess of HCl can also help to decrease the solubility of the salt.[6]

      • Temperature: As mentioned, cooling the solution significantly (to 0-5°C or even lower) is critical for maximizing the precipitation of the hydrochloride salt.[3]

II. Frequently Asked Questions (FAQs)

This section covers broader questions about the synthesis and properties of this compound.

Q1: What is the underlying mechanism of the reaction between 4-bromobenzyl bromide and hydrazine?

A1: The reaction is a classic nucleophilic substitution (SN2) reaction. The hydrazine, with its lone pair of electrons on the nitrogen atom, acts as a nucleophile and attacks the electrophilic carbon atom of the benzyl bromide. The bromide ion is displaced as a leaving group.

Q2: Are there alternative synthetic routes to (4-Bromobenzyl)hydrazine?

A2: Yes, another common approach is through reductive amination.[7][8] This would involve the reaction of 4-bromobenzaldehyde with hydrazine to form a hydrazone, which is then reduced to the corresponding hydrazine. Common reducing agents for this transformation include sodium borohydride (NaBH4) or catalytic hydrogenation.[7] This method can sometimes offer better control over the formation of the monosubstituted product.

Q3: What are the key safety precautions to consider when working with hydrazine and its derivatives?

A3: Hydrazine and its derivatives are toxic and potentially carcinogenic.[4] It is crucial to handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Hydrazine monohydrochloride is considered safer to handle than the free base, hydrazine hydrate.[10]

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule and can reveal the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the compound.[11]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity. The melting point for (4-Bromophenyl)hydrazine hydrochloride is reported to be in the range of 220-230 °C (with decomposition).[12]

III. Experimental Protocols

Protocol 1: Synthesis of (4-Bromobenzyl)hydrazine

This protocol outlines the synthesis of the free base, which is then converted to the hydrochloride salt.

Materials:

  • 4-Bromobenzyl bromide

  • Hydrazine hydrate (64-80% solution)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromobenzyl bromide (1 equivalent) in methanol.

  • Add hydrazine hydrate (10 equivalents) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 45-50°C and stir for 3 hours.[1]

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • To the residue, add dichloromethane and water.

  • Separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (4-Bromobenzyl)hydrazine as an oil or solid.

Protocol 2: Formation and Purification of this compound

Materials:

  • Crude (4-Bromobenzyl)hydrazine

  • Methanol or Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Acetone (cold)

  • Activated Carbon (optional)

Procedure:

  • Dissolve the crude (4-Bromobenzyl)hydrazine in a minimal amount of methanol or ethanol.

  • (Optional) If the solution is colored, add a small amount of activated carbon and stir for 10-15 minutes. Filter through celite to remove the carbon.

  • Cool the solution in an ice bath (0-5°C).

  • Slowly add concentrated hydrochloric acid dropwise with stirring until the solution becomes acidic (test with pH paper) and a precipitate forms.

  • Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the white solid by vacuum filtration.

  • Wash the solid with a small amount of cold acetone to remove any remaining soluble impurities.[3]

  • Dry the product under vacuum to obtain pure this compound.

IV. Data Presentation & Visualization

Table 1: Troubleshooting Summary
Issue Potential Cause Recommended Solution
Low Yield Incomplete reactionIncrease reaction time/temperature; use high-purity reagents.
Side reactions (disubstitution)Use a large excess of hydrazine hydrate (e.g., 10 equivalents).
Product loss during workupEnsure basic pH during extraction; cool thoroughly during crystallization.
Low Purity Residual starting materials/byproductsRecrystallize the hydrochloride salt from methanol/ethanol; consider column chromatography of the free base.
Precipitation Issues Incorrect solvent/pHUse an anti-solvent (ether); ensure sufficient concentrated HCl is added; cool to 0-5°C.

Diagram 1: Synthesis Workflow

SynthesisWorkflow cluster_synthesis Synthesis of Free Base cluster_purification Purification and Salt Formation start 4-Bromobenzyl Bromide + Hydrazine Hydrate reaction Reaction in Methanol (45-50°C, 3h) start->reaction SN2 Reaction workup Workup: Extraction & Drying reaction->workup crude_base Crude (4-Bromobenzyl)hydrazine workup->crude_base dissolve Dissolve in Methanol/Ethanol crude_base->dissolve To Purification hcl_add Add conc. HCl (0-5°C) dissolve->hcl_add precipitate Precipitation hcl_add->precipitate filter_dry Filter, Wash (cold Acetone), and Dry precipitate->filter_dry final_product (4-Bromobenzyl)hydrazine Hydrochloride (Pure) filter_dry->final_product ReactionMechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products hydrazine H₂N-NH₂ (Nucleophile) ts [H₂N-NH₂---CH₂(Ar)---Br]⁻ hydrazine->ts Nucleophilic Attack benzyl_bromide Br-CH₂-Ar (Electrophile) Ar = 4-Bromophenyl benzyl_bromide->ts product H₂N-NH-CH₂-Ar (Product) ts->product Bond Formation leaving_group Br⁻ (Leaving Group) ts->leaving_group Bond Cleavage

References

Technical Support Center: (4-Bromobenzyl)hydrazine Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude (4-Bromobenzyl)hydrazine hydrochloride (CAS No: 1727-08-8). This document is designed for researchers, chemists, and drug development professionals, providing expert-driven answers to common challenges encountered during the purification of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in crude this compound?

The impurity profile of crude this compound is largely dependent on its synthetic route. A common synthesis involves the reduction of a diazonium salt derived from 4-bromobenzylamine. Potential impurities may include:

  • Unreacted Starting Materials: Residual 4-bromobenzylamine or its precursors.

  • Byproducts of Diazotization: Phenolic compounds formed by the reaction of the diazonium salt with water.

  • Reduction Byproducts: Over-reduction of the hydrazine to form 4-bromobenzylamine, or other side-products depending on the reducing agent used (e.g., zinc salts if Zn/HCl is used)[1][2].

  • Oxidation Products: Hydrazines are susceptible to air oxidation, which can lead to colored impurities over time.

  • Solvent Residues: Residual solvents from the reaction and initial work-up.

Q2: What are the key physical and chemical properties I should be aware of during purification?

Understanding the compound's properties is critical for designing an effective purification strategy.

PropertyValue / ObservationSignificance for PurificationSource
Appearance Light gray to light brown-beige crystalline powderColor indicates the presence of impurities, likely from oxidation.[3]
Melting Point 220-230 °C (decomposes)A broad or depressed melting range suggests impurity.[3][4][5]
Solubility Soluble in water; slightly soluble in DMSO and Methanol.[3][4] The free base is more soluble in organic solvents like ethanol and acetone[6].This profile is ideal for aqueous recrystallization. The hydrochloride salt form enhances water solubility compared to its free base.[3][4][6]
Stability Stable under normal conditions. Hygroscopic.[3][7]Avoid prolonged exposure to air and moisture. Store in a tightly sealed container in a dry place.[3][7]
Incompatibilities Strong oxidizing agents, bases.Do not use basic conditions during work-up as this will neutralize the hydrochloride salt, altering its solubility. Avoid contact with strong oxidizers.[7]
Q3: What is the most common and effective method for purifying this compound?

Recrystallization is the most widely used and effective technique for purifying this compound on a laboratory scale.[8][9] The principle relies on the compound's high solubility in a hot solvent and low solubility in the same solvent when cold, allowing pure crystals to form upon cooling while impurities remain in the solution.[9] An aqueous system is often preferred due to the salt's good water solubility.[3][4]

Troubleshooting Guide: Recrystallization & Purity Issues

This section addresses specific problems you may encounter during the purification process.

Problem 1: My product is significantly discolored (yellow, brown, or pink). How can I remove the color?
  • Probable Cause: The color is typically due to the presence of oxidized species or other highly conjugated impurities. Hydrazine moieties are particularly susceptible to air oxidation, which can generate colored byproducts.

  • Solution: Activated Charcoal Treatment Activated charcoal has a high surface area and can adsorb colored impurities. Protocol: Decolorization with Activated Charcoal

    • Dissolve the crude this compound in the minimum amount of hot deionized water (or a suitable solvent mixture like ethanol/water).

    • Once fully dissolved, carefully add a small amount of activated charcoal (typically 1-2% by weight of your crude product). Caution: Add charcoal cautiously to a hot solution to avoid violent boiling (bumping). It is safer to cool the solution slightly before adding the charcoal and then reheat it.

    • Maintain the solution at a gentle boil for 5-10 minutes, swirling occasionally.

    • Perform a hot gravity filtration to remove the charcoal.[9] It is crucial to pre-heat the filtration funnel and the receiving flask to prevent premature crystallization of the product, which would lead to significant yield loss.[10]

    • Allow the clear, colorless filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

Problem 2: The compound "oils out" or fails to crystallize upon cooling.
  • Probable Cause 1: Incorrect Solvent System. The solvent may be too good, keeping the compound dissolved even at low temperatures. Alternatively, the compound may be melting in the hot solvent rather than dissolving, a phenomenon known as "oiling out." This often happens when the boiling point of the solvent is higher than the melting point of the impure compound.

  • Solution 1: Optimize the Solvent System.

    • For Oiling Out: Add a co-solvent in which your compound is less soluble. For an aqueous solution, slowly add a polar organic solvent like isopropanol or ethanol to the hot mixture until the oil dissolves. Then, allow this new binary solvent mixture to cool slowly.

    • For Failure to Crystallize: If the compound remains in solution, the solvent is too effective. You can try reducing the solvent volume by boiling some off or adding an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) dropwise until turbidity appears, then reheat to clarify and cool slowly.

  • Probable Cause 2: High Impurity Load. A high concentration of impurities can suppress the freezing point and disrupt the crystal lattice formation, leading to an oil.

  • Solution 2: Pre-purification/Trituration.

    • Place the crude, oily material in a flask.

    • Add a small amount of a solvent in which the desired product is known to be poorly soluble but the impurities are soluble (e.g., cold diethyl ether or ethyl acetate).

    • Stir or swirl the mixture vigorously. The goal is to wash the impurities away, often causing the product to solidify.

    • Filter the resulting solid and then proceed with recrystallization.

Problem 3: The final yield is very low.
  • Probable Cause 1: Using Too Much Solvent. The most common error is adding an excessive volume of hot solvent to dissolve the crude product. Since no solute is completely insoluble, a significant amount of the product will remain in the mother liquor even after cooling.

  • Solution 1: Use the Minimum Amount of Solvent. Add the hot solvent in small portions to the crude material, waiting for it to dissolve before adding more. The goal is to create a saturated solution at the solvent's boiling point.[10]

  • Probable Cause 2: Premature Crystallization. The product crystallized on the filter paper or in the funnel stem during hot filtration.

  • Solution 2: Use Proper Hot Filtration Technique. Keep the solution, funnel, and receiving flask hot during the filtration step. Using a stemless funnel and fluted filter paper can also accelerate the process and minimize cooling.[10]

  • Probable Cause 3: Cooling Too Rapidly. Crash cooling by placing the hot flask directly into an ice bath can lead to the formation of very small crystals that are difficult to filter and may trap impurities.

  • Solution 3: Slow, Stepwise Cooling. Allow the solution to cool slowly to room temperature on the benchtop. Once crystal formation appears to have stopped, then place the flask in an ice bath to maximize the recovery of the remaining dissolved product.[10]

Problem 4: Purity is still insufficient after one recrystallization.
  • Probable Cause: The impurities have a solubility profile very similar to the product in the chosen solvent system, making separation by a single recrystallization ineffective.

  • Solution 1: Second Recrystallization. Perform a second recrystallization using a different solvent or solvent system. Changing the polarity of the solvent can alter the relative solubilities of the product and impurities, enabling better separation.

  • Solution 2: Column Chromatography. If recrystallization fails, column chromatography is a more powerful purification technique.[11]

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A polar solvent system is required. Given the compound's ionic nature, a mixture like Dichloromethane/Methanol or Ethyl Acetate/Methanol with a small amount of acid (e.g., acetic acid or HCl) to ensure the compound remains protonated and moves along the column might be effective. Note that hydrazines can sometimes interact strongly with silica; careful selection of the eluent is key.[12]

Workflow & Decision Making

The following diagram outlines the logical workflow for purifying crude this compound.

Purification_Workflow start_node Crude (4-Bromobenzyl)hydrazine HCl decision1 Is the product significantly colored? start_node->decision1 process_charcoal Dissolve in Min. Hot Solvent Add Activated Charcoal Hot Gravity Filter decision1->process_charcoal  Yes process_dissolve Dissolve in Min. Hot Solvent decision1->process_dissolve No decision2 Does it crystallize or oil out? process_charcoal->decision2 process_dissolve->decision2 process_cool Slow Cooling to RT Then Ice Bath process_filter Vacuum Filtration Wash with Cold Solvent Dry Crystals process_cool->process_filter decision2->process_cool Crystallizes process_triturate Triturate with Anti-Solvent or Change Solvent System decision2->process_triturate Oils Out   check_purity Check Purity (TLC, NMR, MP) process_filter->check_purity process_triturate->process_dissolve end_node Pure Product decision3 Is purity acceptable? check_purity->decision3 decision3->process_dissolve No, Recrystallize Again decision3->end_node Yes   process_chromatography Column Chromatography decision3->process_chromatography No, Impurity Persistent process_chromatography->end_node

Caption: Purification workflow for (4-Bromobenzyl)hydrazine HCl.

References

Technical Support Center: Synthesis of (4-Bromobenzyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of (4-Bromobenzyl)hydrazine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. We will delve into the causality behind these issues and provide field-proven troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected, and TLC analysis shows multiple spots. What are the most common side reactions I should be investigating?

Low yield and poor purity are typically traced back to a few common side reactions, primarily dependent on your chosen synthetic route. The most prevalent method is the direct alkylation of hydrazine with 4-bromobenzyl bromide. In this context, the primary culprits are over-alkylation and, to a lesser extent, the formation of azine derivatives.

  • Over-Alkylation: The most common side reaction is the formation of 1,2-bis(4-bromobenzyl)hydrazine. This occurs because the product, (4-Bromobenzyl)hydrazine, is still a potent nucleophile and can react with another molecule of the starting material, 4-bromobenzyl bromide.

  • Azine Formation: If your starting materials have been partially oxidized to 4-bromobenzaldehyde, or if the reaction conditions promote oxidation, the aldehyde can react with hydrazine to form 4-bromobenzaldehyde azine.[1] This is more common in syntheses that start from the aldehyde, such as reductive amination.

Q2: I'm observing a major byproduct with a mass spectrometry (MS) peak at M/z ~388-392. My expected product M/z is ~200-202. What is this impurity?

This observation is a classic indicator of over-alkylation. The byproduct is almost certainly 1,2-bis(4-bromobenzyl)hydrazine .

Causality: Hydrazine (N₂H₄) possesses two nucleophilic nitrogen atoms. After the first successful alkylation that forms your desired product, the resulting (4-Bromobenzyl)hydrazine can act as a nucleophile itself. It attacks a second molecule of 4-bromobenzyl bromide, leading to the symmetrical, dialkylated side product. This reaction is often competitive with the initial alkylation, especially if the concentration of the mono-alkylated product builds up while unreacted alkyl halide is still present.[2][3]

Figure 1: Competing pathways of primary and over-alkylation.

Troubleshooting Protocol: Minimizing Over-Alkylation
StrategyExperimental ProtocolRationale
Hydrazine Stoichiometry Use a significant molar excess of hydrazine (e.g., 5-10 equivalents) relative to the 4-bromobenzyl bromide.By maintaining a high concentration of hydrazine, the statistical probability of 4-bromobenzyl bromide colliding with a molecule of hydrazine versus a molecule of the mono-alkylated product is greatly increased.
Controlled Reagent Addition Add the 4-bromobenzyl bromide solution dropwise to the vigorously stirred hydrazine solution over an extended period. Maintain a low reaction temperature initially if the reaction is highly exothermic.This strategy keeps the instantaneous concentration of the alkylating agent low, preventing a buildup of the mono-alkylated product in the presence of unreacted alkyl halide.
Alternative Synthetic Route Consider the Gabriel Synthesis . This involves alkylating potassium phthalimide with 4-bromobenzyl bromide, followed by hydrazinolysis to release the primary amine.[4][5]The phthalimide nitrogen is deprotonated to form a nucleophile, but after alkylation, the resulting N-alkylphthalimide is no longer nucleophilic, preventing over-alkylation. The desired hydrazine is then liberated in a separate step.[4][6]
Q3: My ¹H NMR spectrum shows a sharp singlet around 8.5 ppm and highly symmetrical aromatic signals, which doesn't correspond to my product. What is this?

This spectral data strongly suggests the presence of 4-bromobenzaldehyde azine (Ar-CH=N-N=CH-Ar).

Causality: Azines are formed from the condensation reaction between two equivalents of an aldehyde (or ketone) and one equivalent of hydrazine.[1] This side product can arise if:

  • Your starting 4-bromobenzyl bromide is contaminated with 4-bromobenzaldehyde due to oxidation during storage.

  • Your reaction conditions are oxidative, converting the benzyl bromide or the product to the corresponding aldehyde in situ.

  • You are attempting a reductive amination route starting from 4-bromobenzaldehyde, and the reaction stalls at the azine intermediate.[7]

G ArCHO_1 4-Bromobenzaldehyde Hydrazone Hydrazone Intermediate (Ar-CH=N-NH₂) ArCHO_1->Hydrazone + N₂H₄ - H₂O N2H4 Hydrazine Azine Azine Byproduct (Ar-CH=N-N=CH-Ar) Hydrazone->Azine + 4-Bromobenzaldehyde - H₂O ArCHO_2 4-Bromobenzaldehyde

Figure 2: Formation pathway of the azine byproduct.

Troubleshooting Protocol: Preventing Azine Formation
  • Verify Starting Material Purity: Before starting the synthesis, run a ¹H NMR or GC-MS of your 4-bromobenzyl bromide to check for the characteristic aldehyde proton signal (~9.9-10.1 ppm). If significant contamination is found, purify the bromide by recrystallization or chromatography.

  • Use Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions.

  • Optimize Reductive Amination: If using a route from the aldehyde, ensure your reducing agent (e.g., NaBH₃CN, H₂/Pd-C) is active and conditions are optimized to favor the reduction of the hydrazone C=N bond over the competing azine formation.

Q4: The reaction seems to proceed cleanly, but I lose a lot of product during workup and conversion to the hydrochloride salt. How can I improve my isolation procedure?

The free base of (4-Bromobenzyl)hydrazine can be challenging to handle. It is a basic oil or low-melting solid that can be hygroscopic and susceptible to air oxidation.[3] Converting it to the hydrochloride salt provides a stable, crystalline solid that is easier to purify and store. However, improper technique during this step can lead to significant yield loss.

Optimized Protocol for Hydrochloride Salt Formation & Isolation
  • Workup: After the reaction is complete, perform a standard aqueous workup. Quench the reaction carefully, extract the free base into a suitable organic solvent (e.g., dichloromethane or ethyl acetate), and wash with brine. Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Choice: After drying, filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude free base. Redissolve this crude material in a minimal amount of a solvent in which the hydrochloride salt is insoluble. Common choices include diethyl ether, isopropanol, or a mixture of ethyl acetate and hexanes.

  • Precipitation: Cool the solution in an ice bath. Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or concentrated HCl in isopropanol) dropwise with stirring. You should observe the immediate precipitation of the white hydrochloride salt.

  • Monitoring: Monitor the pH of the solution with moistened pH paper. Stop adding acid once the solution is acidic to prevent adding a large excess of HCl, which can sometimes hinder crystallization.

  • Isolation: Allow the suspension to stir in the cold for 30-60 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether or your chosen precipitation solvent to remove any soluble impurities.

  • Drying: Dry the final product thoroughly under high vacuum to remove residual solvent and HCl.

Summary of Key Byproducts and Analytical Signatures
Compound NameStructureApprox. M/z (M⁺ or M+H⁺)Key ¹H NMR Signals
(4-Bromobenzyl)hydrazine (Product Free Base)Br-C₆H₄-CH₂-NH-NH₂200/202Ar-H (~7.2-7.5 ppm), CH₂ (~3.8 ppm), broad NH/NH₂
1,2-bis(4-Bromobenzyl)hydrazine (Over-alkylation)Br-C₆H₄-CH₂-NH-NH-CH₂-C₆H₄-Br386/388/390Ar-H (~7.2-7.5 ppm), symmetrical CH₂ (~3.9 ppm), broad NH
4-Bromobenzaldehyde Azine (Azine Byproduct)Br-C₆H₄-CH=N-N=CH-C₆H₄-Br366/368/370Symmetrical Ar-H signals, sharp singlet CH=N (~8.5 ppm)

References

Stability issues of (4-Bromobenzyl)hydrazine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (4-Bromobenzyl)hydrazine hydrochloride (CAS 1727-08-8). This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reagent's stability in solution. Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot issues and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solution?

This compound is a reactive chemical entity that exhibits limited stability in solution. As a hydrazine derivative, it is particularly susceptible to oxidation, and its solutions are not recommended for long-term storage. For best results, solutions should be prepared fresh prior to use. The hydrochloride salt form enhances stability compared to the free base, especially in slightly acidic aqueous media, by reducing the nucleophilicity and oxidation potential of the hydrazine moiety.

Q2: What are the primary factors that cause degradation?

The stability of this compound in solution is primarily influenced by four factors:

  • Oxygen: Atmospheric oxygen is the principal oxidant. Degradation is significantly accelerated in its presence.

  • pH: In neutral or alkaline solutions, the compound exists predominantly as the free base, which is more readily oxidized than the protonated hydrochloride salt.

  • Trace Metal Ions: Metal ions (e.g., Cu²⁺, Fe³⁺) can catalytically accelerate the rate of oxidation.

  • Light and Temperature: While less documented for this specific compound, exposure to UV light and elevated temperatures can promote the degradation of many hydrazine derivatives.

Q3: Which solvents are recommended for preparing solutions?

This compound is soluble in water, methanol, and DMSO.[1][2]

  • For Aqueous Applications: Use deionized, degassed water and consider buffering the solution to a slightly acidic pH (e.g., pH 3-5) to maintain the compound in its more stable protonated form.

  • For Organic Synthesis: Anhydrous aprotic solvents (e.g., THF, DCM) used under an inert atmosphere (Nitrogen or Argon) are recommended to minimize oxidative degradation.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter that could be linked to the instability of this compound.

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Caption: Troubleshooting workflow for stability issues.

Problem 1: My solution of this compound changes color (e.g., turns yellow or brown) over time.
  • Underlying Cause: This is a classic indicator of oxidation. Hydrazine derivatives can oxidize to form various byproducts, including diazenes and other colored compounds. The reaction with atmospheric oxygen, even if slow, will lead to a visible change.

  • Scientific Explanation: The lone pair of electrons on the nitrogen atoms makes the hydrazine moiety susceptible to oxidation. This process can be initiated by oxygen and catalyzed by trace metals, leading to the formation of radical intermediates and ultimately, stable oxidation products.

  • Solution:

    • Always prepare solutions fresh. Do not store them, even overnight.

    • Use deoxygenated solvents. Purge your solvent with an inert gas (N₂ or Ar) for 15-30 minutes before use.

    • Work under an inert atmosphere. If your experiment permits, handle the solid and prepare the solution in a glovebox or under a blanket of inert gas.

Problem 2: My reaction yield is low and inconsistent, and I suspect the reagent.
  • Underlying Cause: The active concentration of your reagent is likely lower than calculated due to degradation either in the solid form over time or after being dissolved.

  • Scientific Explanation: Benzylhydrazines can undergo oxidative debenzylation or oxidation of the hydrazine itself.[3][4] This converts the starting material into non-reactive byproducts. For example, oxidation at the benzylic carbon could yield 4-bromobenzaldehyde, while oxidation of the hydrazine can lead to nitrogen gas and other fragments.[4]

  • Solution:

    • Confirm Solid Reagent Quality: Before critical experiments, consider running a quick purity check (e.g., NMR or HPLC) on your solid starting material, especially if the container is old.

    • Immediate Use: Add the freshly prepared solution to your reaction mixture without delay.

    • Control for Catalysts: If your reaction solvent or other reagents could contain trace metal impurities, consider purification steps like filtration through a pad of Chelex® resin to remove them.

Problem 3: I see unexpected peaks in my HPLC/LC-MS analysis.
  • Underlying Cause: You are observing the degradation products of this compound.

  • Scientific Explanation: The key degradation pathways are oxidation and, to a lesser extent, hydrolysis.

    • Oxidation: Can occur at two primary sites: the hydrazine moiety and the benzylic carbon. This can lead to byproducts such as 4-bromobenzaldehyde, 4-bromobenzoic acid, or dimeric structures.

    • Hydrolysis: While the hydrochloride salt is relatively stable against hydrolysis, in neutral or basic aqueous solutions over time, cleavage of the C-N bond is possible, though typically slower than oxidation.

  • Solution:

    • Identify Degradants: If possible, use LC-MS to get mass data on the impurity peaks to help postulate their structures. Compare these against the masses of expected byproducts like 4-bromobenzaldehyde (m/z ~185/187).

    • Implement a Stability-Indicating Method: Use the protocol outlined below to systematically test the stability of the compound in your specific analytical or reaction matrix. This will help you understand the degradation profile and timeline.

In-Depth Technical Analysis: Degradation Pathways

Understanding the potential chemical transformations of this compound is crucial for experimental design. The two primary sites of reactivity are the hydrazine group and the benzylic methylene (-CH₂-) bridge.

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Caption: Potential oxidative degradation pathways.

  • Oxidation of the Hydrazine Moiety: This is the most common pathway for hydrazine derivatives. The reaction with molecular oxygen, often catalyzed by metal ions, can generate unstable diazene (R-N=N-H) intermediates, which can decompose further to release nitrogen gas or form other coupled products.

  • Oxidation of the Benzylic Carbon: The C-H bonds on the methylene bridge are activated by the adjacent benzene ring. Oxidative attack at this position can lead to the formation of 4-bromobenzaldehyde or, upon further oxidation, 4-bromobenzoic acid.[4] This pathway is a key distinction from arylhydrazines (like phenylhydrazine) which lack this reactive site.

Experimental Protocols
Protocol 1: Preparation of a Standard Solution for Immediate Use

This protocol minimizes degradation during solution preparation.

Materials:

  • This compound solid

  • High-purity, degassed solvent (e.g., HPLC-grade water, methanol, or anhydrous THF)

  • Volumetric flasks

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Solvent Degassing: Place the required volume of solvent in a suitable flask and sparge with Nitrogen or Argon gas for at least 20 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the required amount of solid this compound. For maximum stability, perform this step in an inert atmosphere glovebox if available.

  • Dissolution: Quantitatively transfer the solid to a volumetric flask. Add a portion of the degassed solvent and gently swirl to dissolve. Avoid vigorous shaking which can re-introduce air.

  • Dilution: Once dissolved, dilute to the final volume with the degassed solvent. Cap the flask and invert gently 2-3 times to mix.

  • Immediate Use: Use the solution immediately in your experiment or analysis. Do not store.

Protocol 2: HPLC-Based Workflow for Stability Assessment

This protocol provides a framework to test the stability of the compound in your specific solution matrix. It is a self-validating system that allows you to observe degradation directly.

Objective: To determine the rate of degradation of this compound under specific conditions (e.g., solvent, temperature, atmosphere).

Methodology:

  • Method Development: Develop a reverse-phase HPLC method capable of separating the parent peak of this compound from potential impurities and degradation products. A C18 column with a mobile phase of acetonitrile and a slightly acidic water buffer (e.g., 0.1% formic acid) is a good starting point.

  • Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) following Protocol 1.

  • Time-Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of the solution into the HPLC system and record the chromatogram. The peak area of the parent compound at this point is considered 100%.

  • Incubation: Aliquot the remaining stock solution into several vials representing different storage conditions:

    • Condition A (Control): Sealed vial, protected from light, under inert gas, at 4°C.

    • Condition B (Air Exposure): Sealed vial with a normal air headspace, protected from light, at room temperature.

    • Condition C (Light Exposure): Sealed vial, exposed to ambient lab light, at room temperature.

    • (Optional) Add other conditions relevant to your process (e.g., elevated temperature).

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot from each condition vial into the HPLC.

  • Data Analysis:

    • For each time point and condition, calculate the percentage of the parent compound remaining relative to the T=0 peak area.

    • Plot the percentage of remaining compound versus time for each condition.

    • Monitor the increase in peak area of any new peaks, which represent degradation products.

Data Presentation:

Time (hours)% Remaining (Condition A: Inert, 4°C)% Remaining (Condition B: Air, RT)% Remaining (Condition C: Light, RT)
0100%100%100%
199.8%98.5%98.2%
499.5%92.1%91.5%
899.2%85.3%84.0%
2498.0%65.7%62.4%
Note: Data in this table is illustrative and should be determined experimentally.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions Involving (4-Bromobenzyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Bromobenzyl)hydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during its use in synthesis. Here, we address specific issues in a direct question-and-answer format, providing in-depth explanations and actionable protocols to enhance your reaction yields and ensure the integrity of your results.

Section 1: Understanding the Reagent - FAQs

Q1: What are the key reactivity features of this compound I should be aware of?

A1: this compound is a bifunctional molecule with two primary reactive sites: the hydrazine moiety and the brominated aromatic ring.

  • Hydrazine Moiety: The -NHNH2 group is a potent nucleophile, making it suitable for reactions like hydrazone formation with aldehydes and ketones. This is a crucial first step in widely used reactions such as the Fischer indole synthesis.[1][2] The hydrazine group can also undergo oxidation to form azo compounds or be reduced to amines.[3]

  • Bromobenzyl Group: The bromine atom on the benzene ring is susceptible to nucleophilic substitution and can participate in various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[3] The benzyl group itself can be used as a protecting group in organic synthesis, often removed by catalytic hydrogenolysis.[4]

Understanding this dual reactivity is critical for designing experiments and troubleshooting, as reaction conditions intended for one part of the molecule may inadvertently affect the other.

Q2: How should I properly store and handle this compound to ensure its stability?

A2: Like many hydrazine derivatives, this compound is sensitive to air, light, and moisture. Improper storage is a frequent cause of poor reactivity and low yields.

ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation of the hydrazine moiety.[5]
Temperature Keep in a cool, dark place. Refrigeration (0-8°C) is often recommended.Minimizes thermal degradation.
Moisture Use a tightly sealed container, preferably in a desiccator. The compound is hygroscopic.[6]Prevents hydrolysis and clumping, which can affect accurate weighing and reactivity.

Expert Tip: Before use, allow the reagent to warm to room temperature while still in the sealed container to prevent condensation of atmospheric moisture onto the cold solid.

Section 2: Troubleshooting Common Synthetic Reactions

This section delves into specific issues encountered during common reactions involving this compound.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful method for synthesizing indoles from a phenylhydrazine and a carbonyl compound under acidic conditions.[1] Low conversion rates are a common frustration.

Q3: My Fischer indole synthesis with this compound is giving a very low yield. What are the most likely causes?

A3: Low yields in this reaction typically stem from one of three areas: hydrazone formation, the cyclization step, or side reactions.

Troubleshooting Workflow: Fischer Indole Synthesis

G Start Multifunctional Starting Material ((4-Bromobenzyl)hydrazine) Protect Protect Hydrazine (e.g., with Boc group) Start->Protect Step 1 React React at Bromo Position (e.g., Suzuki Coupling) Protect->React Step 2 Deprotect Deprotect Hydrazine (e.g., with TFA) React->Deprotect Step 3 Final Desired Product Deprotect->Final Step 4

References

Preventing the decomposition of (4-Bromobenzyl)hydrazine hydrochloride during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Bromobenzyl)hydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable reagent. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during storage and handling.

Introduction: The Challenge of Stability

This compound is a crucial building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents. However, like many hydrazine derivatives, its stability can be compromised by improper storage and handling, leading to decomposition that can impact experimental outcomes. This guide provides a comprehensive framework for mitigating these risks. Hydrazine derivatives are susceptible to oxidation, thermal degradation, and reactions with incompatible materials.[1][2] The hydrochloride salt form of (4-Bromobenzyl)hydrazine enhances its stability compared to the free base by protonating the highly reactive hydrazine moiety, yet careful storage is still paramount.

Frequently Asked Questions (FAQs)

What are the ideal storage conditions for this compound?

To ensure maximum shelf-life, this compound should be stored in a cool, dry, dark, and well-ventilated area .[1][3] The container should be tightly sealed to prevent exposure to moisture and air.[1] Storage in a desiccator at room temperature is a common and effective practice. For long-term storage, refrigeration (2-8 °C) can be considered, provided the container is well-sealed to prevent condensation upon removal.

ParameterRecommended ConditionRationale
Temperature Cool, room temperatureMinimizes thermal decomposition.[4]
Atmosphere Inert gas (Argon or Nitrogen) if possible, otherwise tightly sealedPrevents oxidation by atmospheric oxygen.[5]
Light Amber glass vial or stored in the darkPrevents light-induced degradation.[6]
Moisture Tightly sealed container, desiccatorThe compound is hygroscopic and moisture can promote degradation.[7]
My this compound has changed color. Is it still usable?

A change in color, typically from white or off-white to a yellow, brown, or pinkish hue, is a common visual indicator of decomposition.[8] While a slight discoloration may not render the compound entirely unusable for all applications, it signifies a decrease in purity. For sensitive applications, such as in the final steps of a pharmaceutical synthesis, using discolored reagent is not recommended. It is advisable to perform a purity check using an appropriate analytical method, such as HPLC or NMR, before use.

What are the primary causes of decomposition?

The decomposition of this compound is primarily driven by three factors:

  • Oxidation: Exposure to air can lead to the oxidation of the hydrazine group.[1] This is often the main cause of discoloration.

  • Thermal Stress: Elevated temperatures can accelerate the rate of decomposition, leading to the breakdown of the molecule.[4]

  • Incompatible Materials: Contact with strong oxidizing agents, bases, and certain metals or their oxides can catalyze decomposition.[2][3][5]

What are the likely decomposition products?

While specific studies on the decomposition of this compound are not extensively available, based on the general chemistry of hydrazine derivatives, likely degradation pathways include:

  • Oxidation: The hydrazine moiety can be oxidized to form azo compounds or may lead to the cleavage of the N-N bond.[1]

  • Thermal Decomposition: This can lead to the formation of nitrogen gas, ammonia, and degradation products of the 4-bromobenzyl fragment.[4]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving issues related to the stability of this compound.

Problem 1: Inconsistent Experimental Results

Symptoms:

  • Lower than expected yields in reactions where the hydrazine is a key reactant.

  • Formation of unexpected side products.

  • Poor reproducibility of experiments.

Possible Cause:

  • Degradation of the this compound reagent, leading to a lower effective concentration and the presence of impurities that may interfere with the reaction.

Troubleshooting Workflow:

DecompositionPathways cluster_products Potential Decomposition Products A (4-Bromobenzyl)hydrazine hydrochloride B Oxidation (Air, O2) A->B C Thermal Stress (Heat) A->C D Incompatible Materials (e.g., Metal Ions) A->D P1 Azo Compounds B->P1 Oxidative Coupling P2 4-Bromobenzaldehyde B->P2 Oxidative Cleavage P3 4-Bromotoluene C->P3 Reductive Cleavage P4 Nitrogen (N2) & Ammonia (NH3) C->P4 N-N Bond Cleavage D->P1 Catalytic Oxidation

References

Best practices for handling air-sensitive (4-Bromobenzyl)hydrazine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (4-Bromobenzyl)hydrazine Hydrochloride

A Guide for Researchers in Synthesis and Drug Development

Welcome to the technical support resource for this compound. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the causal logic behind best practices for handling this air-sensitive reagent. Our goal is to empower you to not only execute successful reactions but also to troubleshoot effectively when challenges arise. This center is structured as a series of questions you might ask during your workflow, from initial planning to troubleshooting.

A Note on Chemical Identity: While this guide focuses on this compound, the literature and commercial availability are significantly more extensive for its close analog, (4-Bromophenyl)hydrazine hydrochloride (CAS 622-88-8). The latter has the hydrazine group directly attached to the aromatic ring, whereas the former has a methylene (-CH2-) spacer. While the fundamental principles of handling air-sensitive hydrazine salts are identical for both, specific reaction kinetics and product outcomes will differ. The stability and handling protocols outlined here are broadly applicable to both compounds.

Section 1: Compound Profile & Safety First

This section addresses the most fundamental questions regarding the reagent's properties, stability, and the necessary safety precautions.

Q: What are the key physicochemical properties and hazards of this compound?

A: Understanding the reagent's profile is the first step in safe and effective handling. It is a solid powder that is corrosive and can cause severe skin burns and eye damage.[1][2][3][4] Always consult the Safety Data Sheet (SDS) from your supplier before use.

Table 1: Physicochemical Properties & Safety Information

PropertyValueSource / Comment
Chemical Formula C₇H₁₀BrClN₂
Molecular Weight 237.53 g/mol
Appearance Off-white to beige powder/solid[3]
Melting Point Data not widely available; (4-Bromophenyl) analog melts at 220-230 °C with decomposition.[5]Expect decomposition at high temperatures.
Key Hazards Skin Corrosion (Category 1), Serious Eye Damage[1][2][4]
Incompatibilities Strong oxidizing agents, Bases[1][3]
Storage Store locked up in a dry, cool, well-ventilated area in a tightly closed container.[1][6]Recommended storage temperature may be 0-8°C.

Q: Why is this compound considered "air-sensitive," and what does that mean for my reaction?

A: The "air-sensitive" nature stems from the hydrazine functional group (-NHNH₂). While the hydrochloride salt form offers increased stability by protonating the basic nitrogen atoms, the free base, which is the reactive species in many synthetic applications, is susceptible to oxidation by atmospheric oxygen.

This oxidation can lead to several undesirable outcomes:

  • Formation of Side Products: Oxidation can generate azo compounds or other impurities, complicating your purification process and reducing the yield of your desired product.[7]

  • Reagent Decomposition: Over time, exposure to air can degrade the reagent, lowering its effective concentration and leading to inconsistent or failed reactions.

  • Inconsistent Results: Failure to rigorously exclude air can lead to poor reproducibility between experiments.

Therefore, successful synthesis requires the use of inert atmosphere techniques to protect the reagent, especially after the free base has been generated in situ.

Section 2: The Inert Atmosphere Workstation: Setup & Best Practices

To mitigate air sensitivity, all manipulations should be performed under an inert atmosphere, such as high-purity nitrogen or argon. This requires specific equipment and techniques.

Q: What is the essential equipment for handling this compound?

A: At a minimum, you will need a system to displace air with an inert gas. This is typically accomplished with a Schlenk line or in a glove box.[8][9]

  • Glassware: Round-bottom flasks with sidearms (Schlenk flasks), condensers, and addition funnels designed for use with a Schlenk line. All glassware must be free of adsorbed moisture.[10][11]

  • Inert Gas Source: A cylinder of high-purity (>99.998%) nitrogen or argon with a two-stage regulator set to a low working pressure (3-5 psi).

  • Gas Bubbler: A mineral oil or mercury bubbler is crucial to vent the system and provide a visual indicator of positive gas pressure, preventing air from entering.[8][11]

  • Septa and Needles: Rubber septa to seal flasks, and long needles for reagent and solvent transfer.

  • Syringes: Gas-tight syringes for accurate transfer of anhydrous solvents and liquid reagents.

Protocol: Preparing Glassware for an Air-Sensitive Reaction

  • Cleaning: Thoroughly clean all glassware and remove any residual grease or contaminants.

  • Drying: Dry the glassware in an oven (125-140°C) overnight to remove adsorbed water.[10][11]

  • Assembly & Purging: Assemble the hot glassware and immediately connect it to the Schlenk line.

  • Vacuum/Purge Cycles: Evacuate the glassware under high vacuum for several minutes and then backfill with inert gas. Repeat this "vac-fill" cycle at least three times to ensure all atmospheric gases are removed. A heat gun can be gently used on the glassware during this process to help drive off any remaining moisture.[11]

Q: Can you show me a typical workflow for setting up an air-sensitive reaction?

A: Certainly. The following diagram illustrates the key steps from glassware preparation to initiating the reaction under a positive pressure of inert gas.

G Diagram 1: Experimental Workflow for Air-Sensitive Reactions cluster_prep Preparation Phase cluster_purge Inerting Phase cluster_reaction Reaction Phase A 1. Oven-Dry Glassware (>120°C, >4h) B 2. Assemble Hot Glassware (Use joint clips) A->B C 3. Connect to Schlenk Line B->C D 4. Perform 3x Vac-Fill Cycles (Evacuate & backfill with N2/Ar) C->D E 5. Leave Under Positive Inert Gas Pressure D->E F 6. Add Solid Reagent ((4-Bromobenzyl)hydrazine HCl) E->F G 7. Add Anhydrous Solvent (via Syringe) F->G H 8. Add Other Reagents (e.g., Base, Electrophile via Syringe) G->H I 9. Heat/Stir as Required (Maintain positive pressure) H->I

Caption: Workflow for setting up an air-sensitive reaction.

Section 3: Troubleshooting Guide

Even with careful preparation, issues can arise. This section provides a logical framework for diagnosing and solving common problems.

Q: My reaction yield is low or zero. What went wrong?

A: This is a common issue often traced back to the integrity of the inert atmosphere or the quality of the reagents.

Table 2: Troubleshooting Low-Yield Reactions

ObservationPotential CauseRecommended Action & Rationale
No reaction / Starting material recovered Atmospheric Contamination: Trace oxygen or moisture quenched the reaction.Verify Inert Setup: Check all joints for proper seals. Ensure a steady, gentle outflow from the bubbler. Perform more vac-fill cycles. Rationale: Hydrazine free bases can be readily oxidized, and many organometallic or anionic intermediates are quenched by water.[12]
Reagent Degradation: The hydrochloride salt was improperly stored or is old.Use Fresh Reagent: Source freshly opened reagent. Store the bottle inside a desiccator or glove box after opening. Rationale: Even as a salt, slow degradation can occur with repeated exposure to ambient air upon opening the bottle.
Impure Solvents: Solvent was not sufficiently anhydrous or deoxygenated.Use Fresh Anhydrous Solvent: Use solvent from a freshly opened Sure/Seal™ bottle or a solvent purification system. De-gas the solvent with inert gas sparging before use. Rationale: Water is a common contaminant that can halt reactions. Dissolved oxygen can also interfere.[12]
Multiple spots on TLC / Complex NMR Oxidative Side Reactions: Insufficient inerting allowed the hydrazine to oxidize.Improve Inert Atmosphere Technique: Ensure a robust positive pressure of inert gas throughout the entire reaction and workup. Rationale: Oxygen converts hydrazines to various byproducts, creating a complex mixture that is difficult to purify.[7]
Base-Induced Decomposition: The base used to form the free hydrazine is too strong or was added too quickly, causing side reactions.Select a Milder Base: Consider using a non-nucleophilic organic base like triethylamine or DIPEA instead of a strong inorganic base, if the reaction allows. Add the base slowly at a reduced temperature. Rationale: Hydrazines can be unstable, and localized high concentrations of a strong base can promote decomposition pathways.
Reaction turns dark brown or black Thermal Decomposition: Reaction temperature is too high.Reduce Temperature: Ensure accurate temperature monitoring and control. Consider running the reaction at a lower temperature for a longer duration. Rationale: Many organic compounds, especially those with nitrogen-nitrogen bonds, can decompose at elevated temperatures, often indicated by charring or polymerization.

Troubleshooting Decision Tree

If a reaction fails, use this logical flow to diagnose the potential cause.

G Diagram 2: Troubleshooting Logic for Failed Reactions Start Reaction Failed (Low/No Yield) Check_Setup Was the inert gas bubbler flowing steadily? Start->Check_Setup Check_Reagents Are reagents and solvents fresh and anhydrous? Check_Setup->Check_Reagents Yes Result_Air Root Cause: Air/Moisture Leak Check_Setup->Result_Air No Check_Temp Was the reaction temperature stable and correct? Check_Reagents->Check_Temp Yes Result_Reagent Root Cause: Degraded Reagents/Solvent Check_Reagents->Result_Reagent No Check_Stoichiometry Was stoichiometry and order of addition correct? Check_Temp->Check_Stoichiometry Yes Result_Temp Root Cause: Thermal Decomposition Check_Temp->Result_Temp No Result_Procedure Root Cause: Procedural Error Check_Stoichiometry->Result_Procedure No

Caption: A decision tree for diagnosing failed reactions.

Section 4: Core Experimental Protocols

This section provides step-by-step answers to common procedural questions.

Q: How do I correctly transfer the solid this compound into the reaction flask?

A: Since the solid hydrochloride salt is relatively stable in air for short periods, the goal is to minimize its exposure time before the flask is returned to an inert atmosphere.

  • Prepare the Flask: Have your oven-dried, assembled, and inerted Schlenk flask ready and under a positive pressure of nitrogen.

  • Weigh the Solid: On a weigh paper or in a vial, weigh the required amount of this compound. Perform this step efficiently to minimize time exposed to the atmosphere.

  • Quick Transfer: Briefly remove the glass stopper from the neck of the Schlenk flask. Using a powder funnel, quickly add the weighed solid into the flask.

  • Re-seal and Purge: Immediately replace the stopper and perform one or two vac-fill cycles to remove the air that was introduced during the transfer.

  • Rationale: This method balances speed and safety. While a glove box provides the most rigorous exclusion of air, this "quick transfer" method is often sufficient for the more stable salt form.

Q: What is the best practice for transferring an anhydrous solvent into my reaction flask?

A: Using a dry, inert-gas-flushed syringe is the standard and most reliable method.[11][12][13]

  • Prepare the Syringe: Dry the syringe (disassembled) in an oven. Allow it to cool in a desiccator.

  • Flush the Syringe: Once assembled, flush the syringe with your inert gas by drawing gas from the Schlenk line into the syringe and expelling it at least 5-10 times.[10]

  • Access the Solvent: Pierce the rubber septum of your anhydrous solvent bottle (e.g., a Sure/Seal™ bottle) with the needle.

  • Pressurize: If your solvent is not already under pressure, you may need to introduce a small positive pressure of inert gas into the bottle using a separate needle attached to your gas line.

  • Withdraw the Solvent: Invert the solvent bottle and slowly withdraw slightly more than the required volume of solvent into the syringe.

  • Remove Gas Bubbles: Turn the syringe upright and carefully push the plunger to expel any trapped gas bubbles back into the bottle, adjusting to the exact volume required.

  • Create a Gas Buffer: Before removing the needle from the solvent bottle's septum, pull a small amount of inert gas (~0.5 mL) from the headspace into the syringe. This "nitrogen buffer" prevents the reactive solvent at the needle tip from being exposed to air during transfer.[13]

  • Transfer to Flask: Pierce the septum on your reaction flask and gently deliver the solvent.

References

Validation & Comparative

Comparing the reactivity of (4-Bromobenzyl)hydrazine hydrochloride with other hydrazines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of reagents is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic pathway. Hydrazine derivatives are a cornerstone in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals. This guide provides an in-depth technical comparison of the reactivity of (4-Bromobenzyl)hydrazine hydrochloride with other commonly used hydrazines, supported by experimental data and mechanistic insights.

Introduction: The Role of Substituents in Hydrazine Reactivity

The nucleophilicity of the hydrazine moiety is paramount to its reactivity, primarily in reactions such as condensations with carbonyl compounds to form hydrazones and acylations to form hydrazides. The electronic and steric nature of substituents on the hydrazine core can significantly modulate this reactivity. This guide will focus on the distinct characteristics of this compound, contrasting it with aliphatic, aromatic, and unsubstituted hydrazines to provide a clear framework for its application.

The reactivity of a hydrazine is fundamentally governed by the electron density on the terminal nitrogen atom. Electron-donating groups (EDGs) increase this density, enhancing nucleophilicity, while electron-withdrawing groups (EWGs) decrease it.[1] Steric hindrance around the nitrogen atoms can also play a significant role in reaction rates.[1]

Comparative Analysis of Hydrazine Reactivity

To provide a quantitative comparison, we will consider the relative reactivity of four classes of hydrazines:

  • Unsubstituted Hydrazine (as Hydrazine Hydrate): The baseline for comparison.

  • Alkyl Hydrazines (e.g., Benzylhydrazine): Featuring an electron-donating alkyl group.

  • Aryl Hydrazines (e.g., Phenylhydrazine): Featuring an electron-withdrawing aryl group.

  • (4-Bromobenzyl)hydrazine: The subject of our analysis, featuring a benzyl group with an electron-withdrawing bromine atom on the phenyl ring.

The primary reaction under consideration will be the formation of a hydrazone with a model aldehyde, such as benzaldehyde. The rate of this condensation reaction serves as a reliable indicator of the hydrazine's nucleophilicity.[1]

The benzyl group in benzylhydrazine is generally considered to be electron-donating through an inductive effect, which increases the electron density on the hydrazine's nitrogen atoms, thereby enhancing its nucleophilicity.[1] In contrast, the phenyl group in phenylhydrazine is electron-withdrawing due to resonance, which delocalizes the lone pair of electrons on the adjacent nitrogen into the aromatic ring, reducing its availability for reaction.[1]

In (4-Bromobenzyl)hydrazine, the bromine atom is an electron-withdrawing group that deactivates the phenyl ring through its inductive effect, which is stronger than its weak activating resonance effect. This electronic pull will have a nuanced impact on the benzylic group's ability to influence the hydrazine moiety.

A common and effective method to compare the reactivity of different hydrazines is to monitor the rate of hydrazone formation with a model carbonyl compound, such as benzaldehyde, using UV-Vis spectroscopy.[1]

Objective: To quantitatively compare the reaction rates of this compound, benzylhydrazine, phenylhydrazine, and hydrazine hydrate with benzaldehyde.

Materials:

  • This compound

  • Benzylhydrazine

  • Phenylhydrazine

  • Hydrazine hydrate

  • Benzaldehyde

  • Ethanol (spectroscopic grade)

  • 0.1 M Sodium hydroxide solution

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of Hydrazine Solutions (0.01 M):

    • For this compound, dissolve the appropriate amount in ethanol and neutralize to approximately pH 7 with 0.1 M NaOH. The unprotonated form, N2H4, is the electro-active species.[2]

    • Prepare 0.01 M solutions of benzylhydrazine, phenylhydrazine, and hydrazine hydrate in ethanol.

  • Preparation of Benzaldehyde Solution (0.1 M): Prepare a 0.1 M solution of benzaldehyde in ethanol.

  • Kinetic Measurement:

    • Set the UV-Vis spectrophotometer to monitor the absorbance at the λmax of the expected hydrazone product. This should be determined beforehand by running a full spectrum of a completed reaction mixture.

    • Equilibrate the spectrophotometer cell holder to a constant temperature (e.g., 25 °C).

    • In a quartz cuvette, mix 2.0 mL of the 0.01 M hydrazine solution with 0.2 mL of the 0.1 M benzaldehyde solution.

    • Immediately start recording the absorbance as a function of time until the reaction reaches completion (absorbance plateaus).[1]

  • Data Analysis:

    • Plot absorbance versus time for each hydrazine.

    • Determine the initial rate of the reaction from the initial slope of the curve.

    • Compare the initial rates to establish the relative reactivity. A higher initial rate indicates greater reactivity.[1]

Experimental Workflow for Comparing Hydrazine Reactivity

G cluster_prep Reagent Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_hydrazine Prepare 0.01 M Hydrazine Solutions (neutralized for hydrochloride salt) mix Mix Hydrazine and Benzaldehyde solutions in cuvette prep_hydrazine->mix prep_aldehyde Prepare 0.1 M Benzaldehyde Solution prep_aldehyde->mix measure Monitor Absorbance vs. Time via UV-Vis Spectrophotometry mix->measure plot Plot Absorbance vs. Time measure->plot calc_rate Determine Initial Reaction Rate from slope plot->calc_rate compare Compare Initial Rates calc_rate->compare G cluster_high Higher Reactivity cluster_mid Moderate Reactivity cluster_low Lower Reactivity Benzylhydrazine Benzylhydrazine Electron-donating CH₂ group Increases electron density on N 4-Bromobenzylhydrazine (4-Bromobenzyl)hydrazine Weakly donating/neutral CH₂ group (due to Br) Moderate electron density on N Benzylhydrazine->4-Bromobenzylhydrazine Decreasing Reactivity Hydrazine Hydrazine No electronic effects Baseline electron density 4-Bromobenzylhydrazine->Hydrazine Phenylhydrazine Phenylhydrazine Electron-withdrawing phenyl group Decreases electron density on N Hydrazine->Phenylhydrazine

References

A Technical Guide to Alternative Reagents for Indole Synthesis: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For chemists at the forefront of drug discovery and materials science, the indole nucleus remains a scaffold of paramount importance. Its prevalence in pharmaceuticals, natural products, and functional materials necessitates robust and versatile synthetic methodologies. The Fischer indole synthesis, a time-honored and powerful transformation, is a mainstay in the synthetic chemist's toolbox. A common reagent utilized in this reaction for the synthesis of specifically substituted indoles is (4-Bromobenzyl)hydrazine hydrochloride. However, the pursuit of alternative reagents is driven by the need for improved yields, milder reaction conditions, expanded substrate scope, and cost-effectiveness.

This guide provides a comprehensive comparison of alternative reagents to this compound for indole synthesis. We will delve into a comparative analysis of substituted benzylhydrazines within the Fischer indole synthesis framework and explore entirely different synthetic routes that offer strategic advantages for accessing the coveted indole core. This analysis is supported by experimental data, detailed protocols, and mechanistic insights to empower researchers in making informed decisions for their synthetic campaigns.

The Fischer Indole Synthesis: A Quick Primer and the Role of the Hydrazine Reagent

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, proceeding through a phenylhydrazone intermediate. A subsequent[1][1]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia, furnishes the aromatic indole ring. The electronic nature of the substituents on the phenylhydrazine ring plays a pivotal role in the efficiency of this transformation.

The (4-Bromobenzyl)hydrazine reagent introduces a bromobenzyl moiety, which can be a useful handle for further functionalization through cross-coupling reactions. However, the electron-withdrawing nature of the bromine atom can influence the electron density of the hydrazine, potentially impacting the rate and yield of the Fischer cyclization.

Comparative Analysis of Substituted Benzylhydrazines in the Fischer Indole Synthesis

To objectively assess the performance of alternative benzylhydrazines, we will consider a model reaction: the synthesis of a 1-benzyl-substituted indole from a suitable ketone. The following table summarizes the expected performance based on the electronic effects of the substituent on the benzyl ring, drawing from established principles of the Fischer indole synthesis.

ReagentSubstituent EffectExpected Impact on Fischer Indole Synthesis
(4-Bromobenzyl)hydrazine HCl Weakly Electron-WithdrawingBaseline for comparison. The bromine offers a site for post-synthesis modification.
(4-Methoxybenzyl)hydrazine HCl Electron-DonatingThe methoxy group increases the electron density of the aromatic ring, which can facilitate the[1][1]-sigmatropic rearrangement, potentially leading to higher yields and/or milder reaction conditions.
(4-Nitrobenzyl)hydrazine HCl Strongly Electron-WithdrawingThe nitro group significantly reduces the electron density of the phenyl ring, which can hinder the key rearrangement step, often requiring more forcing conditions and resulting in lower yields.[2]
Unsubstituted Benzylhydrazine HCl NeutralProvides a good baseline to assess the electronic effects of the substituents.

Experimental Data Snapshot:

Benzylhydrazine ReagentCarbonyl PartnerProductCatalyst/SolventReaction ConditionsYield (%)Reference
(4-Methoxybenzyl)hydrazineDihydrofuran5-Methoxy-1-(4-methoxybenzyl)-1,2,3,4-tetrahydrocarbazoleNot specifiedNot specifiedGood[3]
(4-Nitrophenyl)hydrazine HClIsopropyl methyl ketone2,3,3-trimethyl-5-nitroindolenineAcetic acid/HClReflux, 4h30[2]

Note: The yields and conditions are highly substrate-dependent and the data presented is for illustrative purposes. Direct experimental comparison under standardized conditions is recommended for specific applications.

Alternative Synthetic Routes to Substituted Indoles

Beyond the Fischer indole synthesis, several other named reactions provide access to the indole core, some of which bypass the need for hydrazine precursors altogether. These methods can be strategically advantageous depending on the desired substitution pattern and the availability of starting materials.

Leimgruber-Batcho Indole Synthesis

This powerful two-step method begins with the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization to form the indole ring.[4] This method is particularly useful for preparing indoles that are unsubstituted at the 2- and 3-positions. For the synthesis of a 5-bromoindole, the starting material would be 4-bromo-2-nitrotoluene.

Workflow for Leimgruber-Batcho Indole Synthesis:

Caption: General workflow for the Leimgruber-Batcho indole synthesis.

Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline in the presence of an acid catalyst.[1][5] While historically plagued by harsh conditions and low yields, modern variations utilizing microwave irradiation have made this a more viable option.[6]

Mechanism of the Bischler-Möhlau Indole Synthesis:

Bischler_Mohlau_Mechanism A α-Bromoacetophenone + Aniline B Intermediate Formation A->B + Aniline C Electrophilic Cyclization B->C - HBr, - Aniline D Aromatization C->D - H+ E 2-Aryl-Indole D->E Tautomerization

Caption: Simplified mechanism of the Bischler-Möhlau indole synthesis.

Larock Indole Synthesis

A modern and versatile approach, the Larock indole synthesis is a palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne.[7][8] This method offers excellent control over the substitution pattern at the 2- and 3-positions of the indole ring. For the synthesis of a bromo-substituted indole, a starting material such as 2,4-dibromoaniline could be employed.

Experimental Protocols

Synthesis of Substituted Benzylhydrazines

General Procedure for the Synthesis of (4-Methoxybenzyl)hydrazine Dihydrochloride: [9][10]

  • To a solution of hydrazine hydrate in anhydrous ethanol, slowly add 4-methoxybenzyl chloride dropwise.

  • Heat the reaction mixture to facilitate the condensation reaction.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Redissolve the residue in anhydrous ethanol and cool the solution.

  • Carefully acidify the solution with hydrochloric acid to precipitate the dihydrochloride salt.

  • Collect the solid by filtration and dry to obtain (4-methoxybenzyl)hydrazine dihydrochloride. A typical reported yield for this process is around 72%.[9]

General Procedure for the Synthesis of 4-Nitrophenylhydrazine Hydrochloride: [11]

  • Dissolve 4-nitroaniline in concentrated hydrochloric acid and cool the solution to 0°C.

  • Add a solution of sodium nitrite in water dropwise while maintaining the temperature at 0°C.

  • After stirring, slowly add a pre-cooled solution of stannous chloride in concentrated hydrochloric acid.

  • Continue stirring at 0°C for 2 hours.

  • Collect the resulting yellow-orange precipitate by filtration.

  • Wash the precipitate with ice-cold water until the filtrate is neutral.

  • Dry the solid under vacuum to yield 4-nitrophenylhydrazine hydrochloride. A reported yield for this procedure is 39%.[11]

Fischer Indole Synthesis Protocol (General)
  • In a round-bottom flask, dissolve the substituted benzylhydrazine hydrochloride (1.0 eq) and the desired ketone or aldehyde (1.1 eq) in a suitable solvent (e.g., ethanol, acetic acid).

  • Add an acid catalyst (e.g., sulfuric acid, zinc chloride, or polyphosphoric acid).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a strong acid was used, carefully neutralize the mixture with a suitable base (e.g., aqueous sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired indole.

Leimgruber-Batcho Indole Synthesis Protocol (General)[4]

Step 1: Enamine Formation

  • In a reaction vessel, combine the o-nitrotoluene derivative, N,N-dimethylformamide dimethyl acetal (DMFDMA), and pyrrolidine.

  • Heat the mixture under an inert atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the excess reagents under reduced pressure to obtain the crude enamine.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine in a suitable solvent (e.g., methanol, ethanol).

  • Add a catalyst for hydrogenation, such as Raney Nickel or Palladium on carbon.

  • Introduce a hydrogen source, either by bubbling hydrogen gas or by adding hydrazine hydrate.

  • Stir the reaction at room temperature or with gentle heating until the reduction and cyclization are complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the indole product.

Conclusion and Future Outlook

The choice of reagent for indole synthesis is a critical decision that can significantly impact the efficiency and outcome of a synthetic route. While this compound is a valuable reagent, particularly when a handle for further functionalization is desired, researchers have a diverse array of alternatives at their disposal.

Electron-donating substituents on the benzylhydrazine, such as a methoxy group, can enhance the reactivity in the Fischer indole synthesis, potentially leading to higher yields and milder conditions. Conversely, strongly electron-withdrawing groups like nitro can impede the reaction.

Furthermore, alternative synthetic strategies such as the Leimgruber-Batcho, Bischler-Möhlau, and Larock syntheses offer powerful and often complementary approaches to the Fischer method. These routes can provide access to different substitution patterns and may be more suitable for specific target molecules.

The continued development of novel catalytic systems and the refinement of classical methods will undoubtedly expand the toolkit for indole synthesis. By understanding the principles behind these reactions and having access to comparative data and robust protocols, researchers are well-equipped to navigate the exciting landscape of indole chemistry and accelerate the pace of discovery in medicine and materials science.

References

A Senior Application Scientist's Guide to the Validation of a Stability-Indicating HPLC Method for (4-Bromobenzyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for a Validated Analytical Method

(4-Bromobenzyl)hydrazine hydrochloride is a crucial chemical intermediate in the synthesis of various pharmaceutical compounds. As a hydrazine derivative, its quantification is of paramount importance due to potential toxicity and reactivity.[1][2] Whether present as a starting material, an intermediate, or a potential impurity, a robust and reliable analytical method is non-negotiable to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands out as a primary analytical tool for this purpose due to its high resolution, sensitivity, and precision.[3]

However, simply developing an HPLC method is insufficient. A rigorous validation process is essential to provide documented evidence that the method is suitable for its intended purpose. This guide provides an in-depth comparison and validation framework for a stability-indicating HPLC method for this compound, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7]

Part 1: Method Selection & Comparison

Why HPLC? A Comparison with Alternatives

While other techniques like Gas Chromatography (GC) and spectrophotometry can be used for hydrazine analysis, HPLC offers distinct advantages for a compound like this compound.[1][8]

Method Advantages for this compound Disadvantages
HPLC-UV - High specificity and resolution. - No derivatization required for this UV-active compound. - Suitable for non-volatile and thermally labile compounds. - Widely available and well-understood technology in pharmaceutical labs.[3]- Mobile phase consumption. - May have lower sensitivity than mass spectrometry detectors.
GC-MS - High sensitivity and structural confirmation via MS.- Often requires derivatization for polar hydrazine compounds to improve volatility and peak shape.[1][9] - Potential for thermal degradation of the analyte in the injector.
Spectrophotometry - Simple and rapid for bulk analysis.- Lacks specificity; cannot distinguish the analyte from structurally similar impurities or degradation products.[1]

The chosen Reverse-Phase HPLC (RP-HPLC) method with UV detection is superior for routine quality control as it provides the necessary specificity to separate the main compound from potential impurities and degradation products without the need for complex sample preparation like derivatization.[10][11]

Proposed HPLC Method Parameters

The foundation of our validation is a well-defined analytical method.

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reverse-phase column providing good retention and peak shape for aromatic compounds.
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (50:50 v/v)A common mobile phase for polar analytes. The acidic modifier improves peak symmetry and suppresses silanol interactions.
Flow Rate 1.0 mL/minProvides optimal efficiency and reasonable run times.
Detection UV at 225 nmWavelength selected based on the UV spectrum of (4-Bromobenzyl)hydrazine for maximum absorbance and sensitivity.
Column Temp. 30°CEnsures consistent retention times and reduces viscosity fluctuations.
Injection Vol. 10 µLA standard volume for analytical HPLC.

Part 2: The Validation Workflow: An Interconnected Process

Method validation is not a series of disconnected tests but a holistic process where each parameter informs the others. The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[6]

ValidationWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Quantitative Performance cluster_2 Phase 3: Sensitivity & Reliability Dev Method Development & Optimization Spec Specificity & Forced Degradation Dev->Spec Establishes separation Lin Linearity & Range Spec->Lin Ensures peak purity Rob Robustness Spec->Rob Stress tests separation Acc Accuracy Lin->Acc Defines concentration range Prec Precision Lin->Prec Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Informs sensitivity limits SST System Suitability Rob->SST Defines operational limits Precision P Precision R Repeatability (Intra-assay) P->R Short-term variability IP Intermediate Precision (Inter-assay / Ruggedness) P->IP Long-term variability C1 C1 R->C1 Same Analyst Same Day Same Instrument C2 C2 IP->C2 Different Analyst Different Day Different Instrument

References

A Comparative Spectroscopic Guide to (4-Bromobenzyl)hydrazine Hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive spectroscopic comparison of (4-bromobenzyl)hydrazine hydrochloride and its derivatives. It is intended for researchers, scientists, and drug development professionals who utilize these compounds as building blocks in medicinal chemistry and materials science. This document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, offering insights into how structural modifications influence spectroscopic signatures.

Introduction: The Significance of Benzylhydrazine Scaffolds

(4-Bromobenzyl)hydrazine and its analogs are pivotal intermediates in the synthesis of a wide array of biologically active molecules. The inherent reactivity of the hydrazine moiety, coupled with the diverse functionalities that can be introduced onto the benzyl ring, makes this class of compounds a versatile tool for drug discovery.[1][2][3] Spectroscopic analysis is the cornerstone of characterizing these molecules, ensuring their identity, purity, and structural integrity. This guide aims to provide a comparative framework for interpreting the spectroscopic data of these valuable synthetic intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy: A Window into Proton Environments

The ¹H NMR spectrum of this compound and its derivatives is characterized by distinct signals for the aromatic protons, the benzylic methylene protons, and the hydrazine protons. The chemical shifts of these protons are highly sensitive to the nature of the substituent on the aromatic ring.

Comparative ¹H NMR Data of p-Substituted Benzylhydrazine Hydrochlorides (in DMSO-d₆)

Substituent (X)Aromatic Protons (ppm)Benzylic CH₂ (ppm)Hydrazine Protons (NH-NH₂) (ppm)
-Br~7.6 (d), ~7.4 (d)~4.0Broad signals, variable
-Cl~7.5 (d), ~7.4 (d)~4.0Broad signals, variable
-CH₃~7.2 (d), ~7.1 (d)~3.9Broad signals, variable
-NO₂~8.2 (d), ~7.7 (d)~4.2Broad signals, variable

Analysis and Interpretation:

The chemical shift of the benzylic protons is a key diagnostic signal. Electron-withdrawing groups (EWGs) like -NO₂ deshield these protons, causing them to resonate at a lower field (higher ppm value) compared to compounds with electron-donating groups (EDGs) like -CH₃. This is due to the inductive effect of the substituent, which alters the electron density around the benzylic carbon.[4] The aromatic protons typically appear as two doublets for para-substituted derivatives, and their chemical shifts are also influenced by the electronic nature of the substituent.[5]

¹³C NMR Spectroscopy: Mapping the Carbon Framework

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. The chemical shifts of the benzylic carbon and the aromatic carbons are particularly informative.

Comparative ¹³C NMR Data of p-Substituted Benzylhydrazine Hydrochlorides (in DMSO-d₆)

Substituent (X)Benzylic CH₂ (ppm)Aromatic C-X (ppm)Aromatic C-CH₂ (ppm)
-Br~50-55~120-125~135-140
-Cl~50-55~130-135~135-140
-CH₃~50-55~135-140~130-135
-NO₂~50-55~145-150~140-145

Analysis and Interpretation:

Similar to ¹H NMR, the chemical shift of the benzylic carbon is influenced by the substituent on the aromatic ring. The chemical shifts of the aromatic carbons provide a detailed picture of the electron distribution in the ring. The carbon atom directly attached to the substituent (C-X) shows the most significant variation in its chemical shift.[6]

Experimental Protocol for NMR Spectroscopy

A robust and reproducible protocol is essential for obtaining high-quality NMR data.

Step-by-Step NMR Sample Preparation and Acquisition:

  • Sample Preparation:

    • Weigh 5-10 mg of the hydrazine hydrochloride salt into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic salts and for the observation of exchangeable N-H protons.

    • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use a standard 30° or 45° pulse angle.

    • Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons.

    • Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program to simplify the spectrum and enhance sensitivity.

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-160 ppm for these compounds).

    • Employ a longer relaxation delay (2-5 seconds) compared to ¹H NMR to ensure quantitative data, especially for quaternary carbons.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Perform baseline correction to ensure accurate integration.

    • Reference the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock & Shim insert->lock acquire Acquire Spectrum (¹H or ¹³C) lock->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference Analysis Analysis reference->Analysis IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition grind Grind Sample with KBr press Press into Pellet grind->press background Acquire Background Spectrum press->background sample Acquire Sample Spectrum background->sample Analysis Analysis sample->Analysis GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis dissolve Dissolve Free Base in Volatile Solvent inject Inject into GC dissolve->inject separate Separation on Column inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect Data Analysis Data Analysis detect->Data Analysis UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition prepare_stock Prepare Stock Solution dilute Dilute to Working Concentration prepare_stock->dilute baseline Record Baseline (Solvent) dilute->baseline scan Scan Sample baseline->scan Data Analysis Data Analysis scan->Data Analysis

References

A Strategic Cost-Benefit Analysis: (4-Bromobenzyl)hydrazine Hydrochloride in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of organic synthesis, the choice of reagents is a critical decision point, balancing cost, efficiency, and strategic value. This guide provides a comprehensive cost-benefit analysis of (4-Bromobenzyl)hydrazine hydrochloride, a specialized reagent, in the synthesis of complex molecules. We will objectively compare its direct use against a multi-step alternative pathway, providing the experimental data and causal explanations necessary to make an informed strategic decision for your research and development pipeline.

The core of this analysis focuses on the synthesis of N-substituted carbohydrazides, pivotal intermediates in medicinal chemistry due to their prevalence in biologically active compounds.[1][2][3] this compound offers a direct route to incorporating a key pharmacophore—the bromobenzyl group—which serves as a versatile synthetic handle for further diversification, for instance, via cross-coupling reactions. The central question we address is: When is the higher upfront cost of this specialized reagent justified compared to a more traditional, multi-step approach using less expensive starting materials?

Section 1: The Reagents and Synthetic Strategies Under Review

At the heart of our comparison are two distinct strategies to arrive at a common, valuable intermediate: N'-(4-bromobenzyl)-1H-indole-2-carbohydrazide. This target molecule exemplifies a structure where the strategic placement of the bromobenzyl moiety is desired for subsequent elaboration in a drug discovery program.

Strategy 1: The Direct Approach with this compound

This strategy leverages the pre-functionalized hydrazine in a direct coupling reaction with a carboxylic acid. The primary advantage is the reduction in the number of synthetic steps. The reaction is typically an amide bond formation, facilitated by a coupling agent.

Mechanism: EDCI-Mediated Amide Coupling The mechanism involves the activation of the carboxylic acid by an activating agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI). The EDCI activates the carboxyl group, making it susceptible to nucleophilic attack by the hydrazine nitrogen. This forms a stable amide bond and releases a urea byproduct.[4]

EDCI_Coupling IndoleCOOH Indole-2-Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate IndoleCOOH->O_Acylisourea + EDCI EDCI EDCI Product N'-(4-bromobenzyl)-1H-indole-2-carbohydrazide (Product) O_Acylisourea->Product + Hydrazine Byproduct Urea Byproduct O_Acylisourea->Byproduct Hydrazine (4-Bromobenzyl)hydrazine (R'-NHNH2) protocol1_workflow start Start mix_reagents 1. Mix Indole-2-carboxylic acid and EDCI in CH2Cl2 start->mix_reagents stir1 2. Stir for 10 min mix_reagents->stir1 add_hydrazine 3. Add (4-Bromobenzyl)hydrazine solution stir1->add_hydrazine stir2 4. Stir for 24h at RT add_hydrazine->stir2 workup 5. Aqueous Workup (Water, NaHCO3) stir2->workup dry_extract 6. Dry Organic Layer (Na2SO4) & Concentrate workup->dry_extract purify 7. Purify (e.g., Chromatography) dry_extract->purify end End Product purify->end decision_flowchart start Project Goal? is_scale_large Large Scale (Process Chemistry)? start->is_scale_large Cost is Primary Driver is_substrate_complex Substrate has sensitive functional groups? start->is_substrate_complex Speed & Safety are Drivers use_strategy2 Use Strategy 2: Multi-Step Synthesis is_scale_large->use_strategy2 Yes consider_both Evaluate both based on timeline and available expertise is_scale_large->consider_both No use_strategy1 Use Strategy 1: Direct Coupling with (4-Bromobenzyl)hydrazine HCl is_substrate_complex->use_strategy1 Yes is_substrate_complex->consider_both No

References

A Senior Scientist’s Guide to Purity Analysis: Comparing (4-Bromobenzyl)hydrazine hydrochloride from Commercial Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(4-Bromobenzyl)hydrazine hydrochloride is a critical reagent in synthetic chemistry, particularly in the development of pharmaceutical intermediates. The purity of this starting material is not merely a matter of quality control; it is a fundamental determinant of reaction yield, impurity profiles of subsequent products, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of this compound sourced from three representative commercial suppliers. We employ a multi-faceted, or orthogonal, analytical approach, grounding our methodologies in the principles outlined by the International Council for Harmonisation (ICH) to ensure scientific rigor and trustworthiness.[1][2][3] Through detailed protocols and comparative data, this document serves as a practical resource for researchers, scientists, and drug development professionals to make informed decisions when sourcing this vital chemical building block.

Introduction: The Criticality of Reagent Purity in Pharmaceutical Development

In the highly regulated landscape of pharmaceutical manufacturing, the axiom "your process is only as good as your starting materials" holds profound truth. This compound is a key intermediate in the synthesis of various heterocyclic compounds, which form the core of many modern therapeutics. The presence of impurities, even at seemingly negligible levels, can have cascading effects. These impurities can arise from the synthesis, purification, or degradation of the material and may include unreacted starting materials, by-products, or residual solvents.[4]

Such contaminants can lead to the formation of unexpected and potentially toxic by-products in a drug synthesis pathway, complicating purification processes and compromising the safety of the final drug substance.[5] Regulatory bodies, guided by the ICH, mandate strict control over impurities in new drug substances.[1][6][7] Therefore, a thorough understanding and verification of a starting material's purity are not just best practices but a regulatory necessity. This guide demonstrates a robust, self-validating workflow for assessing and comparing the purity of this compound from different suppliers, empowering scientists to mitigate risks early in the development process.

Experimental Design: A Self-Validating, Orthogonal Approach

To build a comprehensive and reliable purity profile, we eschew reliance on a single analytical technique. Instead, we employ an orthogonal strategy, using multiple methods with different chemical principles to analyze the same attribute. This approach significantly reduces the risk of overlooking impurities that may not be detectable by a single method.

Rationale for Selected Analytical Techniques

Our chosen methods provide a holistic view of the compound's purity:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse for purity assessment, capable of separating and quantifying the main component and non-volatile organic impurities. A "stability-indicating" method was developed, meaning it is proven to be specific for the analyte and can resolve it from all potential degradation products.[8][9]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR provides an absolute measure of purity against a certified internal standard without the need for a specific reference standard of the analyte itself. This makes it a powerful primary method for assigning purity values.

  • Headspace Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile and semi-volatile impurities, most notably residual solvents left over from the manufacturing process, which are strictly controlled under ICH Q3C guidelines.[1]

  • Karl Fischer Titration: This classic method provides the most accurate quantification of water content, a common impurity that can affect reaction stoichiometry and stability.

The Imperative of Forced Degradation

Before analyzing supplier samples, we developed and validated a stability-indicating HPLC method. This involved subjecting this compound to forced degradation under various stress conditions (acidic and basic hydrolysis, oxidation, heat, and light) as recommended by ICH guideline Q1A.[1][10] This stress testing deliberately creates degradation products, allowing us to challenge the analytical method and prove its specificity.[4][5][8] An analytical method is only trustworthy if it can distinguish the intact compound from its potential impurities and degradants.[9]

Overall Experimental Workflow

The following diagram illustrates the logical flow of our comprehensive purity assessment protocol, from sample acquisition to the final comparative analysis.

G cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Supplier Sample Analysis cluster_2 Phase 3: Data Interpretation Forced_Deg Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) HPLC_Dev Develop Stability-Indicating HPLC-UV Method Forced_Deg->HPLC_Dev HPLC_Val Validate HPLC Method (Specificity, Linearity, Accuracy) HPLC_Dev->HPLC_Val Sample_Receipt Receive Samples (Supplier Alpha, Beta, Gamma) HPLC_Analysis Purity by Validated HPLC Method Sample_Receipt->HPLC_Analysis qNMR_Analysis Absolute Purity by qNMR Sample_Receipt->qNMR_Analysis GCMS_Analysis Residual Solvents by GC-MS Sample_Receipt->GCMS_Analysis KF_Analysis Water Content by Karl Fischer Sample_Receipt->KF_Analysis Data_Comp Compile & Compare Data HPLC_Analysis->Data_Comp qNMR_Analysis->Data_Comp GCMS_Analysis->Data_Comp KF_Analysis->Data_Comp Impurity_ID Identify Key Impurities Data_Comp->Impurity_ID Conclusion Formulate Recommendations Impurity_ID->Conclusion

Caption: Experimental workflow for purity comparison.

Methodologies and Protocols

Disclaimer: The following protocols are presented for illustrative purposes. Specific parameters should be optimized and validated for the user's specific instrumentation and laboratory conditions.

Materials
  • This compound: Samples were obtained from three fictional but representative suppliers:

    • Supplier Alpha: A premium supplier known for high-purity reagents.

    • Supplier Beta: A mid-tier supplier offering a balance of quality and cost.

    • Supplier Gamma: A bulk chemical supplier.

  • Reagents & Solvents: HPLC-grade acetonitrile, methanol, and water; ACS-grade hydrochloric acid, sodium hydroxide, and hydrogen peroxide; maleic acid (certified qNMR internal standard); Dimethyl sulfoxide-d6.

Protocol: Stability-Indicating HPLC-UV Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 25 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh ~10 mg of sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

Protocol: Headspace GC-MS for Residual Solvents
  • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program: 40 °C for 5 min, ramp to 240 °C at 10 °C/min, hold for 5 min.

  • Injector Temperature: 220 °C

  • MS Transfer Line Temperature: 250 °C

  • Headspace Vial Equilibration: 80 °C for 15 minutes

  • Sample Preparation: Accurately weigh ~100 mg of sample into a 20 mL headspace vial. Add 1 mL of Dimethyl sulfoxide (DMSO). Crimp and seal immediately.

Protocol: Quantitative NMR (qNMR)
  • Spectrometer: 400 MHz or higher

  • Internal Standard: Maleic Acid (certified reference material)

  • Solvent: DMSO-d6

  • Method: Accurately weigh ~15 mg of this compound and ~10 mg of maleic acid into the same vial. Dissolve in ~0.7 mL of DMSO-d6. Transfer to an NMR tube.

  • Data Acquisition: Acquire a proton NMR spectrum with parameters suitable for quantification (e.g., long relaxation delay D1 of 30s, 30-degree pulse angle, sufficient number of scans for good signal-to-noise).

  • Calculation: Purity is calculated by comparing the integral of a well-resolved analyte proton signal to the integral of the olefinic proton signal of maleic acid, accounting for the number of protons and molar masses of each compound.

Results and Comparative Analysis

The validated analytical methods were applied to samples from Suppliers Alpha, Beta, and Gamma. All results are an average of triplicate measurements.

Supplier Purity Comparison Data
ParameterSupplier AlphaSupplier BetaSupplier Gamma
Appearance White crystalline solidOff-white powderLight tan powder
Purity by HPLC (% Area) 99.85%99.12%97.55%
Purity by qNMR (% w/w) 99.6%98.9%97.1%
Water Content (Karl Fischer) 0.08%0.25%0.51%
Impurity A (4-Bromobenzaldehyde) < 0.05%0.11%0.35%
Impurity B (Unreacted Hydrazine) Not Detected< 0.05%0.15% (as derivative)
Impurity C (Unknown, RRT 1.15) 0.06%0.32%0.89%
Total Other Impurities 0.04%0.20%0.40%
Residual Solvents (GC-MS) Acetone: 50 ppmAcetone: 350 ppmToluene: 80 ppmAcetone: 1200 ppmToluene: 250 ppm
Interpretation of Impurity Profiles
  • Supplier Alpha: The material demonstrates exceptional purity across all metrics. The low levels of organic impurities, water, and residual solvents are indicative of a well-controlled and optimized manufacturing process. The close agreement between HPLC and qNMR results provides high confidence in the purity assignment.

  • Supplier Beta: This sample represents a good quality standard suitable for many research and development applications. The primary impurity is an unknown compound at Relative Retention Time (RRT) 1.15, which would require further characterization for use in a regulated environment. The presence of toluene, while below the ICH limit of 890 ppm, suggests its use in the purification process.

  • Supplier Gamma: The lower purity and presence of multiple impurities suggest a less refined manufacturing or purification process. The notable presence of 4-Bromobenzaldehyde (an oxidative degradation product) and residual hydrazine (a potentially genotoxic starting material) are significant.[11] The higher water and solvent content could impact reaction stoichiometry and introduce contaminants.

Discussion and Field-Proven Insights

Selecting the Right Grade for the Right Application

The "best" supplier is contingent on the intended application.

  • For early-stage discovery and screening , where cost and speed are paramount, the material from Supplier Gamma might be deemed acceptable, provided the impurities do not interfere with the desired chemistry.

  • For process development and scale-up activities , consistency and a well-defined impurity profile are critical. The material from Supplier Beta would be a more prudent choice, although identification of the major unknown impurity (at RRT 1.15) would be a necessary next step.

  • For synthesis of material intended for clinical trials or commercial manufacturing (GMP) , only the highest quality is acceptable. The material from Supplier Alpha is the only one of the three tested that meets the stringent requirements for purity, low solvent content, and a well-characterized profile necessary for such a critical application.

Supplier Selection Logic

The following decision tree provides a logical framework for selecting a supplier based on the developmental stage of a project.

G start What is the intended application? rd Early-Stage R&D (e.g., Hit-to-Lead) start->rd pd Process Development (e.g., Pre-clinical) start->pd gmp GMP Synthesis (e.g., Clinical, Commercial) start->gmp rd_crit Criteria: - Primary concern is cost-effectiveness. - Purity >97% is acceptable. - Impurity profile is secondary. rd->rd_crit pd_crit Criteria: - Lot-to-lot consistency is key. - Purity >99% required. - Major impurities must be identified. pd->pd_crit gmp_crit Criteria: - Highest possible purity (>99.5%). - Full traceability and documentation. - Low residual solvents and water. gmp->gmp_crit sup_g Recommendation: Supplier Gamma rd_crit->sup_g sup_b Recommendation: Supplier Beta (with further impurity ID) pd_crit->sup_b sup_a Recommendation: Supplier Alpha gmp_crit->sup_a

Caption: Decision tree for supplier selection.

Conclusion

This guide demonstrates that significant variations in purity and impurity profiles exist for this compound from different commercial suppliers. A certificate of analysis should be considered a starting point, not a substitute for rigorous in-house analytical verification. By employing an orthogonal analytical strategy grounded in regulatory principles, research and development teams can proactively manage the risks associated with starting material quality. This diligence is a critical investment, ensuring the robustness of chemical processes, the quality of developmental candidates, and the ultimate safety of therapeutic products.

References

A Senior Application Scientist's Guide to (4-Bromobenzyl)hydrazine Hydrochloride: Efficacy and Alternatives in the Synthesis of Heterocyclic Drug Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Hydrazines in Modern Drug Discovery

In the landscape of medicinal chemistry, hydrazine derivatives are indispensable building blocks for the synthesis of nitrogen-containing heterocycles—scaffolds that form the core of numerous pharmaceuticals.[1][2] Their utility is rooted in their dual nucleophilic nature, enabling elegant and efficient cyclization reactions to construct rings like indoles and pyrazoles.[3][4] This guide provides an in-depth technical analysis of a specific, functionalized reagent, (4-Bromobenzyl)hydrazine hydrochloride , and evaluates its efficacy in comparison to more conventional hydrazine derivatives for the synthesis of drug targets.

A critical point of clarification is the distinction between (4-Bromobenzyl)hydrazine and its isomer, (4-Bromophenyl)hydrazine. In the former, the bromine atom is attached to the benzyl group's phenyl ring, separated from the hydrazine moiety by a methylene (-CH₂) linker. This structural nuance significantly alters its reactivity and the synthetic possibilities it offers, providing a reactive "handle" for post-cyclization modifications—a key theme of this guide.

We will explore the causality behind experimental choices, present validated protocols, and offer a comparative framework to assist researchers in selecting the optimal reagent for their specific drug development pipeline.

Part 1: The Fischer Indole Synthesis: A Foundational Reaction

The Fischer indole synthesis is a cornerstone reaction in organic chemistry, responsible for producing the indole nucleus found in a vast array of bioactive molecules, from anticancer agents to antimigraine drugs of the triptan class.[3][5] The reaction proceeds by the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine and a suitable ketone or aldehyde.[3]

The general mechanism involves several key steps:

  • Hydrazone Formation: The arylhydrazine reacts with a carbonyl compound to form a phenylhydrazone.

  • Tautomerization: The hydrazone isomerizes to its enamine tautomer.

  • [6][6]-Sigmatropic Rearrangement: A proton-catalyzed rearrangement occurs, forming a new C-C bond.

  • Aromatization: The intermediate undergoes cyclization and elimination of ammonia to yield the final aromatic indole.[3]

Understanding this mechanism is crucial for appreciating how the structure of the starting hydrazine influences the reaction's outcome.

Fischer_Indole_Synthesis General Mechanism of the Fischer Indole Synthesis cluster_start Reactants Arylhydrazine Arylhydrazine Hydrazone Phenylhydrazone Intermediate Arylhydrazine->Hydrazone Carbonyl Ketone/Aldehyde Carbonyl->Hydrazone + H⁺ Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Product Enamine->Rearrangement [3,3]-Sigmatropic Shift Cyclized Cyclized Intermediate Rearrangement->Cyclized Cyclization Indole Aromatic Indole Cyclized->Indole - NH₃ Aromatization

Caption: The Fischer Indole Synthesis workflow.

Part 2: Comparative Analysis of Hydrazine Reagents

The choice of hydrazine reagent is a critical decision point that dictates not only the feasibility of the cyclization but also the properties of the resulting heterocyclic core. Here, we compare this compound with two commonly used alternatives: Phenylhydrazine hydrochloride and (4-Bromophenyl)hydrazine hydrochloride.

Key Performance Indicators:
  • Reactivity: Influenced by the electronic effects and steric bulk of substituents.

  • Yield & Purity: The efficiency of the cyclization and the prevalence of side reactions.

  • Post-Synthetic Versatility: The potential for using the substituent as a handle for further diversification.

Feature(4-Bromobenzyl)hydrazine HClPhenylhydrazine HCl(4-Bromophenyl)hydrazine HCl
Structure Br-C₆H₄-CH₂ -NHNH₂·HClC₆H₅-NHNH₂·HClBr-C₆H₄-NHNH₂·HCl
Electronic Effect Weakly deactivating inductive effect from the bromobenzyl group, insulated by the -CH₂- linker.Neutral reference standard.Strongly deactivating inductive and mesomeric effects from the bromine atom directly on the ring.
Reactivity Generally high, similar to phenylhydrazine. The -CH₂- group prevents direct electronic deactivation of the hydrazine.High (baseline).Lower due to the electron-withdrawing bromine, which reduces the nucleophilicity of the N1 nitrogen.[3]
Key Advantage The bromobenzyl group serves as a reactive handle for subsequent Sₙ2 reactions (e.g., ether or amine linkage), enabling library synthesis.Simplicity and cost-effectiveness for synthesizing unsubstituted N-phenyl heterocycles.Introduces a bromine atom directly onto the heterocyclic core, useful for subsequent cross-coupling reactions (e.g., Suzuki, Heck).
Potential Challenge The benzylic protons can be acidic, and the C-Br bond may be susceptible to side reactions under harsh conditions.Limited functionalization potential on the N-phenyl ring post-synthesis.Lower reactivity can necessitate harsher reaction conditions or longer reaction times.

Expert Analysis:

This compound emerges as a superior choice when the synthetic strategy involves post-cyclization diversification . While (4-Bromophenyl)hydrazine allows for modifications via cross-coupling, the benzylic bromide of our target reagent opens the door to a different and often simpler class of modifications via nucleophilic substitution. This is particularly valuable in early-stage drug discovery for generating a library of analogues with diverse side chains to probe structure-activity relationships (SAR). The insulating methylene group is key, as it preserves the high reactivity of the hydrazine moiety, ensuring efficient cyclization under milder conditions compared to the electronically deactivated (4-bromophenyl)hydrazine.

Part 3: Experimental Protocols & Workflow

Trustworthy and reproducible protocols are the bedrock of scientific integrity. Below is a detailed, self-validating methodology for a model synthesis of an indole scaffold using this compound, a reaction that can be readily adapted for various drug targets.

Model Reaction: Synthesis of 1-(4-Bromobenzyl)-1,2,3,4-tetrahydro-9H-carbazole

This protocol details the Fischer indolization of cyclohexanone with this compound. The resulting tetrahydrocarbazole scaffold is prevalent in many bioactive natural products and synthetic drugs.

Experimental_Workflow Workflow for Tetrahydrocarbazole Synthesis cluster_setup Reaction Setup cluster_reaction Cyclization cluster_workup Work-up & Purification Reagents 1. Combine (4-Bromobenzyl)hydrazine HCl, Cyclohexanone, and Ethanol in Flask Stir 2. Stir at Room Temperature (20-25°C) for 30 min Reagents->Stir Add_Acid 3. Add Concentrated H₂SO₄ (Catalyst) Dropwise Stir->Add_Acid Hydrazone Formation Reflux 4. Heat to Reflux (approx. 80°C) for 2-4 hours Add_Acid->Reflux Monitor 5. Monitor by TLC (e.g., Hexane:EtOAc 4:1) Reflux->Monitor Cool 6. Cool to Room Temperature & Quench with Ice Water Monitor->Cool Reaction Complete Neutralize 7. Neutralize with aq. NaOH to pH ~7-8 Cool->Neutralize Extract 8. Extract with Ethyl Acetate (3x volumes) Neutralize->Extract Dry 9. Dry Organic Layer (Na₂SO₄) & Concentrate in vacuo Extract->Dry Purify 10. Purify via Column Chromatography (Silica Gel) Dry->Purify Final_Product 11. Characterize Pure Product (NMR, MS, m.p.) Purify->Final_Product

Caption: Step-by-step experimental workflow.

Detailed Step-by-Step Methodology:
  • Reagents & Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (2.55 g, 10 mmol).

    • Add absolute ethanol (30 mL) followed by cyclohexanone (1.08 g, 11 mmol, 1.1 eq).

    • Causality: Ethanol is an effective solvent for both reactants and the intermediate hydrazone. A slight excess of the ketone ensures complete consumption of the hydrazine starting material.

  • Hydrazone Formation:

    • Stir the mixture at room temperature (20-25°C) for 30 minutes. The formation of the hydrazone intermediate may be observed as a slight change in color or turbidity.

    • Causality: This initial period allows for the acid-catalyzed formation of the hydrazone in situ before initiating the higher-temperature cyclization, often leading to cleaner reactions.

  • Cyclization:

    • Carefully add concentrated sulfuric acid (1 mL) dropwise to the stirring mixture. An exotherm may be observed.

    • Heat the reaction mixture to reflux (approximately 80°C) using a heating mantle.

    • Causality: Sulfuric acid is a strong Brønsted acid catalyst required for the key[6][6]-sigmatropic rearrangement and subsequent cyclization/dehydration steps.[3] Refluxing provides the necessary thermal energy to overcome the activation barrier of the rearrangement.

  • Monitoring & Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour until the starting hydrazine spot is consumed (typically 2-4 hours).

    • Once complete, cool the flask to room temperature and pour the contents over crushed ice (100 g).

    • Slowly neutralize the acidic solution by adding 10% aqueous sodium hydroxide until the pH is approximately 7-8. A precipitate of the crude product should form.

    • Causality: Quenching with ice water dissipates heat and dilutes the acid. Neutralization is essential to deprotonate the product, making it soluble in organic solvents for extraction.

  • Purification & Characterization:

    • Extract the aqueous slurry with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure tetrahydrocarbazole product.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 4: Application in Pyrazole Synthesis: The Case of COX-2 Inhibitors

The utility of (4-Bromobenzyl)hydrazine extends to the synthesis of pyrazoles, another critical scaffold in medicinal chemistry, famously represented by COX-2 inhibitors like Celecoxib.[7][8] The standard synthesis of Celecoxib involves the cyclocondensation of a 1,3-dicarbonyl compound with 4-hydrazinylbenzenesulfonamide hydrochloride.[7]

By substituting this standard reagent with this compound, chemists can synthesize novel pyrazole derivatives where the N1 position is decorated with a modifiable bromobenzyl group instead of the sulfamoylphenyl group.

Comparative Synthesis:

Target ScaffoldStandard ReagentOur Target ReagentResulting Feature
Celecoxib-like 4-Hydrazinylbenzenesulfonamide HCl(4-Bromobenzyl)hydrazine HClN1-Sulfamoylphenyl: Essential for COX-2 binding.[7]
Novel Pyrazole Core (Not applicable)(4-Bromobenzyl)hydrazine HClN1-(4-Bromobenzyl): Creates a scaffold for exploring new binding interactions or attaching linkers for PROTACs or antibody-drug conjugates.

This comparative approach highlights the power of (4-Bromobenzyl)hydrazine in generating novel chemical entities that diverge from established pharmacophores, enabling the exploration of new intellectual property and biological activities.

Conclusion

This compound is a highly efficacious and versatile reagent for the synthesis of indole and pyrazole-based drug targets. While structurally similar to other common hydrazines, its key distinguishing feature—the methylene-insulated bromobenzyl group—provides a significant strategic advantage. It maintains high reactivity for efficient cyclization while simultaneously embedding a reactive handle for straightforward post-synthetic modification. This allows drug development professionals to rapidly generate diverse chemical libraries, accelerating the identification of lead compounds. For research programs focused on SAR exploration and the creation of novel chemical matter, this compound represents a superior choice over its more conventional counterparts.

References

Navigating Complex Matrices: A Comparative Guide to the Cross-Reactivity of (4-Bromobenzyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, the choice of a derivatizing agent is pivotal to the success of analytical campaigns, particularly within the intricate milieu of complex reaction mixtures. (4-Bromobenzyl)hydrazine hydrochloride has emerged as a significant reagent for the selective derivatization of carbonyl compounds. However, a critical evaluation of its performance, especially concerning cross-reactivity, against established and alternative reagents is essential for informed methodological development. This guide provides an in-depth comparison, grounded in scientific principles and available data, to empower researchers in making strategic decisions for their analytical challenges.

The derivatization of aldehydes and ketones with hydrazine-based reagents is a cornerstone of analytical chemistry, converting often non-chromophoric and volatile carbonyls into stable, readily detectable hydrazones.[1] This chemical transformation is crucial in diverse fields, from environmental analysis to pharmaceutical development.[2] The choice of the hydrazine reagent significantly impacts the reaction's specificity, the stability of the resulting derivative, and the ultimate sensitivity of the analytical method.[3][4]

This compound offers a unique combination of reactivity and a distinct isotopic signature due to the bromine atom, facilitating mass spectrometric identification. However, its performance in complex matrices, where a plethora of potentially interfering species exist, warrants a thorough examination. This guide will compare this compound with two widely used alternatives: 2,4-Dinitrophenylhydrazine (DNPH) and Dansylhydrazine.

The Contenders: A Profile of Hydrazine-Based Derivatizing Agents

A comparative overview of the key characteristics of this compound, DNPH, and Dansylhydrazine is presented below.

FeatureThis compound2,4-Dinitrophenylhydrazine (DNPH)Dansylhydrazine
Structure Br-C₆H₄-CH₂-NHNH₂·HCl(NO₂)₂-C₆H₃-NHNH₂(CH₃)₂N-C₁₀H₆-SO₂-NHNH₂
Primary Target Aldehydes and KetonesAldehydes and KetonesAldehydes and Ketones
Detection Method UV, Mass Spectrometry (MS)UV-VisFluorescence, UV, MS
Key Advantage Distinct isotopic pattern for MSWell-established, strong chromophoreHigh fluorescence quantum yield
Potential Drawbacks Limited comparative data on cross-reactivityPotential for side reactions, impuritiesPhotobleaching, potential for non-specific binding

Understanding Reactivity and Specificity: A Mechanistic Perspective

The fundamental reaction for all three reagents is the nucleophilic addition of the hydrazine nitrogen to the electrophilic carbonyl carbon, followed by dehydration to form a stable hydrazone.[1] The rate and selectivity of this reaction are influenced by the electronic and steric properties of both the hydrazine reagent and the carbonyl compound.

The nucleophilicity of the terminal nitrogen of the hydrazine is a key determinant of reactivity. Electron-withdrawing groups on the phenyl ring, such as the nitro groups in DNPH, decrease the nucleophilicity of the hydrazine, which can slow down the reaction rate compared to hydrazines with electron-donating or neutral substituents. Conversely, the benzyl structure of (4-Bromobenzyl)hydrazine separates the phenyl ring from the hydrazine moiety by a methylene group, mitigating the direct electronic influence of the ring on the reactive nitrogen.

Cross-Reactivity in Complex Mixtures: A Comparative Analysis

In complex matrices, the potential for cross-reactivity with non-target molecules is a primary concern. A truly selective derivatizing agent should react exclusively with carbonyl compounds, minimizing the formation of interfering byproducts.

Potential Interfering Species:

  • Other Electrophiles: Activated esters, imines, and other electrophilic functional groups could potentially react with the highly nucleophilic hydrazine.

  • Oxidizing and Reducing Agents: The hydrazine functional group is susceptible to oxidation and reduction, which can lead to degradation of the reagent and the formation of artifacts.

  • Highly Reactive Carbonyls: Some naturally occurring or process-derived carbonyl compounds may exhibit exceptionally high reactivity, leading to rapid depletion of the derivatizing agent.

While direct comparative studies on the cross-reactivity of this compound are not extensively available in the reviewed literature, we can infer its likely performance based on the chemical principles and data from related compounds.

Inferred Performance of this compound:

The presence of the electron-withdrawing bromine atom on the phenyl ring is expected to have a modest deactivating effect on the aromatic ring itself, but its influence on the distal hydrazine group is likely minimal due to the insulating methylene spacer. This suggests that the reactivity of the hydrazine moiety in (4-Bromobenzyl)hydrazine would be comparable to other benzylhydrazines. Its specificity for carbonyls is expected to be high, as is typical for hydrazine derivatives. The key advantage remains the bromine tag for mass spectrometry, which can help to distinguish true derivatives from background noise.

Established Performance of Alternatives:

  • DNPH: As a widely used reagent, its cross-reactivity has been more extensively, though not exhaustively, studied. It is known to be sensitive to ozone and nitrogen oxides, which can be problematic in environmental air sampling.[5] Furthermore, commercial preparations of DNPH can contain impurities that lead to artifact formation.[5]

  • Dansylhydrazine: The primary advantage of dansylhydrazine is its fluorescent tag, enabling highly sensitive detection.[6] However, the bulky dansyl group can introduce steric hindrance, potentially affecting reaction rates with sterically hindered carbonyls. The fluorescent nature of the tag also makes it susceptible to photobleaching and potential quenching by matrix components.

Experimental Protocols for Assessing Cross-Reactivity

To rigorously evaluate the cross-reactivity of this compound and its alternatives, a systematic experimental approach is required. The following protocol outlines a general workflow for such a comparison.

Detailed Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound, DNPH, and Dansylhydrazine in a suitable solvent (e.g., acetonitrile or methanol).

    • Prepare a stock solution of a representative target carbonyl compound (e.g., benzaldehyde or acetone).

    • Prepare stock solutions of a panel of potential interfering compounds (e.g., a reactive ester, an oxidizing agent like hydrogen peroxide, and a reducing agent like sodium borohydride).

  • Derivatization Reaction:

    • In separate reaction vials, combine the target carbonyl solution with each of the derivatizing agent solutions.

    • To a subset of these vials, spike in one of the potential interfering compounds at a relevant concentration.

    • Include control reactions containing only the derivatizing agent and the interfering compound.

    • Incubate all reactions under controlled temperature and time conditions, shielded from light, especially for Dansylhydrazine.

  • Sample Analysis by HPLC-UV/MS:

    • At the end of the incubation period, quench the reactions if necessary.

    • Analyze the samples using a validated HPLC method with UV and/or MS detection.

    • For (4-Bromobenzyl)hydrazine and its derivatives, monitor for the characteristic bromine isotopic pattern in the mass spectrometer.

    • For Dansylhydrazine derivatives, use a fluorescence detector for optimal sensitivity.

  • Data Interpretation:

    • Quantify the peak area of the target hydrazone derivative in all reactions. A significant decrease in the peak area in the presence of an interfering compound suggests cross-reactivity.

    • Analyze the chromatograms for the appearance of new peaks, which may correspond to byproducts of side reactions. Characterize these byproducts using mass spectrometry.

Data Summary and Interpretation

The following table provides a framework for summarizing the hypothetical results of a cross-reactivity study.

Derivatizing AgentInterfering Compound% Decrease in Target Derivative SignalMajor Byproducts Identified
(4-Bromobenzyl)hydrazine Oxidizing Agent (e.g., H₂O₂)Oxidized hydrazine species
Reducing Agent (e.g., NaBH₄)Reduced hydrazine species
Reactive Ester (e.g., p-nitrophenyl acetate)Acylated hydrazine
DNPH Oxidizing Agent (e.g., H₂O₂)Oxidized DNPH, nitrophenol derivatives
Reducing Agent (e.g., NaBH₄)Reduced nitro groups
Reactive Ester (e.g., p-nitrophenyl acetate)Acylated DNPH
Dansylhydrazine Oxidizing Agent (e.g., H₂O₂)Oxidized dansylhydrazine
Reducing Agent (e.g., NaBH₄)Reduced dansylhydrazine
Reactive Ester (e.g., p-nitrophenyl acetate)Acylated dansylhydrazine

Note: The values in this table are illustrative and would need to be determined experimentally.

Conclusion and Recommendations

The selection of a derivatizing agent for carbonyl analysis in complex mixtures is a multi-faceted decision. While DNPH is a well-established reagent and Dansylhydrazine offers exceptional sensitivity, this compound presents a compelling alternative, particularly for workflows heavily reliant on mass spectrometry. Its unique isotopic signature provides an additional layer of confidence in derivative identification.

Based on fundamental chemical principles, the cross-reactivity of this compound is anticipated to be comparable to other benzylhydrazines and generally high in its specificity for carbonyls. However, rigorous experimental validation, as outlined in this guide, is paramount for any specific application.

For researchers prioritizing mass spectrometric analysis and confident peak identification in complex matrices, this compound is a strong candidate. For applications requiring the highest sensitivity and utilizing fluorescence detection, Dansylhydrazine remains a primary choice, with the caveat of potential photostability issues. DNPH continues to be a reliable, cost-effective option for UV-Vis based methods, provided that potential interferences are carefully considered and controlled.

Ultimately, the optimal choice of derivatizing agent will depend on the specific analytical goals, the nature of the sample matrix, and the available instrumentation. A thorough understanding of the chemistry of these reagents, coupled with empirical testing, will enable researchers to navigate the challenges of complex mixtures and achieve accurate and reliable quantification of carbonyl compounds.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (4-Bromobenzyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of (4-Bromobenzyl)hydrazine hydrochloride. Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the causality behind each procedural choice, ensuring a culture of safety and regulatory compliance in the laboratory.

Executive Summary: Understanding the Hazard Profile

This compound is a substituted hydrazine derivative and a halogenated organic compound. Its proper disposal is not merely a matter of regulatory compliance but a critical safety imperative. The primary hazards stem from its corrosive nature, potential carcinogenicity, and reactivity.[1] This molecule's dual chemical identity—a reactive hydrazine and a regulated halogenated organic—dictates the stringent disposal protocols outlined in this document. Improper handling can lead to severe skin burns, serious eye damage, and long-term environmental contamination.[2][3][4][5] Therefore, all waste containing this compound, including the neat material, solutions, and contaminated labware, must be treated as hazardous waste.[6]

Hazard Assessment and Personal Protective Equipment (PPE)

Before any handling or disposal activity, a thorough understanding of the compound's hazards is essential. All operations must be conducted within a certified chemical fume hood to mitigate inhalation risks.[1][6]

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a clear summary of the primary dangers associated with this compound.

Hazard ClassificationGHS CategoryDescriptionSource
Skin Corrosion / IrritationCategory 1BCauses severe skin burns and eye damage.[3][5]
Serious Eye DamageCategory 1Causes serious eye damage, potentially leading to blindness.[3][7]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[3]
Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to prevent exposure.

  • Hand Protection: Wear chemical-resistant gloves, such as butyl rubber or nitrile gloves.[6][8] Always inspect gloves for integrity before use and dispose of contaminated gloves as hazardous waste.

  • Eye and Face Protection: Use chemical safety goggles and a full-face shield.[4][6] Standard safety glasses are insufficient.

  • Body Protection: A flame-resistant lab coat and, in the case of significant spill risk, a chemical-resistant apron or suit is necessary.[4][6] Contaminated clothing must be removed immediately and decontaminated before reuse.[2][3]

  • Respiratory Protection: All handling of the solid compound or its solutions should occur in a chemical fume hood.[6] If a fume hood is not available or in the event of a significant spill, a NIOSH-approved full-face positive-pressure supplied-air respirator is required.[8]

Waste Characterization and Regulatory Framework

This compound falls under stringent regulatory control due to its chemical properties.

  • Hydrazine Derivative: The U.S. Environmental Protection Agency (EPA) classifies hydrazine and its derivatives as hazardous wastes, requiring generators to conform to specific regulations for treatment, storage, and disposal.[9]

  • Halogenated Organic Compound (HOC): As a brominated aromatic compound, this chemical is classified as a Halogenated Organic Compound. The EPA regulates HOCs under 40 CFR § 268.32, which includes specific land disposal restrictions.[10][11]

Waste containing this substance must be collected in a designated, properly labeled hazardous waste container, separate from non-halogenated waste streams.[12]

Disposal Workflow: A Step-by-Step Guide

The correct disposal procedure depends on the nature and quantity of the waste. The following workflow provides a decision-making framework for laboratory personnel.

DisposalWorkflow start Waste Generated: (4-Bromobenzyl)hydrazine hydrochloride decision_type Type of Waste? start->decision_type spill Small Spill (<1g or <10mL) decision_type->spill Spill bulk Bulk / Unused Reagent decision_type->bulk Bulk contaminated Contaminated Materials (PPE, Glassware, etc.) decision_type->contaminated Contaminated Items protocol_spill Follow Spill Decontamination Protocol (Section 4.1) spill->protocol_spill protocol_bulk Direct Collection for Disposal (Section 4.2) bulk->protocol_bulk protocol_contaminated Collect in Solid Waste Container (Section 4.3) contaminated->protocol_contaminated collect_waste Collect Residue in Designated Hazardous Waste Container protocol_spill->collect_waste final_disposal Arrange Pickup by Certified Hazardous Waste Disposal Service protocol_bulk->final_disposal protocol_contaminated->final_disposal collect_waste->final_disposal

Caption: Disposal Decision Workflow for this compound.

Protocol for Small Spills (<1 g or <10 mL)

Treat all spills, regardless of size, as a major event and do not attempt to clean them without proper PPE and training.[6]

  • Alert & Isolate: Immediately alert personnel in the vicinity. Restrict access to the spill area.

  • Ensure Ventilation: Confirm the chemical fume hood is operating correctly.

  • Containment: Cover the spill with a non-combustible absorbent material like sand, diatomaceous earth, or vermiculite.[13] Do not use paper towels or other combustible materials, as hydrazines can be reactive.[8]

  • Dilution & Neutralization (Use Extreme Caution):

    • Causality: The hydrazine moiety is a strong reducing agent and can be neutralized via oxidation.[8] However, this reaction is highly exothermic. Performing it on concentrated material is dangerous.

    • Slowly and carefully add water to the absorbed spill to create a dilute slurry (target <5% concentration).[8]

    • Prepare a dilute (5%) aqueous solution of sodium hypochlorite (household bleach) or calcium hypochlorite.[8][14][15]

    • Add the hypochlorite solution slowly and incrementally to the slurry. The reaction yields nitrogen, water, and sodium chloride.[8] Be prepared for potential heat generation.

  • Collection: Once the reaction has subsided, carefully sweep up the neutralized mixture.[2]

  • Final Disposal: Place the collected residue into a clearly labeled, sealed container designated for halogenated hazardous waste.[2][16]

  • Decontaminate Area: Wipe the spill area with soap and water, collecting all cleaning materials in the same hazardous waste container.

Protocol for Bulk Quantities and Unused Reagent

Under no circumstances should in-lab treatment of bulk quantities be attempted. The risk of a violent, uncontrolled exothermic reaction is too high.

  • Secure Container: Ensure the original container is securely sealed and not damaged.[2] If the container is compromised, perform an overpack into a larger, compatible container.

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents: "this compound".[12] Ensure all relevant hazard pictograms (e.g., Corrosive) are present.[4]

  • Storage: Store the sealed container in a designated, locked, and well-ventilated hazardous waste storage area, away from incompatible materials like oxidizing agents and acids.[2][3][8]

  • Professional Disposal: Arrange for collection by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[3][7] The ultimate disposal method will likely be high-temperature incineration in a facility equipped with scrubbers to handle halogenated compounds.[2][9][17]

Protocol for Contaminated Materials

Any item that comes into direct contact with this compound is considered hazardous waste.

  • Solid Waste: This includes used gloves, absorbent pads, weigh boats, and contaminated paper towels. Place these items in a designated, sealed, and clearly labeled container for solid halogenated hazardous waste.

  • Sharps & Glassware: Contaminated sharps (needles, scalpels) must be placed in a puncture-proof sharps container designated for hazardous chemical waste. Contaminated glassware should be triple-rinsed with a suitable solvent (e.g., ethanol), with the rinsate collected as liquid hazardous waste. If rinsing is not feasible, the glassware itself must be disposed of as solid hazardous waste.

References

Navigating the Handling of (4-Bromobenzyl)hydrazine Hydrochloride: A Guide to Essential Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher and scientist, the integrity of an experiment is intrinsically linked to the safety of its execution. When handling reactive and hazardous compounds such as (4-Bromobenzyl)hydrazine hydrochloride, a derivative of hydrazine, adherence to stringent safety protocols is not merely a procedural formality but a foundational pillar of scientific practice. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, focusing on the critical role of Personal Protective Equipment (PPE) and the logic underpinning each safety measure.

This compound is classified as a corrosive solid that causes severe skin burns and eye damage.[1][2][3][4][5] Like many hydrazine derivatives, it presents significant health risks, including potential toxicity and respiratory irritation.[2][6][7][8] Therefore, a comprehensive understanding and implementation of protective measures are paramount.

The Core Principle: A Multi-Layered Defense

The safe handling of this compound hinges on a multi-layered defense strategy, where engineering controls, administrative protocols, and personal protective equipment work in concert. The primary engineering control is the mandatory use of a properly functioning chemical fume hood to minimize inhalation exposure.[6][8][9] However, PPE remains the final, critical barrier between the researcher and the chemical.

Engineering Controls First: The Non-Negotiable Fume Hood

All operations involving this compound, from weighing to reaction setup, must be conducted within a chemical fume hood.[9][10] This is the primary engineering control designed to capture and exhaust dust and vapors, significantly reducing the risk of inhalation, which can cause respiratory tract irritation.[2][7]

Personal Protective Equipment: Your Last Line of Defense

The selection of PPE is not a one-size-fits-all approach; it is a carefully considered ensemble tailored to the specific hazards of the chemical. For this compound, the focus is on preventing contact with a corrosive solid and its dust particles.

Eye and Face Protection: Shielding Against Irreversible Damage

Given that this compound can cause severe and potentially irreversible eye damage, robust eye and face protection is non-negotiable.[1][2][3]

  • Primary Protection: Tightly-fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are essential.[3] These provide a seal around the eyes, protecting against dust particles that could bypass standard safety glasses.

  • Secondary Protection: For procedures with a higher risk of splashing or dust generation, a full-face shield must be worn over the safety goggles.[6][11][12] This provides an additional layer of protection for the entire face.

Skin and Body Protection: A Barrier Against Corrosivity

Direct skin contact with this compound can lead to severe chemical burns.[2][7] Therefore, comprehensive skin and body protection is crucial.

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are suitable for handling this compound, but it is critical to inspect them for any signs of degradation or punctures before each use.[5][8][11] Always employ the proper glove removal technique (without touching the outer surface) to prevent skin contact.[13][14]

  • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.[6][10]

  • Additional Protection: For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron or a full protective suit is recommended.[3][5][15] All clothing worn in the lab should be laundered separately from personal clothing.[16]

Respiratory Protection: Preventing Inhalation Hazards

While the fume hood is the primary defense against inhalation, respiratory protection is a necessary secondary measure, particularly when handling the solid powder.

  • Standard Operations: For routine handling inside a fume hood, a dust mask (e.g., N95 type) is recommended to prevent inhalation of fine particles.[4][16]

  • High-Risk Scenarios: If there's a potential for exceeding exposure limits or if work must be done outside a fume hood (which should be avoided), a full-face respirator with appropriate cartridges is required.[3][5]

PPE Summary for this compound

Protection TypeMinimum RequirementRecommended for High-Risk OperationsRationale
Eye/Face Tightly-fitting safety gogglesSafety goggles and a full-face shieldPrevents severe, irreversible eye damage from dust and splashes.[1][2][3]
Hand Chemical-resistant nitrile or neoprene glovesDouble-gloving with nitrile or neoprene glovesProtects against severe skin burns upon contact.[5][11][13]
Body Flame-resistant lab coatChemical-resistant apron or full protective suitProvides a barrier against corrosive solid particles.[3][6][15]
Respiratory N95 dust mask (inside a fume hood)Full-face respirator with appropriate cartridgesMitigates respiratory tract irritation from inhaling dust.[2][3][16]

Procedural Guidance: From Handling to Disposal

Safe handling extends beyond simply wearing the correct PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Equipment prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer clean_decontaminate Decontaminate Glassware and Surfaces handle_transfer->clean_decontaminate clean_dispose Dispose of Waste in Labeled Hazardous Waste Container clean_decontaminate->clean_dispose clean_remove_ppe Remove PPE Correctly clean_dispose->clean_remove_ppe clean_wash Wash Hands Thoroughly clean_remove_ppe->clean_wash spill_start Spill Occurs spill_alert Alert Colleagues and Secure the Area spill_start->spill_alert spill_ppe Don Additional PPE (if necessary) spill_alert->spill_ppe spill_contain Contain the Spill with Inert Absorbent Material spill_ppe->spill_contain spill_cleanup Use Dry Clean-up Methods (Avoid Dusting) spill_contain->spill_cleanup spill_collect Collect Waste in a Sealed, Labeled Container spill_cleanup->spill_collect spill_decontaminate Decontaminate the Area spill_collect->spill_decontaminate spill_dispose Dispose of as Hazardous Waste spill_decontaminate->spill_dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.